Product packaging for Phenyl acetylsalicylate(Cat. No.:CAS No. 134-55-4)

Phenyl acetylsalicylate

Cat. No.: B085901
CAS No.: 134-55-4
M. Wt: 256.25 g/mol
InChI Key: PSBAIJVSCTZDDB-UHFFFAOYSA-N
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Description

Phenyl acetylsalicylate is a carbonyl compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O4 B085901 Phenyl acetylsalicylate CAS No. 134-55-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134-55-4

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

phenyl 2-acetyloxybenzoate

InChI

InChI=1S/C15H12O4/c1-11(16)18-14-10-6-5-9-13(14)15(17)19-12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

PSBAIJVSCTZDDB-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2

Other CAS No.

134-55-4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Phenyl Acetylsalicylate (CAS 134-55-4)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenyl acetylsalicylate, identified by CAS number 134-55-4, is a dual-ester derivative of salicylic acid.[1] Structurally, it combines an acetylsalicylic acid moiety with a phenyl group through an ester linkage, effectively making it an ester of aspirin.[1][2] Also known by synonyms such as acetylsalol and vesipyrin, this compound is of significant interest in medicinal chemistry, particularly in the context of prodrug design and as a derivative of the widely studied acetylsalicylic acid.[1][2][3] Its chemical structure makes it susceptible to hydrolysis, a key characteristic that influences its stability and potential biological activity.[1]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, formulation, and analysis.

PropertyValueReference(s)
CAS Registry Number 134-55-4[4]
Molecular Formula C₁₅H₁₂O₄[1][4]
Molecular Weight 256.25 g/mol [1][4]
IUPAC Name phenyl 2-acetyloxybenzoate[1]
Melting Point 96-97 °C[3][4]
Boiling Point 198 °C at 11 Torr (mmHg)[3][4]
Solubility Insoluble in water; Soluble in alcohol, ether[3]
Water Solubility 20 mg/L (at 21 °C)[5]
Topological Polar Surface Area (TPSA) 52.60 Ų[2]
Canonical SMILES CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2[1][5]
InChI Key PSBAIJVSCTZDDB-UHFFFAOYSA-N[1][4]

Experimental Protocols

Synthesis Methodologies

The primary route for synthesizing this compound is through the esterification of salicylic acid and phenol.[1] Several catalytic systems can be employed to facilitate this reaction.

1. Acid-Catalyzed Esterification: This is a conventional method involving the reaction of salicylic acid with phenol in the presence of a strong acid catalyst.

  • Catalysts: Concentrated sulfuric acid (H₂SO₄), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂) are commonly used.[1]

  • General Protocol (using Thionyl Chloride):

    • Combine salicylic acid and a solvent such as benzonitrile in a reaction vessel.[6]

    • Heat the mixture to approximately 145°C.[6]

    • Slowly add thionyl chloride to the solution.

    • Maintain the reaction temperature at a lower level (e.g., 75°C) for several hours to complete the reaction.[1]

    • Upon completion, the product can be isolated through extraction and purified by recrystallization.[6]

2. Ultrasonic-Assisted Synthesis with DCC/DMAP: This modern approach significantly reduces reaction times and improves yields.

  • Reagents: Salicylic acid, phenol, 4-dimethylaminopyridine (DMAP), dicyclohexylcarbodiimide (DCC), and a solvent like anhydrous ether.[1][7]

  • Protocol:

    • Mix salicylic acid, phenol, DMAP, and DCC in anhydrous ether.[7]

    • Subject the mixture to ultrasonic irradiation at a controlled temperature (e.g., 25–35°C).[1]

    • The reaction proceeds rapidly, often completing within 35-40 minutes, forming a solid precipitate (dicyclohexylurea).[1]

    • Filter the mixture to remove the solid byproduct.

    • Wash the filtrate with a sodium carbonate solution and then with brine.[7]

    • Dry the organic layer and evaporate the solvent to obtain the crude product.

    • Purify the crude solid by recrystallization from ethanol to yield white crystals of this compound.[7] This method has been reported to achieve yields of over 85%.[1]

G Ultrasonic-Assisted Synthesis Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product reagents Mix Reagents: - Salicylic Acid - Phenol - DMAP & DCC - Anhydrous Ether ultrasonication Ultrasonic Irradiation (25-35°C, ~35 min) reagents->ultrasonication Initiate Reaction filtration Filter to Remove Dicyclohexylurea ultrasonication->filtration Reaction Complete washing Wash Filtrate (Na₂CO₃, Brine) filtration->washing drying Dry & Evaporate Solvent washing->drying recrystallization Recrystallize from Ethanol drying->recrystallization Crude Product product Pure Phenyl Acetylsalicylate recrystallization->product

Caption: Workflow for the ultrasonic-assisted synthesis of this compound.

Analytical Techniques

Characterization and quantification of this compound rely on standard analytical methods.

  • Vibrational Spectroscopy (FT-IR & FT-Raman):

    • Methodology: Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy are used to identify functional groups. The sample is analyzed to measure the absorption or scattering of infrared radiation.

    • Key Spectral Features: The FT-IR spectrum is characterized by two distinct carbonyl (C=O) stretching bands from the acetate group and the phenyl ester linkage.[1] FT-Raman spectroscopy is effective for observing the symmetric "ring breathing" vibrations of the two phenyl rings, which typically produce a sharp signal around 1000-1045 cm⁻¹.[1]

  • Gas Chromatography (GC):

    • Methodology: A gas chromatography method with flame-ionization detection (GC-FID) can be used for quantitative analysis.[8] The sample is vaporized and passed through a capillary column (e.g., HP-5 with a diphenyl-dimethylpolysiloxane stationary phase) using an inert carrier gas like nitrogen.[8]

    • Application: This technique is suitable for determining the purity of this compound in a drug substance. The method can be validated for specificity, linearity, and precision.[8]

  • High-Performance Liquid Chromatography (HPLC):

    • Methodology: Reversed-phase HPLC (RP-HPLC) is a versatile technique for analyzing this compound and its potential degradation products. A C18 column is typically used with a mobile phase consisting of an acetonitrile and water mixture, adjusted to an acidic pH with an acid like phosphoric acid.[9] Detection is commonly performed using a UV-Vis detector.[9]

    • Application: HPLC can simultaneously determine this compound and its hydrolysis products, such as salicylic acid.[9]

Chemical Pathways and Mechanisms

Hydrolytic Cleavage Pathway

The ester linkages in this compound are susceptible to hydrolysis, which breaks the molecule down into salicylic acid and phenol.[1] This process can be catalyzed by either acids or bases.[1] The instability of phenyl esters towards hydrolysis is a well-known characteristic.[10]

Acid-Catalyzed Hydrolysis: In an acidic aqueous environment, the hydrolysis proceeds via a mechanism where the carbonyl oxygen of the ester is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield salicylic acid and phenol.[1]

Intramolecular Catalysis: Studies on the hydrolysis of aspirin, a closely related molecule, suggest that the carboxylate group can act as an intramolecular general base catalyst.[11] This mechanism involves the carboxylate group abstracting a proton from the attacking water molecule, thereby increasing its nucleophilicity and facilitating the hydrolysis of the adjacent ester linkage.[11] It is plausible that this compound could undergo a similar intramolecularly catalyzed hydrolysis under certain pH conditions.

G Hydrolysis of this compound PAS This compound SA Salicylic Acid PAS->SA Phenol Phenol PAS->Phenol H2O Water (H₂O) H2O->SA H2O->Phenol catalyst Acid (H⁺) or Base (OH⁻) catalyst->PAS Catalyzes Hydrolysis

Caption: Acid or base-catalyzed hydrolysis pathway of this compound.

References

Phenyl Acetylsalicylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl acetylsalicylate, a derivative of salicylic acid, holds significant interest in the fields of medicinal chemistry and materials science. As a prodrug of aspirin, its unique chemical structure offers potential advantages in drug delivery and therapeutic applications. This technical guide provides an in-depth overview of this compound, encompassing its nomenclature, physicochemical properties, synthesis methodologies, and biological relevance. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its mechanism of action.

Nomenclature and Identification

This compound is known by a variety of synonyms and alternative names, reflecting its chemical structure and historical context.

Identifier Type Identifier Citation
IUPAC Name phenyl 2-acetyloxybenzoate[1][2]
CAS Registry Number 134-55-4[3]
Synonyms Acetylsalol[3][4]
Spiroform[3][4][5]
Vesipyrin[3][4][5]
Phenyl O-acetylsalicylate[5]
Acetylphenylsalicylate[3][5]
Aspirin phenyl ester[5]
Phennin[4][5]
Salicylic acid acetate, phenyl ester[4][5]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and formulation development.

Property Value Citation
Molecular Formula C₁₅H₁₂O₄[3]
Molecular Weight 256.25 g/mol [2][3]
Appearance White, crystalline powder[3]
Melting Point 97 °C[3][5]
Boiling Point 198 °C at 11 mmHg[3]
Solubility Insoluble in water. Soluble in alcohol and ether.[3]
CAS Number 134-55-4[3]

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of salicylic acid with phenol. Various catalysts and conditions can be employed to optimize this reaction.

General Esterification Pathway

The synthesis of this compound involves the reaction of salicylic acid and phenol, typically in the presence of an acid catalyst, to form the ester linkage.

Synthesis_Pathway Salicylic_Acid Salicylic Acid Phenyl_Acetylsalicylate This compound Salicylic_Acid->Phenyl_Acetylsalicylate Phenol Phenol Phenol->Phenyl_Acetylsalicylate Catalyst Acid Catalyst (e.g., H₂SO₄, POCl₃) Catalyst->Phenyl_Acetylsalicylate Water Water Phenyl_Acetylsalicylate->Water + H₂O

Caption: Synthesis of this compound.

Experimental Protocols

This method utilizes phosphoryl chloride as a catalyst for the esterification reaction.[6]

Materials:

  • Salicylic acid

  • Phenol

  • Phosphoryl chloride (POCl₃)

  • Anhydrous solvent (e.g., toluene)

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve salicylic acid and phenol in an anhydrous solvent.

  • Slowly add phosphoryl chloride to the reaction mixture with constant stirring. The reaction is exothermic and should be cooled if necessary.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice-cold water to quench the reaction.

  • Separate the organic layer and wash it sequentially with water and sodium bicarbonate solution to remove any unreacted acid and catalyst.

  • Dry the organic layer over a suitable drying agent.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

This modern approach employs ultrasound to accelerate the reaction, often in the presence of coupling agents.[2] A patented method utilizes 4-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC) as a catalytic system.[2]

Materials:

  • Salicylic acid

  • Phenol

  • 4-dimethylaminopyridine (DMAP)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous ether

Procedure:

  • Combine salicylic acid, phenol, DMAP, and DCC in a reaction vessel containing anhydrous ether.

  • Place the reaction vessel in an ultrasonic bath and sonicate at a controlled temperature of 25–35°C.

  • Monitor the reaction progress by TLC. This method has been reported to significantly reduce reaction times to as little as 35 minutes, with yields exceeding 85%.[2]

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute hydrochloric acid to remove DMAP, followed by a wash with saturated sodium bicarbonate solution.

  • Dry the organic layer and evaporate the solvent to yield the product.

  • Further purification can be achieved through recrystallization.

Ultrasonic_Synthesis_Workflow cluster_reactants Reactants & Catalysts Salicylic_Acid Salicylic Acid Sonication Ultrasonic Bath (25-35°C, 35 min) Salicylic_Acid->Sonication Phenol Phenol Phenol->Sonication DMAP DMAP DMAP->Sonication DCC DCC DCC->Sonication Solvent Anhydrous Ether Solvent->Sonication Workup Reaction Workup (Filtration, Washes) Sonication->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product Hydrolysis_Pathway Phenyl_Acetylsalicylate This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) Phenyl_Acetylsalicylate->Hydrolysis Salicylic_Acid Salicylic Acid Hydrolysis->Salicylic_Acid Phenol Phenol Hydrolysis->Phenol Anti_inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Salicylic_Acid Salicylic Acid (from this compound) Salicylic_Acid->COX_Enzymes Inhibits

References

An In-depth Technical Guide to Phenyl Acetylsalicylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Phenyl acetylsalicylate, also known as acetylsalol, covering its chemical identifiers, physicochemical properties, and key experimental protocols relevant to its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical Identifiers

This compound is a dual-ester derivative of salicylic acid, combining features of aspirin and phenyl salicylate.[1] Its fundamental chemical identifiers are crucial for database referencing and molecular modeling.

  • SMILES (Simplified Molecular Input Line Entry System) String: CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2[1][2]

  • InChI (International Chemical Identifier) Key: PSBAIJVSCTZDDB-UHFFFAOYSA-N[1][2][3][4]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
Molecular Formula C15H12O4[1][2][3]
Molecular Weight 256.25 g/mol [1][3]
Melting Point 96-97 °C[3][5]
Boiling Point 198 °C at 11 Torr[3]
Water Solubility 20 mg/L at 21 °C[2][5]
LogP 2.83110[5]
Hydrogen Bond Donor Count 0[2][5]
Hydrogen Bond Acceptor Count 4[2][5]
Rotatable Bond Count 5[2][5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are outlined below.

1. Synthesis via Esterification

The primary method for synthesizing this compound is through the esterification of salicylic acid with phenol.[1]

  • Reaction: The reaction involves treating salicylic acid with phenol in the presence of an acid catalyst. The catalyst protonates the carbonyl group of the salicylic acid, enhancing its electrophilicity and facilitating the nucleophilic attack by phenol.[1]

  • Ultrasonic-Assisted Synthesis: A modern approach to this synthesis utilizes ultrasonic irradiation. The mechanism, known as acoustic cavitation, involves the formation and collapse of microscopic bubbles. This process generates localized high temperatures and pressures, which significantly accelerates the esterification reaction by enhancing mass transfer and molecular collision frequency.[1]

2. Hydrolytic Cleavage

The ester linkages in this compound are susceptible to hydrolysis, which can be catalyzed by either acids or bases.[1]

  • Procedure: The hydrolysis of this compound will yield salicylic acid and phenol. This process can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the rate of degradation and the formation of the constituent products.[1]

3. Characterization by Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in this compound.[1]

  • Methodology: A sample of this compound is analyzed to obtain its infrared absorption spectrum.

  • Key Spectral Features: The spectrum is characterized by the distinct vibrations of its two ester groups and two aromatic rings. A key identifying feature is the carbonyl (C=O) stretching region, which will show two distinct peaks corresponding to the acetate group and the phenyl ester linkage.[1]

Visualized Synthesis Pathway

The following diagram illustrates the esterification pathway for the synthesis of this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Salicylic_Acid Salicylic Acid Phenyl_Acetylsalicylate This compound Salicylic_Acid->Phenyl_Acetylsalicylate Phenol Phenol Phenol->Phenyl_Acetylsalicylate Catalyst Acid Catalyst Catalyst->Phenyl_Acetylsalicylate Heat Heat Heat->Phenyl_Acetylsalicylate

Caption: Synthesis of this compound via Esterification.

References

An In-depth Technical Guide to the Hydrolysis of Phenyl Acetylsalicylate to Salicylic Acid and Phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of phenyl acetylsalicylate (phenyl 2-acetyloxybenzoate), a double ester of salicylic acid. The document details the reaction mechanisms under different catalytic conditions, provides adaptable experimental protocols for conducting and analyzing the hydrolysis, and presents relevant quantitative data. Given the limited availability of specific kinetic data for this compound, this guide leverages data from the extensively studied hydrolysis of acetylsalicylic acid (aspirin) as a comparative model.

Introduction

This compound, also known as acetylsalol or by the trade name Vesipyrin, is a compound of interest in medicinal chemistry, particularly in the context of prodrug design. Its structure combines features of both aspirin and phenyl salicylate (Salol). The hydrolysis of this compound is a critical reaction, as it cleaves the ester bonds to release biologically active molecules: salicylic acid and phenol. This process is fundamental to understanding its stability, metabolic fate, and potential therapeutic action. The overall hydrolysis reaction proceeds as follows:

C₁₅H₁₂O₄ (this compound) + 2H₂O → C₇H₆O₃ (Salicylic Acid) + C₆H₆O (Phenol) + CH₃COOH (Acetic Acid)

This guide will delve into the acid-catalyzed, base-catalyzed, and enzymatic hydrolysis pathways of this compound.

Reaction Mechanisms

The hydrolysis of this compound involves the cleavage of two ester linkages: the acetyl ester and the phenyl ester. This can occur through several mechanisms, primarily catalyzed by acids or bases.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid, the hydrolysis of both ester groups is thought to follow a similar multi-step mechanism, likely the A-AC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. The process for each ester bond involves:

  • Protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by a water molecule on the carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer to the leaving group (either the phenoxy or acetoxy group).

  • Elimination of the leaving group (phenol or acetic acid) and deprotonation to regenerate the catalyst and form the carboxylic acid.

G cluster_acetyl Acetyl Ester Hydrolysis cluster_phenyl Phenyl Ester Hydrolysis PAS This compound Protonated_Acetyl Protonated Acetyl Ester PAS->Protonated_Acetyl + H+ Tetrahedral_Acetyl Tetrahedral Intermediate 1 Protonated_Acetyl->Tetrahedral_Acetyl + H2O PS Phenyl Salicylate + Acetic Acid Tetrahedral_Acetyl->PS - H+ PS_node Phenyl Salicylate Protonated_Phenyl Protonated Phenyl Ester PS_node->Protonated_Phenyl + H+ Tetrahedral_Phenyl Tetrahedral Intermediate 2 Protonated_Phenyl->Tetrahedral_Phenyl + H2O SA Salicylic Acid + Phenol Tetrahedral_Phenyl->SA - H+

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis is typically faster and irreversible compared to acid-catalyzed hydrolysis. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This process is generally favored for preparative purposes as it goes to completion.[1]

The steps for each ester bond are:

  • Nucleophilic attack by a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination of the leaving group (phenoxide or acetate).

  • The acidic products (salicylic acid and acetic acid) are deprotonated in the basic medium to form their respective carboxylate salts. An final acidification step is required to obtain the free acids.[2]

Experimental Protocols

Detailed experimental protocols for the hydrolysis of this compound are not widely published. However, protocols for the hydrolysis of aspirin and other similar esters can be readily adapted.

Protocol for Base-Catalyzed Hydrolysis

This protocol describes a typical procedure for the complete hydrolysis of this compound to sodium salicylate and sodium phenolate, followed by acidification to yield salicylic acid and phenol.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric Acid (HCl) solution (e.g., 3 M)

  • Ethanol or other suitable organic solvent

  • Reflux apparatus

  • Magnetic stirrer and heat source

  • pH meter or pH paper

  • Separatory funnel

  • Dichloromethane or ethyl acetate for extraction

Procedure:

  • Dissolve a known quantity of this compound in a minimal amount of ethanol in a round-bottom flask.

  • Add an excess of 2 M NaOH solution to the flask.

  • Heat the mixture under reflux for a specified time (e.g., 1-2 hours) with stirring to ensure complete hydrolysis.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, acidify the reaction mixture with 3 M HCl to a pH of approximately 2-3. This will precipitate the salicylic acid.

  • Cool the mixture in an ice bath to maximize precipitation of salicylic acid.

  • Isolate the salicylic acid by vacuum filtration, wash with cold water, and dry.

  • Extract the aqueous filtrate with dichloromethane or ethyl acetate to isolate the phenol.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain phenol.

  • Quantify the products using HPLC or spectrophotometry.

G start Start dissolve Dissolve Phenyl Acetylsalicylate in EtOH start->dissolve add_naoh Add excess NaOH solution dissolve->add_naoh reflux Heat under reflux (1-2 hours) add_naoh->reflux monitor Monitor by TLC reflux->monitor cool_acidify Cool and acidify with HCl to pH 2-3 monitor->cool_acidify precipitate Precipitate Salicylic Acid (cool in ice bath) cool_acidify->precipitate filter Isolate Salicylic Acid (vacuum filtration) precipitate->filter extract Extract Phenol from filtrate with organic solvent filter->extract analyze Quantify products (HPLC/Spectrophotometry) extract->analyze end End analyze->end

Caption: Experimental workflow for base-catalyzed hydrolysis.

Protocol for Quantitative Analysis using HPLC

A High-Performance Liquid Chromatography (HPLC) method can be used for the simultaneous determination of the starting material and the hydrolysis products.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with an acid modifier like phosphoric acid to adjust the pH to around 2.5.[3][4]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detector at a wavelength suitable for all compounds of interest (e.g., 237 nm or 277 nm).[3][5]

  • Column Temperature: 40°C.[5]

Procedure:

  • Prepare standard stock solutions of this compound, salicylic acid, and phenol of known concentrations.

  • Create a series of calibration standards by diluting the stock solutions.

  • Inject the standards into the HPLC system to generate a calibration curve for each compound.

  • During the hydrolysis experiment, withdraw aliquots of the reaction mixture at different time points.

  • Quench the reaction in the aliquots (e.g., by rapid cooling and pH adjustment).

  • Dilute the samples appropriately and inject them into the HPLC system.

  • Determine the concentration of each component by comparing the peak areas to the calibration curves.

Quantitative Data

The hydrolysis of aspirin follows pseudo-first-order kinetics and is highly dependent on pH and temperature.[3][6]

pH ConditionCatalystRelative RateProductsCharacteristics
Acidic (pH < 2.5) H₃O⁺ModerateSalicylic Acid + Acetic AcidThe reaction is reversible and catalyzed by hydronium ions.[1][7]
Neutral (pH ~7.4) Water / BufferSlowestSalicylate + AcetateThe reaction is often referred to as spontaneous or water-catalyzed.
Basic (pH > 10) OH⁻FastestSalicylate + AcetateThe reaction is irreversible (saponification) and proceeds rapidly.[1]
Table 1: pH Dependence of Aspirin Hydrolysis
TemperatureEffect on Hydrolysis Rate
25°CBase hydrolysis is significant, acid and neutral hydrolysis are slow.
37°CRates of hydrolysis increase significantly across all pH ranges. A five-fold increase was noted for aspirin when the temperature was raised from 22.5°C to 37°C.[2]
60°C - 70°CHydrolysis is rapid, especially at acidic and basic pH, making it suitable for laboratory experiments.[3][8]
Table 2: Temperature Dependence of Aspirin Hydrolysis
ParameterValue (for Aspirin Hydrolysis)Conditions
Half-life in blood (37°C) ~13 minutes[2]Enzymatic and chemical hydrolysis
Half-life in plasma (37°C) Slower than in blood, variable among individuals[2]Primarily enzymatic
Half-life in phosphate buffer (pH 7.4) ~537 hours[6]Chemical hydrolysis
Table 3: Half-life of Aspirin under Various Conditions

Enzymatic Hydrolysis in Drug Development

For drug development professionals, the enzymatic hydrolysis of this compound is of paramount importance as it simulates the metabolic fate of the compound in vivo. Carboxylesterases, abundant in the liver and small intestine, are the primary enzymes responsible for the hydrolysis of ester-containing drugs.[9]

Studies on similar compounds like phenyl salicylate have shown that they are readily hydrolyzed by tissue microsomes, with the small intestine showing higher activity than the liver.[9] Human carboxylesterases CES1 and CES2 are both capable of hydrolyzing such esters.[9]

The rate of enzymatic hydrolysis can significantly impact the bioavailability and pharmacokinetic profile of a prodrug. A compound like this compound could be designed to be stable in the acidic environment of the stomach and then undergo rapid hydrolysis by intestinal and hepatic esterases to release its active components.

G cluster_body In Vivo Metabolism PAS This compound (Oral Administration) Stomach Stomach (Acidic pH) Relatively Stable PAS->Stomach Intestine Small Intestine Stomach->Intestine Liver Liver Intestine->Liver First-Pass Metabolism Hydrolysis Enzymatic Hydrolysis (Carboxylesterases CES1, CES2) Intestine->Hydrolysis Liver->Hydrolysis Products Salicylic Acid + Phenol (Systemic Circulation) Hydrolysis->Products

Caption: Putative metabolic pathway of this compound.

Conclusion

The hydrolysis of this compound is a fundamental reaction that governs its stability and potential as a prodrug. The reaction can be effectively carried out under both acidic and basic conditions, with the latter being preferable for complete conversion. While specific kinetic data for this compound remains scarce, the extensive data available for aspirin provides a valuable framework for predicting its behavior. For drug development purposes, understanding the enzymatic hydrolysis by carboxylesterases is crucial for designing molecules with desired pharmacokinetic properties. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers to investigate the hydrolysis of this compound and similar ester-containing compounds.

References

A Comprehensive Technical Guide to the Solubility of Phenyl Acetylsalicylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of phenyl acetylsalicylate, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide also includes data for the structurally similar compound, phenyl salicylate (salol), to provide relevant comparative insights. The methodologies for experimental solubility determination are detailed to support research and development activities.

Introduction to this compound

This compound, also known as acetylsalol or 2-(acetyloxy)benzoic acid phenyl ester, is a derivative of salicylic acid.[1] It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as alcohol and ether.[1] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and potential applications in drug delivery and materials science.

Qualitative Solubility of this compound

General qualitative solubility information for this compound indicates its behavior in common solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterInsoluble[1]
AlcoholSoluble[1]
EtherSoluble[1]

Quantitative Solubility of Phenyl Salicylate (Salol)

Table 2: Quantitative Solubility of Phenyl Salicylate in Various Organic Solvents at 25°C

SolventSolubility ( g/100 g)
Absolute Ethanol53
Ethyl Acetate470
Methyl Ethyl Ketone620
Toluene460
Stoddard Solvent88
Water< 0.1

This data is for Phenyl Salicylate, a structurally related compound.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The equilibrium shake-flask method is a widely recognized and reliable technique.

Equilibrium Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent of interest and then determining the concentration of the dissolved solute.

Materials and Equipment:

  • This compound

  • Selected organic solvents

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The excess solid ensures that equilibrium with a saturated solution is achieved.

  • Equilibration: Place the vials in a constant temperature shaker or incubator. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid and liquid phases, the supernatant can be centrifuged.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered solution with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Concentration Analysis: Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectrophotometry.

  • Calculation: Calculate the solubility of this compound in the original solvent by taking into account the dilution factor.

Analytical Methods for Concentration Measurement

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reverse-phase HPLC method with a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile and water) can be developed. Detection is typically performed using a UV detector at a wavelength where this compound exhibits strong absorbance. A calibration curve is generated using standard solutions of known concentrations to quantify the analyte in the experimental samples.

UV-Visible Spectrophotometry: This method is based on the absorption of light by the analyte at a specific wavelength. A wavelength of maximum absorbance (λmax) for this compound in the chosen solvent is determined by scanning a solution of the compound across a range of UV-visible wavelengths. A calibration curve is then prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of this compound solubility.

G A Start: Define Research Question (e.g., Solubility in Ethanol at 25°C) B Material Acquisition - this compound - High-Purity Solvent A->B C Preparation of Supersaturated Solution - Add excess solute to solvent in sealed vials B->C D Equilibration - Agitate at constant temperature (e.g., 24-72h) C->D E Phase Separation - Sedimentation - Centrifugation D->E F Sampling and Filtration - Withdraw supernatant - Filter through 0.45 µm filter E->F G Sample Dilution - Dilute to known volume for analysis F->G K Sample Analysis - Analyze the diluted sample from G G->K H Analytical Method Development - HPLC-UV or UV-Vis - Method Validation I Preparation of Standard Solutions - Create a series of known concentrations H->I J Calibration Curve Generation - Analyze standards and plot response vs. concentration I->J J->K L Concentration Calculation - Determine concentration from calibration curve K->L M Solubility Calculation - Account for dilution factor L->M N Data Reporting and Analysis - Tabulate results - Statistical analysis M->N O End N->O

Caption: Workflow for determining the solubility of a compound.

This guide provides a foundational understanding of the solubility of this compound and the experimental procedures required for its determination. For drug development professionals, accurate solubility data is a critical parameter that influences formulation strategies and ultimately, the bioavailability of a potential therapeutic agent. Researchers and scientists can utilize the detailed methodologies to conduct their own investigations into the solubility of this and other related compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of Phenyl Acetylsalicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of phenyl acetylsalicylate, a dual-ester derivative of salicylic acid. The document details experimental methodologies for the determination of these critical physical constants, presents the data in a clear, tabular format, and includes a logical workflow for the synthesis and purity verification of the compound.

Core Physicochemical Data

This compound, also known as acetylsalol, is a white crystalline powder.[1] Its key physical properties are summarized below.

PropertyValueConditions
Melting Point96 - 97°C
Boiling Point198°Cat 11 Torr

Table 1: Physical Properties of this compound. [1][2]

Experimental Protocols

The determination of a sharp melting point is a crucial indicator of the purity of a crystalline solid. The following protocol outlines a standard method for determining the melting point range of this compound.

Melting Point Determination

This procedure is adapted from standard laboratory methods for determining the melting point of organic solids, such as aspirin.[3][4]

Apparatus:

  • Melting point apparatus (oil bath or electric)[4]

  • Capillary tubes (sealed at one end)[4]

  • Thermometer (0-200°C range)

  • Mortar and pestle or watch glass and spatula

  • Bunsen burner (if preparing capillary tubes)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry.[4] If necessary, dry the sample in a desiccator or a low-temperature oven. Grind a small amount of the dry sample into a fine powder using a mortar and pestle or by crushing it on a watch glass with a spatula.[3]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube, to a depth of about 2-5 mm.[4][5] Tap the sealed end of the tube gently on a hard surface to ensure the sample is tightly packed at the bottom.[5]

  • Apparatus Setup:

    • Oil Bath Method: If using an oil bath, attach the capillary tube to a thermometer using a small rubber band or a piece of tubing, ensuring the bottom of the tube is level with the thermometer bulb.[3][4] Immerse the thermometer and attached capillary tube in a beaker of a suitable heating oil (e.g., mineral oil or glycerol).[4]

    • Electric Apparatus: If using an electric melting point apparatus, insert the capillary tube into the designated sample holder.[6]

  • Heating and Observation: Begin heating the apparatus. For an initial, rapid determination, the temperature can be increased at a rate of 5-10°C per minute. Once an approximate melting range is observed, repeat the measurement with a fresh sample, heating rapidly to about 10-15°C below the expected melting point, and then reducing the heating rate to 1-2°C per minute.[3]

  • Recording the Melting Range: Record two temperatures:

    • The temperature at which the first drop of liquid appears.

    • The temperature at which the entire sample has completely melted into a clear liquid. A pure compound will typically have a sharp melting range of 1-2°C. A broader melting range may indicate the presence of impurities.

Boiling Point Determination

The reported boiling point of this compound is at a reduced pressure (198°C at 11 Torr), as it is likely to decompose at its atmospheric boiling point.[1][2] Standard boiling point determination at atmospheric pressure is not suitable for this compound. For small-scale determination, a micro-boiling point method can be employed.

Micro-Boiling Point Procedure (Thiele Tube Method):

This is a general method for determining the boiling point of small quantities of a liquid. For a high-melting solid like this compound, the determination would need to be conducted on a molten sample.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

Procedure:

  • Add a small amount of the substance to the small test tube.

  • Place the capillary tube, with its open end down, into the test tube containing the liquid.

  • Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

  • Place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heat the side arm of the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Stop heating and allow the apparatus to cool.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Logical Workflow for Synthesis and Purity Verification

The following diagram illustrates a logical workflow for the synthesis of a related compound, aspirin, which can be conceptually applied to this compound, followed by its purification and subsequent purity verification through melting point determination.

Synthesis_and_Purity_Verification cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification cluster_analysis Purity Analysis Reactants Salicylic Acid + Acetic Anhydride Catalyst Add Catalyst (e.g., H₃PO₄) Reactants->Catalyst Heating Heat Reaction Mixture Catalyst->Heating Hydrolysis Quench with Water Heating->Hydrolysis Crude Product Crystallization Cool to Induce Crystallization Hydrolysis->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Recrystallization Recrystallize from Ethanol/Water Filtration->Recrystallization Impure Solid Drying Dry the Crystals Recrystallization->Drying MP_Determination Melting Point Determination Drying->MP_Determination Purified Solid Comparison Compare with Literature Value MP_Determination->Comparison Purity_Conclusion Purity_Conclusion Comparison->Purity_Conclusion Purity Assessment Pure Pure Purity_Conclusion->Pure Sharp MP, Matches Lit. Impure Impure Purity_Conclusion->Impure Broad MP, Depressed

Figure 1: Workflow for Synthesis and Purity Verification.

References

Phenyl Acetylsalicylate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Phenyl acetylsalicylate, a derivative of salicylic acid, holds significance in medicinal chemistry and materials science. This document provides an in-depth examination of its core chemical properties, established synthesis protocols, and its relationship to the well-understood mechanism of action of salicylates. Key quantitative data are systematically presented, and experimental workflows are detailed for reproducibility. Furthermore, logical and signaling pathways are visually rendered to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound, also known as acetylsalol or spiroform, is the phenyl ester of acetylsalicylic acid.[1] Its chemical structure combines key features of both aspirin and phenyl salicylate.[1] This dual-ester composition dictates its physicochemical properties and potential applications.

Molecular Formula and Weight

The fundamental molecular characteristics of this compound are summarized below.

PropertyValueCitation(s)
Molecular FormulaC₁₅H₁₂O₄[2][3][4]
Molecular Weight256.26 g/mol [2]
CAS Registry Number134-55-4[3][4]
Percent CompositionC 70.31%, H 4.72%, O 24.97%[2][4]
Physicochemical Data

The physical and chemical properties of this compound are critical for its handling, formulation, and application.

PropertyValueCitation(s)
AppearanceWhite, crystalline powder[4]
Melting Point96-97 °C[3][4]
Boiling Point198 °C at 11 Torr[3][4]
SolubilityInsoluble in water; Soluble in alcohol, ether[4]
Density1.217 g/cm³[5]
Flash Point202 °C[5]

Synthesis and Experimental Protocols

The primary synthesis route for this compound is through the esterification of salicylic acid and phenol.[1][6] This process can be facilitated by various acid catalysts.

Synthesis Workflow

The general workflow for the synthesis, purification, and characterization of this compound involves several key stages, from the initial reaction to final purity analysis.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Salicylic Acid + Phenol Catalyst Acid Catalyst (e.g., POCl₃, H₂SO₄) Reaction Esterification Reaction Reactants->Reaction Catalyst->Reaction Crude Crude this compound Reaction->Crude Recrystallization Recrystallization (e.g., from Ethanol/Water) Crude->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Pure Pure Product Filtration->Pure FTIR FT-IR Spectroscopy Pure->FTIR Purity Purity Analysis (e.g., FeCl₃ Test) Pure->Purity

Caption: Workflow for this compound Synthesis.

Experimental Protocol: Synthesis via Phosphoryl Chloride

This protocol describes a common laboratory-scale synthesis of this compound.

  • Reactant Preparation: In a suitable reaction vessel, combine salicylic acid and phenol.[7]

  • Catalyst Addition: Slowly add phosphoryl chloride (POCl₃) to the mixture while stirring.[1][7] This is an exothermic reaction and may require cooling.

  • Reaction: Heat the mixture under reflux. The exact temperature and duration will depend on the scale and specific conditions, but heating is essential to drive the esterification.[7]

  • Work-up: After the reaction is complete, the mixture is cooled. The crude product can be isolated by pouring the mixture into water, which will precipitate the solid this compound and hydrolyze any remaining POCl₃.

  • Purification: The crude solid is collected by vacuum filtration. It is then purified by recrystallization, typically from an ethanol-water solvent system, to remove unreacted starting materials and byproducts.[8]

Experimental Protocol: Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the presence of key functional groups. The spectrum of this compound is characterized by two distinct carbonyl (C=O) stretching bands from the acetate and phenyl ester groups, typically found in the region of 1700-1770 cm⁻¹.[1] The absence of a broad -OH stretch from the carboxylic acid of salicylic acid indicates a successful reaction.

Purity Assessment (Ferric Chloride Test): This qualitative test is used to detect the presence of unreacted phenolic starting material (salicylic acid).

  • Prepare four test tubes. Dissolve a small sample of a) salicylic acid (positive control), b) crude product, and c) recrystallized product in ethanol. The fourth tube with only ethanol serves as a negative control.[8]

  • Add a few drops of aqueous ferric chloride (FeCl₃) solution to each tube.[8]

  • A positive result for phenols (like salicylic acid) is the formation of an intense violet-colored complex. The recrystallized product should show a significantly reduced or absent color change compared to the crude product, indicating successful purification.[8]

Biological Activity and Mechanism of Action

As a derivative of acetylsalicylic acid (aspirin), this compound is expected to share aspects of its biological activity, which is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[9][10] Upon hydrolysis in the body, it would release salicylic acid and phenol, with the salicylate moiety being the active component for anti-inflammatory effects.[1]

Signaling Pathway: COX Enzyme Inhibition

Aspirin and other salicylates exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting COX-1 and COX-2 enzymes.[10][11] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[9][11]

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain Fever PGs->Inflammation Salicylates This compound (via Salicylate) Salicylates->COX Inhibition

References

Phenyl Acetylsalicylate: A Technical Guide on its Therapeutic Potential and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl acetylsalicylate, the phenyl ester of acetylsalicylic acid, is a compound of interest due to its relationship with one of the most widely used drugs, aspirin. This technical guide provides an in-depth exploration of the therapeutic potential and applications of this compound. While direct clinical data on this specific molecule is limited, its potential pharmacological activity can be inferred from its hydrolysis into salicylic acid and phenol. This document details its synthesis, physicochemical properties, and inferred mechanisms of action based on its metabolic products. We will delve into the known signaling pathways of salicylates and the toxicological considerations of phenol. Furthermore, this guide presents relevant quantitative data from related compounds, detailed experimental protocols, and visualizations of key pathways and workflows to provide a comprehensive resource for researchers in drug discovery and development.

Introduction

This compound (phenyl 2-acetoxybenzoate) is an organic compound that merges the structures of two significant molecules: acetylsalicylic acid (aspirin) and phenol.[1] As a derivative of aspirin, it holds theoretical potential to exhibit similar therapeutic effects, including anti-inflammatory, analgesic, antipyretic, and antiplatelet activities.[2][3] The core of its potential bioactivity lies in its susceptibility to hydrolysis, which would release acetylsalicylic acid (which is further metabolized to salicylic acid) and phenol into the system.[1]

The therapeutic landscape of this compound is, however, complex and largely unexplored in clinical settings. The profound and well-documented therapeutic benefits of its salicylate moiety are counterbalanced by the significant toxicological concerns associated with phenol.[4][5] This guide aims to provide a detailed technical overview of this compound, focusing on its scientific foundation, potential applications, and the inherent challenges for its development as a therapeutic agent. By examining its components, we can build a theoretical framework for its pharmacological profile.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for any research and development endeavor.

PropertyValueReference(s)
IUPAC Name phenyl 2-acetyloxybenzoate[6]
Synonyms Acetylsalol, Spiroform, Vesipyrin[6]
CAS Number 134-55-4[6]
Molecular Formula C₁₅H₁₂O₄[6]
Molecular Weight 256.25 g/mol [6]
Melting Point 97°C[6]
Boiling Point 398.6°C at 760 mmHg[6]
Water Solubility 20 mg/L (at 21°C)[6]
Appearance White crystalline powder-
LogP 2.83[6]

Synthesis and Characterization

The synthesis of this compound can be achieved through several esterification pathways.[1] A common method involves the reaction of salicylic acid with phenol, which can be facilitated by various acid catalysts.[1]

Experimental Protocol: Synthesis via Esterification

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Salicylic acid

  • Phenol

  • Phosphoryl chloride (POCl₃) or Sulfuric Acid (H₂SO₄) as a catalyst[1]

  • Anhydrous solvent (e.g., toluene)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of salicylic acid and phenol in the anhydrous solvent.

  • Slowly add the acid catalyst (e.g., a catalytic amount of concentrated H₂SO₄ or POCl₃) to the mixture while stirring.[1]

  • Fit the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid and remove unreacted salicylic acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white crystalline solid.

Visualization of Synthesis Workflow

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Process cluster_product Product salicylic_acid Salicylic Acid esterification Esterification under Reflux salicylic_acid->esterification phenol Phenol phenol->esterification catalyst Acid Catalyst (e.g., POCl₃) catalyst->esterification neutralization Neutralization with NaHCO₃ esterification->neutralization extraction Solvent Extraction neutralization->extraction drying Drying with MgSO₄ extraction->drying evaporation Solvent Evaporation drying->evaporation purification Recrystallization evaporation->purification final_product Pure this compound purification->final_product

A flowchart of the synthesis of this compound.

Inferred Pharmacology and Mechanism of Action

The pharmacological activity of this compound is predicated on its in vivo hydrolysis.[1]

Hydrolysis and Active Metabolites

The ester linkages in this compound are susceptible to hydrolysis by esterases in the plasma and tissues, which would yield salicylic acid and phenol.[1][7]

Signaling Pathways of the Salicylate Moiety

The therapeutic effects of the salicylate portion are well-established and primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[2][8]

  • COX Inhibition: Acetylsalicylic acid irreversibly inhibits both COX-1 and COX-2 by acetylating a serine residue in their active sites.[3][9] This blockage prevents the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[2][8]

  • NF-κB Pathway Modulation: Salicylates have also been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.[9][10] Inhibition of NF-κB can lead to decreased expression of pro-inflammatory genes.[10]

  • AMPK Activation: Salicylic acid can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, which may contribute to some of its metabolic and anti-cancer effects.[3][11]

G Inferred Signaling Pathways of this compound cluster_hydrolysis In Vivo Hydrolysis cluster_salicylate_action Salicylate-Mediated Effects cluster_phenol_action Phenol-Mediated Effects PAS This compound SA Salicylic Acid PAS->SA Esterase Activity Phenol Phenol PAS->Phenol Esterase Activity COX COX-1 / COX-2 SA->COX Inhibition NFkB NF-κB Pathway SA->NFkB Modulation AMPK AMPK Pathway SA->AMPK Activation Toxicity Cellular Toxicity Phenol->Toxicity Prostaglandins Prostaglandins / Thromboxanes COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet Platelet Aggregation Prostaglandins->Platelet

Inferred signaling pathways of this compound.
Toxicological Profile of Phenol

Phenol is a protoplasmic poison that can cause significant toxicity.[4] It is readily absorbed and can lead to a wide range of adverse effects, including:

  • Dermal and Mucosal Damage: Phenol is corrosive and can cause chemical burns and necrosis upon contact.[4]

  • Systemic Toxicity: Systemic absorption can lead to central nervous system depression, cardiovascular toxicity including arrhythmias, and renal and hepatic damage.[4][5]

  • Metabolic Effects: Substituted phenols can uncouple oxidative phosphorylation, leading to hyperthermia and metabolic acidosis.[4]

Therapeutic Potential and Applications (Theoretical)

Based on its hydrolysis products, the therapeutic potential of this compound would theoretically mirror that of aspirin, but with the significant caveat of phenol toxicity.

  • Anti-inflammatory, Analgesic, and Antipyretic: The release of salicylate would provide relief from pain, inflammation, and fever.[2]

  • Cardioprotective Agent: The acetylsalicylate moiety could offer antiplatelet effects for the prevention of cardiovascular events.[12]

  • Anticancer Research: Given the extensive research into aspirin's role in cancer prevention, particularly colorectal cancer, its derivatives are of interest.[12] In vitro studies have been conducted on derivatives of this compound for their anti-proliferative activities against various cancer cell lines.[1]

Quantitative Data on Related Compounds

Direct quantitative data on the therapeutic efficacy of this compound is scarce. However, data from studies on related compounds can provide context. The following table includes IC₅₀ values for a novel 2-phenyl-benzoxazole acetamide derivative (compound 52), which shares a similar structural motif and has been investigated for its anti-inflammatory properties.

CompoundTargetAssayIC₅₀Reference(s)
Compound 52 (2-phenyl-benzoxazole acetamide derivative)P2Y₁₄RAntagonistic Activity2 nM[13]

Experimental Protocols

In Vitro COX Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Positive controls (e.g., Aspirin, Celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂) detection

Procedure:

  • Prepare a series of dilutions of this compound and control compounds in the assay buffer.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

  • Add the diluted test compound or control to the respective wells and incubate for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a suitable quenching agent.

  • Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization of Experimental Workflow

G Workflow for In Vitro COX Inhibition Assay start Start prepare_reagents Prepare Compound Dilutions and Enzyme Solutions start->prepare_reagents incubation_inhibitor Incubate Enzyme with This compound prepare_reagents->incubation_inhibitor add_substrate Add Arachidonic Acid to Initiate Reaction incubation_inhibitor->add_substrate incubation_reaction Incubate at 37°C add_substrate->incubation_reaction stop_reaction Stop Reaction incubation_reaction->stop_reaction quantify_pge2 Quantify PGE₂ Production (EIA) stop_reaction->quantify_pge2 data_analysis Calculate % Inhibition and IC₅₀ quantify_pge2->data_analysis end End data_analysis->end

A workflow diagram for a COX inhibition assay.

Future Directions and Conclusion

This compound presents a fascinating case study in drug design, embodying both therapeutic promise and significant risk. Its potential to act as a prodrug for salicylic acid suggests a wide range of possible applications mirroring those of aspirin. However, the concurrent release of phenol poses a substantial toxicological barrier to its clinical development.[4][5]

Future research could focus on developing derivatives of this compound that modify the phenol moiety to reduce its toxicity while preserving or enhancing the therapeutic activity of the salicylate portion. For instance, the creation of novel esters that release less toxic phenolic compounds upon hydrolysis could be a viable strategy.

References

Phenyl Acetylsalicylate: A Technical History and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenyl acetylsalicylate, also known by the trade names Acetylsalol, Spiroform, and Vesipyrin, is a synthetic ester of acetylsalicylic acid and phenol.[1] Its history is intrinsically linked to the development of two other significant late 19th-century pharmaceuticals: acetylsalicylic acid (aspirin) and phenyl salicylate (Salol). While the individual histories of aspirin and Salol are well-documented, the specific timeline and key figures behind the discovery of this compound are less clear. This technical guide synthesizes the available historical and chemical information to provide a comprehensive overview of its likely development, properties, and synthesis.

Historical Context: The Age of Synthetic Salicylates

The late 19th century was a period of significant advancement in medicinal chemistry, with a focus on synthesizing new compounds to improve upon the therapeutic properties of natural products. Salicylic acid, derived from willow bark and other botanical sources, was a well-known analgesic and antipyretic.[2] However, its acidic nature often led to gastric irritation.[3] This spurred the development of derivatives that could mitigate these side effects.

Two key developments in this era provide the backdrop for the emergence of this compound:

  • Acetylsalicylic Acid (Aspirin): First synthesized by Charles Frédéric Gerhardt in 1853, its therapeutic potential was fully realized and a stable, pure form was produced by Felix Hoffmann at Bayer in 1897.[4][5] The acetylation of the phenolic hydroxyl group of salicylic acid reduced its acidity and improved tolerability.

  • Phenyl Salicylate (Salol): Synthesized in 1883 by Marceli Nencki and independently by Richard Seifert in 1885, Salol was created by esterifying the carboxyl group of salicylic acid with phenol.[6] It was designed to pass through the stomach unchanged and hydrolyze in the alkaline environment of the intestine into salicylic acid and phenol, the latter intended to act as an antiseptic.[6]

This compound can be viewed as a hybrid of these two innovations, incorporating both the acetylated phenolic group of aspirin and the phenyl ester of Salol.

Discovery and Early History

The precise date and discoverer of this compound are not definitively documented in the readily available historical record. However, its trade names—Acetylsalol, Spiroform, and Vesipyrin—indicate that it was produced and marketed as a pharmaceutical.[1] The name "Acetylsalol" itself suggests its conceptual origin as an acetylated version of Salol. It is plausible that it was developed in the late 19th or early 20th century by pharmaceutical companies, such as the Heyden Chemical Company which was a major producer of salicylates, as an alternative to aspirin and Salol, with the aim of combining the therapeutic effects of both while potentially offering a different side-effect profile or therapeutic application.[7]

Physicochemical Properties

This compound is a white, crystalline powder. The available quantitative data for this compound is summarized in the table below.

PropertyValue
Molecular FormulaC₁₅H₁₂O₄
Molecular Weight256.25 g/mol
Melting Point97 °C
Boiling Point198 °C (at 11 mmHg)
SolubilityInsoluble in water; Soluble in alcohol and ether

Table 1: Physicochemical Properties of this compound.[1]

Synthesis

The synthesis of this compound is an esterification reaction. Based on the chemical knowledge of the late 19th and early 20th centuries, two primary synthetic routes would have been feasible.

Experimental Protocols

Method 1: Acetylation of Phenyl Salicylate (Salol)

This method would involve the acetylation of the free phenolic hydroxyl group of phenyl salicylate.

  • Reactants: Phenyl salicylate, Acetic anhydride, and a catalyst (e.g., a few drops of concentrated sulfuric acid).

  • Procedure:

    • Dissolve phenyl salicylate in acetic anhydride.

    • Add the acid catalyst cautiously.

    • Heat the mixture gently under reflux. The exact temperature and duration would have been determined empirically.

    • After cooling, pour the reaction mixture into cold water to precipitate the crude this compound and to hydrolyze excess acetic anhydride.

    • Collect the solid product by filtration.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Method 2: Esterification of Acetylsalicylic Acid (Aspirin) with Phenol

This route involves the direct esterification of the carboxylic acid group of acetylsalicylic acid with phenol.

  • Reactants: Acetylsalicylic acid, Phenol, and a dehydrating agent/catalyst (e.g., phosphoryl chloride or thionyl chloride).

  • Procedure:

    • Melt acetylsalicylic acid and phenol together.

    • Slowly add the dehydrating agent/catalyst to the molten mixture.

    • Heat the reaction mixture, likely at a temperature sufficient to drive the reaction to completion without significant decomposition.

    • After the reaction is complete, cool the mixture.

    • Isolate the crude product. This might involve trituration with water or a dilute alkaline solution to remove unreacted starting materials.

    • Purify the crude product by recrystallization.

Proposed Mechanism of Action and Signaling Pathways

There is no available historical information on the specific pharmacological studies or proposed signaling pathways for this compound. However, based on its structure, its mechanism of action would have been presumed to be similar to that of other salicylates. Upon ingestion, it would be expected to hydrolyze in the body to release acetylsalicylic acid and phenol. The acetylsalicylic acid would then exert its analgesic, antipyretic, and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. The released phenol was likely intended to provide antiseptic properties, similar to the therapeutic rationale for Salol.

The following diagram illustrates the logical relationship of the historical development of salicylates.

Salicylate_Development Salicylic_Acid Salicylic Acid (from Willow Bark) Aspirin Acetylsalicylic Acid (Aspirin) (Hoffmann, 1897) Salicylic_Acid->Aspirin Acetylation Salol Phenyl Salicylate (Salol) (Nencki, 1883) Salicylic_Acid->Salol Esterification with Phenol Phenyl_Acetylsalicylate This compound (Acetylsalol) Aspirin->Phenyl_Acetylsalicylate Esterification with Phenol Salol->Phenyl_Acetylsalicylate Acetylation Synthesis_Workflow Start Start Reactants Mix Acetylsalicylic Acid and Phenol Start->Reactants Catalyst Add Dehydrating Agent (e.g., Phosphoryl Chloride) Reactants->Catalyst Reaction Heat Mixture Catalyst->Reaction Isolation Cool and Isolate Crude Product Reaction->Isolation Purification Recrystallize from Ethanol Isolation->Purification Product Pure this compound Purification->Product

References

Methodological & Application

Synthesis of Phenyl acetylsalicylate from salicylic acid and phenol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of Phenyl Acetylsalicylate

Introduction

This compound, also known as phenyl 2-acetoxybenzoate, is an organic ester derived from salicylic acid. It is structurally related to two well-known compounds: acetylsalicylic acid (aspirin), where the phenolic hydroxyl group of salicylic acid is acetylated, and phenyl salicylate (salol), where the carboxylic acid group of salicylic acid is esterified with phenol. The synthesis of this compound is a valuable process in medicinal chemistry and drug development research, as it allows for the modification of the parent drug's properties, which is a common strategy in prodrug design. This document outlines a detailed two-step protocol for the synthesis of this compound from salicylic acid and phenol.

Principle of the Synthesis

The synthesis of this compound from salicylic acid and phenol is most effectively achieved through a two-step process. A direct one-pot reaction is challenging due to the presence of two reactive functional groups on salicylic acid (a phenolic hydroxyl group and a carboxylic acid group) that can lead to undesired side reactions and polymerization. The outlined protocol follows a logical and efficient pathway:

  • Step 1: Acetylation of Salicylic Acid: The phenolic hydroxyl group of salicylic acid is first acetylated using acetic anhydride with an acid catalyst. This reaction yields acetylsalicylic acid (aspirin), protecting the hydroxyl group and leaving the carboxylic acid group available for the subsequent reaction.

  • Step 2: Esterification of Acetylsalicylic Acid with Phenol: The carboxylic acid group of the synthesized acetylsalicylic acid is then esterified with phenol. This step is facilitated by the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). DCC is a powerful dehydrating agent that promotes the formation of the ester bond by removing water.

This two-step approach ensures a high yield and purity of the final product, this compound.

Experimental Workflow

G cluster_0 Step 1: Synthesis of Acetylsalicylic Acid cluster_1 Step 2: Synthesis of this compound A Mix Salicylic Acid & Acetic Anhydride B Add Acid Catalyst (H₂SO₄) A->B C Heat Reaction Mixture B->C D Cool and Precipitate Product C->D E Isolate & Purify by Recrystallization D->E F Dissolve Acetylsalicylic Acid, Phenol & DMAP in Solvent E->F Use Product from Step 1 G Add DCC Solution F->G H Stir at Room Temperature G->H I Filter Dicyclohexylurea (DCU) Byproduct H->I J Purify Product by Column Chromatography I->J

Figure 1. Experimental workflow for the two-step synthesis of this compound.

Chemical Reaction Pathway

reaction_pathway cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Esterification sa Salicylic Acid aspirin Acetylsalicylic Acid sa->aspirin H₂SO₄ (cat.) aa Acetic Anhydride aa->aspirin acetic_acid Acetic Acid aspirin->acetic_acid aspirin_step2 Acetylsalicylic Acid phenol Phenol pas This compound phenol->pas dcu Dicyclohexylurea pas->dcu Byproduct aspirin_step2->pas DCC, DMAP

Figure 2. Chemical reaction pathway for the synthesis of this compound.

Experimental Protocols

Materials and Reagents

  • Salicylic Acid (C₇H₆O₃)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Phenol (C₆H₅OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (C₁₃H₂₂N₂)

  • 4-Dimethylaminopyridine (DMAP) (C₇H₁₀N₂)

  • Dichloromethane (DCM) (CH₂Cl₂)

  • Ethyl Acetate

  • Hexane

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol 1: Synthesis of Acetylsalicylic Acid (Aspirin)

  • To a 125 mL Erlenmeyer flask, add 5.0 g of dry salicylic acid.

  • In a fume hood, carefully add 10 mL of acetic anhydride to the flask, followed by 5-8 drops of concentrated sulfuric acid as a catalyst.

  • Gently swirl the flask to ensure thorough mixing of the reactants.

  • Heat the mixture in a water bath at approximately 70-80°C for 15 minutes.

  • Remove the flask from the water bath and allow it to cool to room temperature.

  • Slowly add 20 mL of cold deionized water to the mixture to hydrolyze the excess acetic anhydride.

  • Cool the mixture in an ice bath to induce the crystallization of acetylsalicylic acid.

  • Collect the solid product by vacuum filtration and wash it with a small amount of ice-cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure acetylsalicylic acid.

  • Dry the purified crystals and determine the yield and melting point.

Protocol 2: Synthesis of this compound

  • In a 250 mL round-bottom flask, dissolve 3.6 g of the acetylsalicylic acid prepared in Protocol 1, 1.88 g of phenol, and 0.24 g of DMAP in 100 mL of dichloromethane (DCM).

  • In a separate beaker, dissolve 4.12 g of DCC in 50 mL of DCM.

  • Slowly add the DCC solution to the stirred solution in the round-bottom flask at room temperature.

  • Allow the reaction to stir at room temperature for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the DCU precipitate by vacuum filtration.

  • Transfer the filtrate to a separatory funnel and wash it sequentially with 50 mL of 0.5 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure this compound.

  • Analyze the final product by determining its melting point and spectroscopic characteristics (e.g., ¹H NMR, IR).

Quantitative Data Summary

CompoundMolar Mass ( g/mol )Moles (approx.)Mass/VolumeRole
Step 1
Salicylic Acid138.120.0365.0 gReactant
Acetic Anhydride102.090.10610 mLReactant/Reagent
Acetylsalicylic Acid180.16-Theoretical Yield: 6.5 gProduct
Step 2
Acetylsalicylic Acid180.160.0203.6 gReactant
Phenol94.110.0201.88 gReactant
DCC206.330.0204.12 gCoupling Agent
DMAP122.170.0020.24 gCatalyst
This compound256.25-Theoretical Yield: 5.1 gProduct

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Acetic anhydride, concentrated sulfuric acid, and phenol are corrosive and toxic. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • DCC is a potent allergen and sensitizer. Avoid skin contact and inhalation.

Application Notes and Protocols: Esterification of Salicylic Acid with Phenol to Synthesize Phenyl Salicylate (Salol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl salicylate, commonly known as salol, is an ester of salicylic acid and phenol. It has historical and current applications in the pharmaceutical and cosmetic industries as an antiseptic, analgesic, and sunscreen agent.[1][2] The synthesis of phenyl salicylate is a classic example of Fischer-Speier esterification, a fundamental reaction in organic chemistry.[3][4] This document provides detailed experimental protocols for the synthesis of phenyl salicylate, a summary of its key quantitative data, and a visual representation of the experimental workflow.

Data Presentation

PropertyValueReference
Chemical Formula C₁₃H₁₀O₃[5]
Molecular Weight 214.22 g/mol [5]
Appearance White crystalline solid[6]
Melting Point 41-43 °C[6]
Boiling Point 172-173 °C at 12 mmHg[6]
Solubility Insoluble in water; soluble in ethanol, ether, chloroform, benzene[6]
¹H NMR (90 MHz, CDCl₃) δ (ppm): 6.97, 6.98, 7.27, 7.37, 7.51[1]
IR (Melt) Key peaks can be observed for O-H, C=O (ester), and aromatic C-H[1]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst

This protocol details the synthesis of phenyl salicylate from salicylic acid and phenol using concentrated sulfuric acid as a catalyst. This method is a common and cost-effective approach for laboratory-scale synthesis.

Materials:

  • Salicylic acid

  • Phenol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (or other suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Dean-Stark apparatus (optional, for water removal)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine salicylic acid (1.0 equivalent) and phenol (1.2 equivalents). Add a suitable solvent such as toluene.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.2 equivalents) to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser (and a Dean-Stark trap if available to remove water azeotropically) to the flask. Heat the mixture to reflux using a heating mantle and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Water to remove the bulk of the acid.

    • 5% sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution).

    • Water again to remove any residual bicarbonate.

    • Brine (saturated NaCl solution) to aid in the separation of the layers.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator or by simple distillation.

  • Purification: The crude phenyl salicylate can be purified by recrystallization from ethanol.[7] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven.

Protocol 2: Synthesis using Phosphoryl Chloride

An alternative method for the synthesis of phenyl salicylate involves the use of phosphoryl chloride.[6][8]

Materials:

  • Salicylic acid

  • Phenol

  • Phosphoryl chloride (POCl₃)

  • Reaction vessel with a stirrer and heating capabilities

Procedure:

  • Reaction: In a suitable reaction vessel, heat a mixture of salicylic acid and phenol in the presence of phosphoryl chloride.

  • Purification: The resulting phenyl salicylate can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like ethanol.

Mandatory Visualization

Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Salicylic_Acid Salicylic Acid Mix Mix Reactants & Catalyst Salicylic_Acid->Mix Phenol Phenol Phenol->Mix Catalyst H₂SO₄ Catalyst Catalyst->Mix Reflux Heat under Reflux (2-4 hours) Mix->Reflux Workup Aqueous Work-up (Wash with H₂O & NaHCO₃) Reflux->Workup Dry Dry Organic Layer (Anhydrous Na₂SO₄) Workup->Dry Evaporate Solvent Evaporation Dry->Evaporate Recrystallize Recrystallization (from Ethanol) Evaporate->Recrystallize Phenyl_Salicylate Pure Phenyl Salicylate Recrystallize->Phenyl_Salicylate

Caption: Experimental workflow for the synthesis of phenyl salicylate.

References

Application Notes and Protocols for Ultrasonic-Assisted Synthesis of Phenyl Acetylsalicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl acetylsalicylate, also known as acetylsalol or spirofen, is a compound with analgesic and antipyretic properties. Traditionally, its synthesis involves esterification methods that can require prolonged reaction times, high temperatures, and the use of harsh catalysts. The advent of sonochemistry, the application of ultrasound to chemical reactions, has opened new avenues for efficient and green synthesis. Ultrasonic-assisted synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. This enhances mass transfer and accelerates reaction rates, often leading to higher yields in shorter time frames under milder conditions.[1][2] This application note provides a detailed protocol for the ultrasonic-assisted synthesis of this compound, highlighting its advantages over conventional methods.

Principle of Ultrasonic-Assisted Esterification

The synthesis of this compound is an esterification reaction between a salicylic acid derivative and phenol. Ultrasound irradiation facilitates this reaction primarily through the physical and chemical effects of acoustic cavitation. The implosion of cavitation bubbles generates intense energy, which can break chemical bonds and create highly reactive radical species. More significantly for esterification, the powerful shockwaves and microjets produced disrupt the boundary layers around the reactants, leading to a dramatic increase in mass transfer and intimate mixing. This enhanced mixing is particularly beneficial in heterogeneous reaction mixtures, allowing for a more efficient interaction between reactants and catalysts, thus accelerating the reaction rate and often improving the product yield.

Comparative Data: Ultrasonic vs. Conventional Synthesis

The use of ultrasound significantly improves the efficiency of this compound synthesis. A notable reduction in reaction time and an increase in product yield are observed when compared to traditional stirring methods.

ParameterUltrasonic-Assisted SynthesisConventional Synthesis (Stirring)
Reaction Time 25–35 minutes[3]2.5 - 4 hours[3][4]
Yield High (Calculated example: ~90%)*[3]Lower to moderate (Reported example: 74%)[4]
Temperature Room Temperature80°C to 145°C[3][4]
Catalyst DCC / DMAP[3]Sulfuric Acid, Phosphorus Oxychloride[4][5]

Yield calculated based on the example provided in patent CN104058958A, where 13.8g of salicylic acid produced 19.2g of phenyl salicylate. The theoretical yield is approximately 21.4g, resulting in a yield of about 89.7%.

Experimental Protocol: Ultrasonic-Assisted Synthesis of this compound

This protocol is adapted from the method described in patent CN104058958A.[3]

Materials:

  • Salicylic acid

  • Phenol

  • 4-Dimethylaminopyridine (DMAP)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous ether

  • Petroleum ether

  • 5%-15% Sodium carbonate (Na₂CO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or anhydrous calcium chloride (CaCl₂)

  • Ethanol (for recrystallization)

  • Ultrasonic bath or probe sonicator (Frequency: 10-20 kHz)

  • Reaction flask

  • Magnetic stirrer (optional, for comparison)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a suitable reaction flask, combine anhydrous ether, salicylic acid, phenol, 4-dimethylaminopyridine (DMAP), and dicyclohexylcarbodiimide (DCC). A suggested mass ratio is approximately 1 part salicylic acid to 0.66 parts phenol, 1.6 parts DMAP, and 0.01 parts DCC, dissolved in about 4.7 parts anhydrous ether.[3]

  • Ultrasonic Irradiation: Place the reaction flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture. Sonicate the mixture for 25-35 minutes at a frequency of 10-20 kHz.[3] A white solid, dicyclohexylurea (DCU), will precipitate during the reaction.

  • Initial Workup: After sonication, allow the anhydrous ether to evaporate (this can be accelerated using a gentle stream of air or in a fume hood). To the resulting solid mixture, add petroleum ether and let it soak for 25-40 minutes to dissolve the this compound.[3]

  • Purification:

    • Filter the mixture to remove the precipitated dicyclohexylurea.

    • Transfer the petroleum ether filtrate to a separatory funnel.

    • Wash the petroleum ether layer sequentially with a 5%-15% sodium carbonate solution and then with a saturated brine solution.[3]

    • Dry the organic layer over anhydrous magnesium sulfate or anhydrous calcium chloride.

    • Filter to remove the drying agent and evaporate the petroleum ether to obtain the crude this compound as a gray-yellow solid.[3]

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure, white crystals of this compound.

  • Drying: Dry the purified crystals to obtain the final product.

Diagrams

Reaction_Mechanism cluster_activation Activation of Salicylic Acid cluster_catalysis DMAP Catalysis cluster_esterification Esterification SA Salicylic Acid OAI O-Acylisourea Intermediate SA->OAI + DCC SA->OAI DCC DCC DCC->OAI AI Acyl-DMAP Intermediate (Active Ester) OAI->AI + DMAP OAI->AI DCU Dicyclohexylurea (Byproduct) OAI->DCU DMAP DMAP DMAP->AI PS This compound AI->PS + Phenol AI->PS Phenol Phenol Phenol->PS

Caption: Mechanism of DCC/DMAP-mediated synthesis of this compound.

Experimental_Workflow start Mix Reactants: Salicylic Acid, Phenol, DCC, DMAP in Anhydrous Ether ultrasound Ultrasonic Irradiation (10-20 kHz, 25-35 min) start->ultrasound evaporation Evaporate Ether ultrasound->evaporation dissolution Dissolve in Petroleum Ether evaporation->dissolution filtration1 Filter to Remove DCU dissolution->filtration1 wash Wash with Na2CO3 and Brine filtration1->wash dry Dry with Anhydrous MgSO4 wash->dry filtration2 Filter Drying Agent dry->filtration2 evaporation2 Evaporate Petroleum Ether filtration2->evaporation2 recrystallization Recrystallize from Ethanol evaporation2->recrystallization end Pure this compound recrystallization->end

Caption: Experimental workflow for ultrasonic-assisted synthesis of this compound.

References

Application Notes and Protocols: 1H NMR Characterization of Phenyl Acetylsalicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: 1H NMR Profile of Phenyl Acetylsalicylate

Introduction:

This compound, also known as acetylsalicylphenyl ester, is an ester of acetylsalicylic acid and phenol. As a derivative of aspirin, its characterization is crucial for quality control, stability studies, and metabolite identification in drug development. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of this compound. This note provides a summary of the predicted ¹H NMR spectral data for this compound.

Molecular Structure and Proton Environments:

This compound possesses distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The structure consists of a phenyl group, an acetyl group, and a disubstituted benzene ring derived from salicylic acid. The protons are categorized into three main groups: the acetyl protons, the aromatic protons of the acetylsalicylate moiety, and the aromatic protons of the phenyl group.

Predicted ¹H NMR Spectral Data:

The following table summarizes the predicted chemical shifts (δ) and multiplicities for the protons of this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Acetyl Protons (-CH₃)~ 2.3Singlet (s)3H
Phenyl Group Protons7.1 - 7.5Multiplet (m)5H
Acetylsalicylate Ring Protons7.2 - 8.2Multiplet (m)4H

Note: The aromatic regions for the phenyl group and the acetylsalicylate ring may overlap. The proton ortho to the ester carbonyl group on the acetylsalicylate ring is expected to be the most downfield signal.[1]

Protocol: 1H NMR Sample Preparation and Data Acquisition

This protocol outlines the procedure for preparing a sample of this compound for ¹H NMR analysis and the general parameters for data acquisition.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • 5 mm NMR tubes

  • Pasteur pipette

  • Glass wool

  • Vial

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Gently swirl the vial to dissolve the sample completely.

  • Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the glass wool directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that could affect the spectral resolution.

  • Sample Volume: Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Data Acquisition Parameters (Example for a 400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Spectral Width: 0 to 12 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K (25 °C).

Visualization: Structure and Proton Assignment

The following diagram illustrates the molecular structure of this compound with its distinct proton environments labeled, corresponding to the predicted ¹H NMR data.

Phenyl_Acetylsalicylate cluster_acetylsalicylate This compound mol label_acetyl Acetyl Protons (-CH₃) ~2.3 ppm (s, 3H) label_phenyl Phenyl Group Protons 7.1-7.5 ppm (m, 5H) label_acetylsalicylate Acetylsalicylate Ring Protons 7.2-8.2 ppm (m, 4H)

Caption: Molecular structure of this compound with ¹H NMR proton assignments.

References

Application Note: FT-IR Spectroscopy for the Characterization of Phenyl Acetylsalicylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phenyl acetylsalicylate, also known as acetylsalol, is an ester of salicylic acid and phenol. It is a compound of interest in pharmaceutical and chemical research. Fourier Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive analytical technique that provides critical information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, a unique spectral fingerprint is generated, allowing for the identification and characterization of the compound's structure. This application note details the characteristic FT-IR vibrational frequencies of this compound's functional groups and provides a standard protocol for its analysis.

Molecular Structure and Functional Groups this compound (C₁₅H₁₂O₄) possesses several key functional groups that give rise to a characteristic FT-IR spectrum. These include:

  • An acetyl ester group (CH₃COO-Ar).

  • A phenyl ester group (Ar-COO-Ar).

  • Two aromatic (phenyl) rings .

  • An aliphatic methyl group (-CH₃).

The presence of two distinct carbonyl (C=O) environments within the two ester linkages is a primary identifying feature in its FT-IR spectrum.[1]

Quantitative Data: FT-IR Peak Assignments for this compound

The following table summarizes the expected FT-IR absorption bands for the functional groups present in this compound. The wavenumber ranges are based on typical values for aromatic esters and related compounds.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3100 - 3000Medium to WeakC-H StretchAromatic (sp² C-H)
2980 - 2870WeakC-H StretchMethyl group (sp³ C-H)
~1765StrongC=O StretchAcetyl Ester (non-conjugated)
~1725StrongC=O StretchPhenyl Ester (conjugated with aromatic ring)[2]
1600 - 1450Medium to StrongC=C StretchAromatic Ring Backbone
1310 - 1250StrongAsymmetric C-C-O StretchAromatic Ester[2]
1190 - 1100StrongSymmetric O-C-C StretchAromatic Ester[2]
900 - 675StrongC-H Out-of-Plane BendAromatic Ring Substitution

Experimental Protocols

This section provides a detailed protocol for acquiring an FT-IR spectrum of this compound using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is ideal for analyzing solid powder samples with minimal preparation.[3][4]

Materials and Equipment:

  • FT-IR Spectrometer with a Deuterated Triglycine Sulfate (DTGS) detector.

  • Universal ATR accessory (e.g., with a zinc selenide/diamond crystal).

  • This compound sample (crystalline powder).

  • Spatula.

  • Isopropyl alcohol and soft laboratory wipes for cleaning.

Protocol for ATR-FT-IR Analysis:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Install the ATR accessory in the sample compartment.

    • Clean the ATR crystal surface thoroughly with a soft wipe moistened with isopropyl alcohol and allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, initiate a background scan.

    • The software will collect an interferogram of the ambient environment (air, CO₂, water vapor) and convert it to a single-beam spectrum. This background spectrum will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • This compound is a white crystalline powder. For optimal results, ensure the sample is a fine powder to achieve good contact with the ATR crystal. If necessary, gently grind the sample using a mortar and pestle.[3]

  • Sample Spectrum Acquisition:

    • Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR pressure clamp to apply consistent force, ensuring intimate contact between the sample and the crystal surface.

    • Initiate the sample scan. Typical acquisition parameters are a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an average of 4 to 16 scans to improve the signal-to-noise ratio.[3]

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate a transmittance or absorbance spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.

    • Compare the obtained peak positions with the values in the reference table to confirm the presence of the characteristic functional groups of this compound.

  • Cleaning:

    • Release the pressure clamp and remove the sample powder from the crystal surface with a dry wipe.

    • Perform a final cleaning of the ATR crystal with isopropyl alcohol as described in Step 1.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the molecular structure and the spectral data.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis prep Sample Preparation (Grind this compound) clean Clean ATR Crystal background 1. Collect Background Spectrum (Empty Crystal) clean->background sample 2. Collect Sample Spectrum background->sample process Data Processing (Baseline Correction) sample->process analyze Spectral Analysis (Peak Identification) process->analyze compare Compare to Reference Data analyze->compare

Caption: Experimental workflow for FT-IR analysis of this compound using ATR.

structure_spectrum_correlation cluster_structure This compound Structure cluster_peaks Characteristic FT-IR Absorption Regions (cm⁻¹) cluster_groups Functional Groups structure C₆H₅COOC₆H₄OCOCH₃ g1 Ester Carbonyls (Acetyl & Phenyl) g2 Aromatic Rings g3 Ester C-O Linkages g4 Methyl Group p1 C=O Stretch (1770-1715) p2 Aromatic C=C Stretch (1600-1450) p3 C-O Stretch (1310-1100) p4 Aromatic C-H Stretch (3100-3000) p5 Aliphatic C-H Stretch (2980-2870) g1->p1 g2->p2 g2->p4 g3->p3 g4->p5

Caption: Correlation of this compound functional groups to FT-IR regions.

References

Phenyl Acetylsalicylate: A Versatile Starting Material in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Phenyl acetylsalicylate, also known as acetylsalol, is a derivative of salicylic acid that holds significant potential as a starting material in various organic syntheses. Its chemical structure, featuring both a phenyl ester and an acetylated phenol, provides multiple reactive sites for a range of chemical transformations. This document outlines key applications of this compound in the synthesis of valuable organic compounds, including hydroxyketones, salicylic acid derivatives, and heterocyclic compounds like xanthones. The protocols provided herein are based on established chemical principles and analogous reactions, offering a guide for laboratory-scale synthesis.

The primary applications of this compound in organic synthesis include:

  • Fries Rearrangement: As a phenyl ester, this compound can undergo the classic Fries rearrangement to yield ortho- and para-hydroxy acetophenone derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The regioselectivity of the rearrangement can be controlled by modulating reaction conditions such as temperature and solvent.[1][2]

  • Hydrolysis: The ester linkages in this compound can be selectively cleaved under acidic or basic conditions to yield salicylic acid and phenol.[3] This reaction is fundamental for the release of the active salicylate moiety and serves as a straightforward method for the preparation of these two important commodity chemicals.

  • Synthesis of Xanthones: Through a series of reactions, this compound can be converted to phenyl salicylate, which can then be used as a precursor for the synthesis of xanthones. Xanthones are a class of heterocyclic compounds with a wide range of biological activities, making them attractive targets in drug discovery.

  • Acetylsalicyloyl Donor: The acetylsalicyloyl group can be transferred to other nucleophiles, positioning this compound as a potential acetylsalicylating agent. This application is analogous to the use of other activated esters in organic synthesis.

These applications highlight the versatility of this compound as a readily available and multifunctional starting material for the synthesis of a diverse array of organic molecules.

Experimental Protocols

Fries Rearrangement of this compound for the Synthesis of Hydroxy Acetophenones

This protocol describes the Lewis acid-catalyzed Fries rearrangement of this compound to produce a mixture of ortho- and para-hydroxy acetophenones. The ratio of the isomers is dependent on the reaction temperature.[2][4]

Reaction Scheme:

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene (solvent)

  • Hydrochloric acid (5% aqueous solution)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

  • Add anhydrous nitrobenzene to the flask.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add this compound (1 equivalent) to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to stir at the desired temperature (see table below for temperature effects on isomer ratio). For preferential formation of the para-isomer, maintain a low temperature (e.g., <60°C). For the ortho-isomer, a higher temperature (e.g., >160°C) is favored.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 5% hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the ortho- and para-isomers.

Quantitative Data:

ParameterValueReference
Temperature
Low Temperature (<60°C)Favors para-isomer[4]
High Temperature (>160°C)Favors ortho-isomer[4]
Catalyst Anhydrous AlCl₃[4]
Solvent Non-polar solvents favor ortho-isomer[2]
Polar solvents favor para-isomer[2]

Logical Relationship of Fries Rearrangement:

Fries_Rearrangement Start This compound Catalyst Lewis Acid (e.g., AlCl3) Start->Catalyst Coordination Intermediate Acylium Ion Intermediate Catalyst->Intermediate Generation Ortho_Product o-Hydroxy Acetophenone Intermediate->Ortho_Product Intramolecular Electrophilic Aromatic Substitution Para_Product p-Hydroxy Acetophenone Intermediate->Para_Product Intramolecular Electrophilic Aromatic Substitution Conditions Reaction Conditions (Temperature, Solvent) Conditions->Ortho_Product High Temp Conditions->Para_Product Low Temp Xanthone_Synthesis Start This compound Step1 Transesterification (Proposed) Start->Step1 Intermediate1 Phenyl Salicylate Step1->Intermediate1 Step2 Thermal Decomposition & Cyclization Intermediate1->Step2 Intermediate2 Benzophenone Intermediate (Proposed) Step2->Intermediate2 Byproduct1 Phenol Step2->Byproduct1 Byproduct2 CO2 Step2->Byproduct2 Product Xanthone Intermediate2->Product

References

Phenyl Acetylsalicylate in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl acetylsalicylate, the phenyl ester of acetylsalicylic acid, is a molecule of significant interest in polymer chemistry, primarily for its potential applications in drug delivery and functional polymers. While the direct polymerization of this compound is not extensively documented in scientific literature, its structural motifs—the acetylsalicylate and phenyl groups—offer intriguing possibilities for incorporation into polymer chains as either pendant groups or as part of the main backbone.[1] This document provides an overview of the potential applications, supported by data from analogous polymer systems, and presents detailed, plausible experimental protocols for the synthesis and characterization of polymers containing this compound.

Potential Applications in Polymer Chemistry

The incorporation of this compound into polymers can impart valuable properties, largely leveraging its relationship to acetylsalicylic acid (aspirin), a widely used anti-inflammatory drug.

Controlled Drug Delivery Systems

Polymers functionalized with this compound can serve as prodrug delivery systems. The ester linkages are susceptible to hydrolysis, which can be catalyzed by acids or bases, leading to the controlled release of salicylic acid and phenol.[1] This approach offers the potential for localized and sustained release of the active pharmaceutical ingredient, minimizing systemic side effects. The release kinetics can be tailored by modifying the polymer backbone and the local physiological environment.

  • Anti-inflammatory Coatings for Medical Devices: Implants and stents coated with polymers containing this compound could slowly release salicylic acid to reduce local inflammation and improve biocompatibility.

  • Targeted Cancer Therapy: Nanoparticles formulated from these polymers could be designed for targeted delivery to tumor sites, releasing their payload in the acidic tumor microenvironment.

Functional Polymers with Enhanced Properties

Beyond drug delivery, the aromatic nature of the phenyl group and the reactivity of the acetylsalicylate moiety can be exploited to create polymers with unique characteristics.

  • UV Stabilization: Phenyl salicylate (Salol), a closely related compound, is used in the manufacturing of polymers, lacquers, and waxes as a UV absorber. While not its primary application, the phenyl group in this compound could contribute to the UV stability of polymer formulations.

  • Polymer Blends and Composites: The presence of polar ester groups and aromatic rings could enhance the miscibility and interfacial adhesion in polymer blends and composites.

Quantitative Data from Analogous Polymer Systems

Direct quantitative data for polymers of this compound is scarce. However, data from studies on aspirin-loaded polymers and other salicylate-based polymers provide valuable insights into expected performance.

Polymer SystemDrug Loading (%)Release TimeRelease MechanismReference
Aspirin-loaded Poly(L-lactic acid) (PLLA)1.3 ± 0.4 (soaking)60 daysBurst release followed by diffusion and erosion[2][3]
Aspirin-loaded PLLA3.4 ± 0.8 (scCO2 impregnation)>74 daysDiffusion and PLLA erosion[2][3]
Aspirin-loaded Linear Poly(anhydride ester)534 weeks (20% release)Hydrolysis of anhydride and ester bonds

Table 1: Drug loading and release characteristics of aspirin from different polymer matrices.

Experimental Protocols

The following protocols describe plausible methods for the synthesis of polymers incorporating this compound. These are based on established polymer synthesis techniques for functional monomers.

Synthesis of a Methacrylate Monomer with a this compound Pendant Group

This protocol outlines the synthesis of a polymerizable monomer, allowing the incorporation of this compound as a side chain.

Protocol 3.1.1: Synthesis of 2-((2-(phenoxycarbonyl)phenoxy)carbonyl)ethyl methacrylate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1 eq) and 2-hydroxyethyl methacrylate (HEMA) (1.1 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Coupling Agent: Slowly add dicyclohexylcarbodiimide (DCC) (1.1 eq) dissolved in anhydrous DCM to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Radical Polymerization of the this compound-Containing Monomer

This protocol describes the polymerization of the synthesized monomer to yield a polymer with pendant this compound groups.

Protocol 3.2.1: Free Radical Polymerization

  • Reaction Setup: In a Schlenk flask, dissolve the synthesized methacrylate monomer (1 eq) and azobisisobutyronitrile (AIBN) (0.01 eq) in anhydrous toluene.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture at 70°C for 24 hours under a nitrogen atmosphere.

  • Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by adding the solution dropwise to a large excess of cold methanol.

  • Purification: Filter the precipitated polymer and wash with fresh methanol. Dry the polymer in a vacuum oven at 40°C overnight.

Visualizations

Signaling Pathway for Drug Release

drug_release Polymer Polymer with Pendant This compound Hydrolysis Ester Hydrolysis (Acid or Base Catalyzed) Polymer->Hydrolysis Release Release of Active Moieties Hydrolysis->Release SalicylicAcid Salicylic Acid (Anti-inflammatory) Release->SalicylicAcid Phenol Phenol Release->Phenol workflow cluster_monomer Monomer Synthesis cluster_polymer Polymerization M1 This compound + HEMA M2 Esterification Reaction (DCC/DMAP) M1->M2 M3 Purification (Column Chromatography) M2->M3 M4 Functional Monomer M3->M4 P1 Monomer + AIBN M4->P1 Use in Polymerization P2 Radical Polymerization P1->P2 P3 Precipitation & Purification P2->P3 P4 Functional Polymer P3->P4

References

Application Note: Quantification of Phenyl Acetylsalicylate in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenyl acetylsalicylate, a derivative of acetylsalicylic acid, is a compound of interest in medicinal chemistry and pharmacology, particularly in the context of prodrug design.[1] Its structure, an ester of salicylic acid and phenol, suggests a unique metabolic profile and potential therapeutic applications. Accurate quantification of this compound and its metabolites in biological matrices such as plasma and urine is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

This document provides a comprehensive overview of proposed analytical methodologies for the quantification of this compound. While specific, validated assays for this compound are not widely published, this note details robust protocols adapted from well-established methods for its parent compound, acetylsalicylic acid (aspirin), and its primary metabolite, salicylic acid.[2][3][4] The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the latter being the gold standard for bioanalysis due to its high sensitivity and specificity.[5][6][7]

Metabolic Pathway of this compound

Upon administration, this compound is expected to undergo rapid hydrolysis, primarily mediated by esterase enzymes present in the plasma, liver, and other tissues.[8] This hydrolytic cleavage of the ester bond yields its principal metabolites: salicylic acid and phenol.[1] The subsequent metabolism of salicylic acid is well-documented, leading to the formation of salicyluric acid, salicyl phenolic glucuronide, and gentisic acid, which are then excreted renally.[8][9] Due to this rapid hydrolysis, sample collection and handling procedures are critical to ensure the stability of the parent compound, this compound, ex vivo.

G cluster_0 Metabolism of this compound PAS This compound SA Salicylic Acid PAS->SA Hydrolysis (Esterases) Phenol Phenol PAS->Phenol Hydrolysis (Esterases) Metabolites Further Metabolites (e.g., Salicyluric Acid, Glucuronides) SA->Metabolites Metabolic Conjugation

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

The following protocols are proposed for the quantification of this compound in plasma and urine.

Biological Sample Collection and Handling

Critical Consideration: The ester linkage in this compound is highly susceptible to enzymatic hydrolysis. To prevent ex vivo degradation, blood samples must be collected in tubes containing an esterase inhibitor.

Protocol for Blood (Plasma) Collection:

  • Collect whole blood into chilled vacuum tubes containing potassium fluoride or sodium fluoride as an anticoagulant and esterase inhibitor.[4]

  • Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing.

  • Place the tubes on ice and process within 30 minutes of collection.

  • Centrifuge the samples at 1,000-2,000 x g for 10 minutes at 4°C.[10]

  • Carefully transfer the resulting supernatant (plasma) to clearly labeled polypropylene tubes.

  • Store plasma samples at -80°C until analysis to ensure long-term stability.

Protocol for Urine Collection:

  • Collect urine samples in sterile containers.

  • Record the total volume and pH of the sample.

  • To minimize degradation, samples should be kept on ice after collection and processed promptly.

  • For long-term storage, freeze urine samples at -80°C.

Sample Preparation for Analysis

2.2.1. Protein Precipitation (PPT) - For Plasma This is a rapid method suitable for initial sample cleanup, particularly for HPLC-UV analysis.

  • In a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of this compound or a structurally similar compound) to 100 µL of thawed plasma sample.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[11]

  • Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the analytical system.

2.2.2. Solid-Phase Extraction (SPE) - For Plasma and Urine SPE provides a cleaner sample extract, reducing matrix effects and improving sensitivity, which is highly recommended for LC-MS/MS analysis.[7]

  • Conditioning: Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Dilute 100 µL of plasma or urine with 400 µL of 2% phosphoric acid. Load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase for injection.

Analytical Methodologies

LC-MS/MS Method (Recommended)

Liquid chromatography-tandem mass spectrometry is the preferred method for its superior sensitivity, selectivity, and speed.

Experimental Workflow Diagram

G cluster_workflow LC-MS/MS Bioanalytical Workflow SampleCollection Sample Collection (Plasma/Urine with Stabilizer) SamplePrep Sample Preparation (PPT or SPE) SampleCollection->SamplePrep LC_Separation LC Separation (Reversed-Phase) SamplePrep->LC_Separation MS_Ionization Mass Spectrometry (ESI Ionization) LC_Separation->MS_Ionization MS_Detection Detection (MRM Mode) MS_Ionization->MS_Detection DataAnalysis Data Analysis (Quantification & Reporting) MS_Detection->DataAnalysis

Caption: General workflow for sample analysis using LC-MS/MS.

Table 1: Proposed LC-MS/MS Parameters

Parameter Setting
LC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Injection Volume 5 µL
Column Temp 40°C
MS System
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions
This compound m/z 255.1 → 137.0 (Quantifier), 255.1 → 93.0 (Qualifier)
Salicylic Acid m/z 137.0 → 93.0 (Quantifier), 137.0 → 65.0 (Qualifier)
Internal Standard Analyte-specific deuterated standard preferred
Capillary Voltage -3.5 kV
Source Temp 150°C

| Desolvation Temp | 400°C |

Note: MRM transitions for this compound (MW 256.25) are predicted based on its structure ([M-H]⁻) and expected fragmentation (loss of acetylated phenol moiety and subsequent fragmentation of salicylic acid).

HPLC-UV Method

A cost-effective alternative, though generally less sensitive and selective than LC-MS/MS. This method is adapted from established protocols for aspirin and salicylic acid.[3][4]

Table 2: Proposed HPLC-UV Parameters

Parameter Setting
LC System
Column C18 or C8 Column (e.g., 4.6 x 250 mm, 5 µm)[4]
Mobile Phase Acetonitrile:Water:Phosphoric Acid (25:75:0.1 v/v/v), isocratic[4][12]
Flow Rate 1.0 mL/min[4]
Injection Volume 20 µL
Column Temp 30°C
UV Detector

| Wavelength | 225 nm[4] |

Method Validation

Any developed bioanalytical method must be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

Parameter Description Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) ≥ 0.99[12]
Sensitivity (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. Precision (RSD) ≤ 20%, Accuracy within ±20%[12]
Accuracy The closeness of measured values to the true value. Within ±15% of nominal value (±20% at LLOQ)[12]
Precision The closeness of repeated individual measurements (Intra- and Inter-day). Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)[12]
Recovery The extraction efficiency of the analytical process. Consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration of the analytical response due to interfering components in the sample matrix. Assessed to ensure no significant signal suppression or enhancement.

| Stability | Analyte stability in the biological matrix under various conditions (freeze-thaw, short-term, long-term, post-preparative). | Analyte concentration should be within ±15% of the initial value. |

Disclaimer: The protocols and parameters provided in this application note are proposed based on established methodologies for structurally related compounds. They serve as a starting point and must be fully developed, optimized, and validated for the specific biological matrix and instrumentation used in your laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Phenyl Acetylsalicylate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of Phenyl acetylsalicylate, also known as Salol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound? A1: The most common method for synthesizing this compound is the esterification of salicylic acid with phenol.[1][2][3][4] This reaction is typically facilitated by an acid catalyst to increase the electrophilicity of the salicylic acid's carbonyl group, promoting nucleophilic attack by phenol.[1]

Q2: Which catalysts are most effective for this synthesis? A2: Several catalysts can be used, including:

  • Conventional Liquid Acids: Concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are frequently used.[1][4]

  • Chlorinating Agents: Phosphoryl chloride (POCl₃) and thionyl chloride (SOCl₂) are also effective, often proceeding through a highly reactive acyl chloride intermediate.[1][5][6]

  • Solid Acid Catalysts: To create a more environmentally friendly process, heterogeneous solid acid catalysts like sulfated zirconia, zeolites, and acid-activated fly ash are being investigated.[3][4] These catalysts are easier to separate from the reaction mixture and can often be reused.[1]

Q3: What are the common side reactions and byproducts? A3: The primary side reactions include the self-esterification of salicylic acid and the decomposition of salicylic acid into phenol and carbon dioxide at elevated temperatures.[1] The catalysts themselves (e.g., strong acids) can also become part of the waste stream.[1]

Q4: How is the crude this compound purified? A4: Common purification methods include recrystallization and vacuum distillation.[1] For recrystallization, solvents like ethanol or acetonitrile are effective.[1] Washing the crude product with a solution such as potassium hydrogencarbonate can help remove unreacted salicylic acid and other acidic impurities before recrystallization.[1][2]

Q5: Are there modern, alternative synthesis methods to improve yield and reduce reaction time? A5: Yes, ultrasonic-assisted synthesis is a notable alternative. This method uses acoustic cavitation to create localized hot spots with extreme temperatures and pressures, which significantly accelerates the reaction.[1] Using a catalyst system of 4-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC) under sonication can reduce reaction times from hours to as little as 35 minutes, achieving yields of over 85%.[1]

Troubleshooting Guide

Q: My reaction yield is consistently low. What are the potential causes and solutions? A: Low yield can stem from several factors. Use the following guide to troubleshoot the issue.

  • Cause 1: Incomplete Reaction

    • Solution: Optimize reaction parameters. The reaction time and temperature are critical.[1] For instance, when using phosphoryl chloride, heating at 60–65°C for 2–5 hours is considered optimal.[1] With thionyl chloride, a reaction at 75°C for 4 hours has been shown to be effective.[1][2] Ensure your catalyst is active and used in the correct proportion. You can also use an excess of one reactant to drive the equilibrium towards the product.[1]

  • Cause 2: Side Reactions and Decomposition

    • Solution: Maintain precise temperature control. Salicylic acid can decompose at temperatures above 200°C to form phenol and carbon dioxide, which reduces the amount of starting material available for the desired reaction.[5] Avoid excessively high temperatures unless specified by the protocol.

  • Cause 3: Product Loss During Workup and Purification

    • Solution: Refine your purification technique. During recrystallization, ensure the crude product is fully dissolved in the minimum amount of hot solvent.[1] Cooling the solution too rapidly can trap impurities. If washing with a basic solution to remove acidic impurities, avoid overly harsh conditions that could cause hydrolysis of the ester product.

Q: The final product is discolored. How can I improve its purity and appearance? A: A discolored product often indicates the presence of impurities, which may arise during the reaction or workup.

  • Cause 1: Residual Starting Materials or Catalyst

    • Solution: Improve the washing and purification steps. Washing the crude product with a 70% potassium hydrogencarbonate solution can effectively remove unreacted salicylic acid.[2] For purification, recrystallization from a suitable solvent like a 95% acetonitrile solution or ethanol is highly effective.[1][2] Adding phosphoric acid during recrystallization from methanol has also been shown to help remove colored impurities.[7]

  • Cause 2: Formation of Byproducts from Side Reactions

    • Solution: Optimize the reaction conditions to minimize side reactions. As mentioned, precise temperature control is crucial to prevent the decomposition of salicylic acid.[1] Using milder catalysts or reaction conditions can also limit the formation of unwanted byproducts.

Q: The reaction is taking too long. How can I increase the reaction rate? A: To accelerate the reaction, consider the following approaches.

  • Solution 1: Increase Reaction Temperature

    • Increasing the temperature generally increases the reaction rate.[8] However, be mindful of the decomposition temperature of your reactants and products to avoid reducing the overall yield.[5]

  • Solution 2: Use a More Efficient Catalyst

    • Catalysts like phosphoryl chloride or thionyl chloride often lead to faster reactions by forming a more reactive intermediate.[1]

  • Solution 3: Employ Ultrasonic-Assisted Synthesis

    • This technique dramatically reduces reaction times by enhancing mass transfer and molecular collisions through acoustic cavitation.[1] A reaction that might take several hours can be completed in under an hour with high yields.[1]

Data Presentation: Synthesis Parameters

The table below summarizes various reaction conditions and their reported yields for the synthesis of this compound.

Catalyst SystemReactants & Molar RatioTemperature (°C)Reaction TimeReported YieldReference
Phosphoryl Chloride (POCl₃)Salicylic Acid, Phenol60–652–5 hoursUp to 90%[1]
Thionyl Chloride (SOCl₂)Salicylic Acid (1.23 mol), Benzonitrile (1.31 mol), SOCl₂ (0.23 mol)138°C, then 75°C4 hours74%[2]
Acid-Activated Fly Ash (AFAC)Salicylic Acid:Phenol (1:2)1404 hours94%[4]
DMAP / DCC (Ultrasonic)Salicylic Acid, Phenol25–3535 minutes> 85%[1]

Experimental Protocols

Protocol 1: Synthesis using Phosphoryl Chloride (POCl₃) This method is based on the direct esterification of salicylic acid and phenol.

  • Reactant Preparation: In a reaction vessel, combine salicylic acid and phenol in the desired stoichiometric ratio.

  • Catalyst Addition: Slowly add phosphoryl chloride (POCl₃) to the mixture while stirring. The reaction is exothermic, so controlled addition is necessary.

  • Reaction: Heat the mixture to between 60–65°C.[1] Maintain this temperature with constant stirring for 2–5 hours to ensure the reaction goes to completion.[1]

  • Workup: After cooling, the reaction mixture can be poured into a solution of anhydrous sodium carbonate to neutralize the acid and precipitate the crude product.[9]

  • Purification: Collect the crude solid by filtration. Wash thoroughly with water to remove salts. Purify the crude this compound by recrystallization from ethanol.

Protocol 2: Synthesis using Thionyl Chloride (SOCl₂) This protocol involves the formation of a reactive acyl chloride intermediate.

  • Reactant Preparation: In a reaction vessel equipped with a reflux condenser, add salicylic acid (1.23 mol) to benzonitrile (1.31 mol), which acts as a solvent.[2]

  • Initial Heating: Heat the solution to 145°C with stirring.[2]

  • Catalyst Addition: After approximately 40 minutes, add thionyl chloride (0.23 mol) and maintain the reaction temperature at 138°C.[2]

  • Reaction Completion: Reduce the temperature to 75°C and allow the reaction to proceed for 4 hours.[2]

  • Workup: Separate the upper layer of the reaction solution. Add it to a potassium bromide solution to precipitate the solid product.[2]

  • Purification: Pulverize the solid and wash it multiple times with a 70% potassium hydrogencarbonate solution.[2] After drying, recrystallize the product from a 95% acetonitrile solution to obtain pure this compound.[2]

Protocol 3: Ultrasonic-Assisted Synthesis This method provides a rapid and high-yield synthesis route.

  • Reactant Preparation: In a suitable vessel, mix anhydrous ether (65.2g), salicylic acid (13.8g), phenol (9.12g), 4-dimethylaminopyridine (22.1g), and dicyclohexylcarbodiimide (0.15g).[9]

  • Sonication: Stir the mixture under the action of ultrasonic waves at a frequency of 20 kHz for 30 minutes.[9] A white solid will form.

  • Initial Purification: Allow the anhydrous ether to evaporate. Soak the resulting white solid in petroleum ether for 35 minutes, then filter to remove the precipitate.[9]

  • Washing: Wash the petroleum ether layer with a 10% Na₂CO₃ solution and then with saturated brine. Dry the organic layer over anhydrous magnesium sulfate.[9]

  • Final Purification: Evaporate the petroleum ether to obtain a pale yellow solid. Recrystallize this solid from ethanol to yield white crystals of pure this compound.[9]

Visualizations

G cluster_reactants Inputs cluster_process Process cluster_output Output Salicylic_Acid Salicylic Acid Reaction Esterification Reaction (Heating & Stirring) Salicylic_Acid->Reaction Phenol Phenol Phenol->Reaction Catalyst Catalyst (e.g., POCl₃, H₂SO₄) Catalyst->Reaction Workup Workup (Neutralization, Washing) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Pure Phenyl acetylsalicylate Purification->Product

Caption: General workflow for this compound synthesis.

G Start Low Yield or Impure Product Cause1 Incomplete Reaction? Start->Cause1 Cause2 Side Reactions? Start->Cause2 Cause3 Loss During Workup? Start->Cause3 Sol1 Increase Reaction Time/Temp Check Catalyst Activity Use Excess Reactant Cause1->Sol1 Yes Sol2 Optimize Temperature Control Use Milder Conditions Cause2->Sol2 Yes Sol3 Refine Washing Steps Optimize Recrystallization Cause3->Sol3 Yes

Caption: Troubleshooting decision tree for synthesis optimization.

G SA Salicylic Acid PAS This compound (Desired Product) SA->PAS Main Reaction (Esterification) Side1 Salicylic Acid Dimer SA->Side1 Side Reaction 1 (Self-Esterification) Side2 Phenol + CO₂ (Decomposition) SA->Side2 Side Reaction 2 (High Temp) P Phenol P->PAS Main Reaction (Esterification)

Caption: Key reaction pathways in this compound synthesis.

References

Phenyl Acetylsalicylate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of phenyl acetylsalicylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The synthesis of this compound can yield several byproducts, primarily depending on the chosen synthetic route and reaction conditions. Common byproducts include unreacted starting materials such as salicylic acid and phenol, residues from catalysts (e.g., sulfuric acid, phosphoryl chloride, or thionyl chloride), and products from side reactions.[1] Key side-products can include xanthone, which forms from the heating of phenyl salicylate, and products from the self-esterification of salicylic acid.[1][2][3][4] At elevated temperatures, salicylic acid may also decompose into phenol and carbon dioxide.[1][2]

Q2: How can I minimize the formation of byproducts during synthesis?

A2: To minimize byproduct formation, it is crucial to optimize reaction conditions. This includes precise control over temperature, reaction time, and the stoichiometric ratios of reactants.[1] For instance, using an excess of one reactant can help drive the reaction to completion, but this may necessitate more rigorous purification steps.[1] The choice of catalyst and solvent also plays a significant role. Following established and optimized experimental protocols is the most effective strategy to enhance the yield of the desired product while reducing the formation of impurities.

Q3: What are the recommended methods for purifying crude this compound?

A3: The most common purification techniques for this compound are recrystallization and vacuum distillation.[1] Recrystallization can be performed using solvents such as ethanol or acetonitrile.[1] For example, recrystallization from a 95% acetonitrile solution after washing with a potassium hydrogencarbonate solution can significantly improve purity.[1][5] Vacuum distillation is effective for separating the product from less volatile impurities.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Ensure precise stoichiometric ratios of reactants and catalyst. Consider increasing the reaction time or temperature according to the specific protocol. For example, when using thionyl chloride, a reaction time of 4 hours at 75°C has been reported.[1]
Side reactions consuming starting materials.Optimize the temperature to minimize side reactions like the self-esterification of salicylic acid or its decomposition at higher temperatures.[1]
Presence of Unreacted Salicylic Acid in the Final Product Incomplete esterification.Drive the reaction towards completion by using a slight excess of phenol or by ensuring the catalyst is active and used in the correct proportion.[1]
Inefficient purification.During workup, wash the crude product with a potassium hydrogencarbonate solution to remove acidic impurities like salicylic acid before recrystallization.[1][5]
Yellow or Colored Impurities in the Final Product Formation of colored byproducts, particularly in industrial-scale synthesis.[6]Purify the product by recrystallization. In some cases, adding a small amount of phosphoric acid during recrystallization from methanol has been shown to help remove colored impurities.[6]
Thermal degradation of the product.Avoid excessive heating during synthesis and purification.
Formation of a High-Melting Point, Insoluble White Solid Potential formation of xanthone from the thermal decomposition of phenyl salicylate.[2][4]Maintain strict temperature control during the reaction and any subsequent distillation. Xanthone formation is more likely at temperatures above 275°C.[4]
Possible self-esterification of salicylic acid leading to polymeric byproducts.[1]Use a synthesis method that activates the phenol or uses a coupling agent to prevent self-reaction of salicylic acid.

Quantitative Data on this compound Synthesis

Synthesis Method Catalyst/Reagent Yield Key Byproducts/Impurities
Thionyl Chloride MethodThionyl Chloride in Benzonitrile~74%[5]Unreacted salicylic acid and phenol, residual benzonitrile and catalyst, potential for sulfur-containing impurities.
Ultrasonic-Assisted SynthesisDMAP and DCC in Anhydrous Ether>85%[1]Dicyclohexylurea (from DCC), unreacted starting materials, residual DMAP.
Phosphoryl Chloride MethodPhosphoryl ChlorideHigh yields (up to 90%) reported under optimized conditions.[1]Unreacted starting materials, residual phosphoryl chloride and its hydrolysis products (phosphoric acid).
Sulfuric Acid CatalysisConcentrated Sulfuric AcidVariableUnreacted starting materials, residual sulfuric acid, potential for sulfonation byproducts at higher temperatures.[1][5]

Experimental Protocols

Synthesis of this compound using Thionyl Chloride

This protocol is adapted from a described method.[5]

  • Reaction Setup : In a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 1.31 mol of benzonitrile and 1.23 mol of salicylic acid.

  • Heating : Raise the temperature of the solution to 145°C with a stirring speed of 170 rpm.

  • Addition of Thionyl Chloride : After 40 minutes, add 0.23 mol of thionyl chloride while maintaining the reaction temperature at 138°C.

  • Reaction : Reduce the temperature to 75°C and continue the reaction for 4 hours.

  • Workup : The reaction mixture will separate into two layers. Separate the upper layer and add it to 200 ml of a potassium bromide solution to precipitate the crude product.

  • Purification :

    • Pulverize the solid and wash it six times with 500 ml of a 70% potassium hydrogencarbonate solution.

    • Dehydrate the product using calcium sulfate.

    • Recrystallize the dried product from a 95% acetonitrile solution to obtain pure phenyl salicylate.

Formation of Xanthone from Phenyl Salicylate

This protocol demonstrates the formation of a common byproduct at high temperatures.[4]

  • Heating : Heat 2.34 moles of phenyl salicylate in a distillation flask.

  • Distillation of Phenol : When the liquid temperature reaches 275-285°C, phenol will begin to distill. Regulate the heating to keep the vapor temperature below 175°C.

  • Continued Heating : The temperature of the liquid will gradually rise to 350-355°C over 6-7 hours, at which point the distillation of phenol will cease.

  • Distillation of Xanthone : Change the receiver and distill the remaining contents of the flask rapidly. The distillate, which is crude xanthone, will solidify on cooling.

  • Purification : The crude xanthone can be purified by warming with a 5% sodium hydroxide solution, followed by washing and recrystallization from ethanol.

Byproduct Formation Workflow

Byproduct_Formation Salicylic_Acid Salicylic Acid Reaction_Mixture Esterification Reaction Salicylic_Acid->Reaction_Mixture Self_Esterification Self-Esterification Product (Polymeric Esters) Salicylic_Acid->Self_Esterification Side Reaction (Heat) Decomposition Decomposition Products (Phenol, CO2) Salicylic_Acid->Decomposition Side Reaction (High Heat) Phenol Phenol Phenol->Reaction_Mixture Catalyst Catalyst (e.g., H2SO4, POCl3, SOCl2) Catalyst->Reaction_Mixture Phenyl_Acetylsalicylate This compound (Desired Product) Reaction_Mixture->Phenyl_Acetylsalicylate Main Pathway Unreacted_SA Unreacted Salicylic Acid Reaction_Mixture->Unreacted_SA Incomplete Reaction Unreacted_P Unreacted Phenol Reaction_Mixture->Unreacted_P Incomplete Reaction Catalyst_Residue Catalyst Residue Reaction_Mixture->Catalyst_Residue Residual Xanthone Xanthone Phenyl_Acetylsalicylate->Xanthone Thermal Degradation (>275°C) Hydrolysis Hydrolysis Products (Salicylic Acid, Phenol) Phenyl_Acetylsalicylate->Hydrolysis Presence of Water

Caption: Logical workflow of this compound synthesis and byproduct formation.

References

Technical Support Center: Purification of Crude Phenyl Acetylsalicylate by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of crude Phenyl acetylsalicylate via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of purifying this compound by recrystallization?

Recrystallization is a purification technique for solid organic compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound should be highly soluble in the solvent at high temperatures and poorly soluble at low temperatures. Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent. This allows for the selective crystallization of the pure compound as the solution cools, leaving the impurities behind in the solution (mother liquor) or removed via hot filtration.[1][2][3]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

Choosing the right solvent is the most critical step for a successful recrystallization.[1] An ideal solvent should meet the following criteria:

  • High Solvency at High Temperatures: It should dissolve a large amount of this compound near its boiling point.

  • Low Solvency at Low Temperatures: It should dissolve very little this compound at room temperature or below, allowing for maximum recovery of the purified product.

  • Appropriate Boiling Point: The solvent's boiling point should ideally be lower than the melting point of this compound (97°C) to prevent the compound from melting or "oiling out".[4][5]

  • Inertness: The solvent must not react chemically with this compound.

  • Volatility: It should be sufficiently volatile to be easily removed from the purified crystals after filtration.

  • Impurity Solubility: It should either completely dissolve impurities even when cold, or not dissolve them at all, allowing for their removal by filtration.

The table below summarizes potential solvents and their relevant properties. Ethanol is often a good starting point for moderately polar compounds like this compound.

SolventBoiling Point (°C)This compound SolubilityComments
Ethanol 78Good when hot, poor when coldA commonly used and effective solvent for recrystallizing aspirin and related compounds.[2][6][7]
Isopropanol 82Good when hot, poor when coldSimilar properties to ethanol, can be a good alternative.
Toluene 111Soluble when hotBoiling point is higher than the melting point of this compound, increasing the risk of oiling out.[8]
Water 100Very lowThis compound is generally insoluble in water.[5] Can be used as an anti-solvent in a mixed-solvent system with ethanol.[7]
Heptane/Hexane 98 / 69LowGood for washing final crystals but likely a poor primary solvent. Can be used as an anti-solvent.

Q3: Can you provide a detailed experimental protocol for this recrystallization?

Yes, the following is a standard methodology for the purification of crude this compound.

Experimental Protocol: Recrystallization of this compound

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Watch glass

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source (for cold filtration)

  • Glass stirring rod

  • Spatula

  • Ice bath

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate while stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely.[1][2] Avoid adding a large excess of solvent, as this will reduce the final yield.[9][10]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, solid byproducts), perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask containing a stemless funnel and fluted filter paper. Pour the hot solution quickly through the filter paper to remove the insoluble impurities. This step prevents the desired compound from crystallizing prematurely on the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as rapid cooling can trap impurities.[9] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals (Vacuum Filtration): Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of cold solvent to ensure it seals against the funnel. Decant the cold slurry of crystals into the funnel and apply the vacuum.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the mother liquor. Using cold solvent minimizes the loss of the purified product.[1]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Transfer the dried crystals to a pre-weighed watch glass and dry them completely in a low-temperature oven or a desiccator. Determine the final mass and calculate the percent recovery.

Troubleshooting Guide

Q4: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

"Oiling out" occurs when the solid melts before it dissolves in the solvent, or when it separates from the cooling solution as a liquid rather than a solid.[11] This is often because the boiling point of the solvent is higher than the melting point of the solute (this compound melts at 97°C), or because high levels of impurities have significantly depressed the melting point.[9][10]

  • Solution 1: Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation temperature and then allow it to cool slowly again.[9][10]

  • Solution 2: Change Solvents: Choose a solvent with a lower boiling point.

  • Solution 3: Use a Mixed-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat to clarify the solution and then cool slowly.[4] For this compound, an ethanol/water system could work.

Q5: No crystals have formed even after cooling in an ice bath. What should I do?

This is a common issue, typically caused by two main factors: using too much solvent or the solution being supersaturated.[10]

  • Solution 1: Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution. The small scratches provide a nucleation site for crystal growth.[10]

  • Solution 2: Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystallization.[10]

  • Solution 3: Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent.[10] Gently heat the solution to boil off some of the solvent, and then attempt to cool and crystallize it again.[9]

Q6: The final yield of my purified product is very low. What are the likely causes?

A poor yield (e.g., less than 50%) can result from several experimental errors.[9]

  • Cause 1: Using Excess Solvent: Using too much solvent during the initial dissolution step will result in a significant amount of the product remaining in the mother liquor upon cooling.[9]

  • Cause 2: Premature Crystallization: If the compound crystallizes during a hot filtration step, it will be lost with the insoluble impurities. Ensure all glassware is pre-heated.

  • Cause 3: Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can lead to incomplete precipitation.

  • Cause 4: Excessive Washing: Washing the final crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away some of your product.

Q7: My "purified" crystals are still colored. How can I remove colored impurities?

Colored impurities can sometimes be stubborn.

  • Solution: Use Activated Charcoal: After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the carbon particles.[3] Boil the solution for a few minutes and then perform a hot filtration to remove the charcoal (and the adsorbed impurities) before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.[9]

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision-making process for the recrystallization of this compound.

Recrystallization_Workflow start Start: Crude this compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filter 2. Perform Hot Filtration insoluble_check->hot_filter Yes cool 3. Cool Solution Slowly (Room Temp -> Ice Bath) insoluble_check->cool No hot_filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Ice-Cold Solvent isolate->wash dry 6. Dry the Purified Crystals wash->dry end End: Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic problem Problem Encountered During Cooling oiling_out Compound 'Oiled Out' problem->oiling_out no_crystals No Crystals Formed problem->no_crystals solution_oil_1 Heat, add more solvent, and re-cool slowly. oiling_out->solution_oil_1 Try First solution_oil_2 Switch to a solvent with a lower boiling point. oiling_out->solution_oil_2 If Fails solution_noxtal_1 Scratch inner surface of flask with glass rod. no_crystals->solution_noxtal_1 Try First solution_noxtal_2 Add a 'seed' crystal of pure product. no_crystals->solution_noxtal_2 If Available solution_noxtal_3 Boil off excess solvent and re-cool. no_crystals->solution_noxtal_3 If Above Fails

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Phenyl Acetylsalicylate Esterification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting support and frequently asked questions for researchers, scientists, and drug development professionals working on the esterification of salicylic acid and phenol to synthesize Phenyl acetylsalicylate (also known as Salol).

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, purification, and analysis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction has produced very little or no this compound. What are the potential causes and how can I fix this?

A: A low or non-existent yield can stem from several factors related to reactants, catalysts, or reaction conditions.

Potential Causes & Solutions:

  • Inaccurate Stoichiometry: Incorrect molar ratios of salicylic acid and phenol can limit the reaction.[1][2]

    • Solution: Carefully weigh your starting materials using a calibrated balance to ensure the correct stoichiometric ratio. Consider using a slight excess of one reactant to drive the reaction to completion, depending on your specific protocol.[3]

  • Inactive or Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid, phosphoryl chloride) is crucial for the esterification to proceed at a reasonable rate.[1][3]

    • Solution: Ensure your catalyst is not old or degraded. Use the appropriate catalytic amount as specified in your protocol. Using too much catalyst, especially strong acids like sulfuric acid, can lead to unwanted side reactions and decomposition.[1][4]

  • Inadequate Reaction Temperature or Time: Esterification reactions often require heat to proceed efficiently.[1]

    • Solution: Monitor and maintain the reaction temperature specified in your protocol. Insufficient heating will result in a slow or incomplete reaction. Conversely, excessive heat can cause decomposition of the product or starting materials, leading to byproducts like xanthone.[1][5] Ensure the reaction is allowed to proceed for the recommended duration.

  • Presence of Water: Esterification is a reversible reaction where water is a byproduct. The presence of water in the starting materials or solvent can inhibit the forward reaction.

    • Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction. If applicable to your setup, consider using a Dean-Stark apparatus to remove water as it is formed.

Issue 2: Product is Impure (Contaminated with Starting Material)

Q: My final product is impure and seems to be contaminated with unreacted salicylic acid. How can I confirm this and purify my product?

A: Salicylic acid is the most common impurity in crude this compound.[6] Its presence can be easily detected and removed.

Purity Check:

  • Ferric Chloride (FeCl₃) Test: This is a classic qualitative test for phenols. Salicylic acid has an exposed phenolic hydroxyl group and will produce a distinct purple color in the presence of FeCl₃.[6][7] Pure this compound will not give a positive test as the phenolic group of salicylic acid has been esterified.

    • Procedure: Dissolve a few crystals of your product in ethanol, then add a few drops of a 1% FeCl₃ solution. A purple color indicates the presence of salicylic acid.[7]

Purification Protocol:

  • Recrystallization: This is the most effective method for purifying the crude product.[3][7]

    • Solution: Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol, acetonitrile).[3][7] Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation. The purified this compound will crystallize out, while the more soluble impurities (including unreacted salicylic acid) remain in the solvent.[7] Collect the pure crystals by vacuum filtration.

  • Base Wash: An aqueous wash with a weak base can also help remove acidic impurities.

    • Solution: Before recrystallization, you can dissolve the crude product in a suitable organic solvent and wash it with a dilute solution of sodium bicarbonate. This will convert the acidic salicylic acid into its water-soluble salt, which will move to the aqueous layer.

Issue 3: Unexpected Side Reactions or Byproduct Formation

Q: My product analysis shows the presence of unexpected byproducts. What could they be and how can I avoid them?

A: Side reactions are typically caused by excessive heat or improper reaction conditions.

Potential Byproducts & Prevention:

  • Xanthone: Heating phenyl salicylate to high temperatures (above 275°C) can cause it to decompose, forming xanthone and phenol as a byproduct.[5][8]

    • Prevention: Carefully control the reaction temperature and avoid overheating. Do not exceed the recommended temperature for the esterification reaction.

  • Polymeric Esters: Salicylic acid can potentially self-condense to form polymeric ester byproducts, especially if the carboxylic acid group is activated under conditions where the phenolic hydroxyl group can react.[9]

    • Prevention: Follow a validated protocol with the correct catalyst and conditions that favor the intermolecular reaction with phenol over self-condensation.

  • Sulfated Products: Using a large excess of concentrated sulfuric acid as a catalyst can lead to the sulfonation of the aromatic rings.[4]

    • Prevention: Use only a catalytic amount of sulfuric acid. If side reactions are a major issue, consider a different catalytic system, such as thionyl chloride or a DCC/DMAP coupling.[3][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for this compound synthesis and how do they compare? A1: Several catalysts can be used for this esterification. The choice depends on the desired reaction conditions, scale, and available reagents. Common options include strong mineral acids, acyl chloride forming agents, and coupling agents.[3][8][10]

Q2: What is the typical yield I should expect for this reaction? A2: The yield can vary significantly based on the chosen synthetic route and reaction conditions. Protocols using thionyl chloride have reported yields around 74%, while modern methods employing ultrasonic assistance with DCC and DMAP have achieved yields of over 85%.[3][10]

Q3: How do I properly handle the reagents involved in this synthesis? A3: Safety is paramount. Phenol is toxic and corrosive. Reagents like thionyl chloride and phosphoryl chloride are highly corrosive and react violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][11]

Q4: My purified product has a low melting point. What does this indicate? A4: A melting point that is lower and broader than the literature value (pure phenyl salicylate melts at 41-43°C) typically indicates the presence of impurities.[8][12] The impurities disrupt the crystal lattice, requiring less energy to melt. Further purification, such as another recrystallization, is recommended.

Data Presentation

Table 1: Comparison of Synthetic Protocols for this compound

ParameterMethod 1: Thionyl ChlorideMethod 2: Ultrasonic with DMAP/DCC
Catalyst System Thionyl Chloride4-Dimethylaminopyridine (DMAP) & Dicyclohexylcarbodiimide (DCC)
Reaction Temperature 75 - 145 °C25 - 35 °C
Reaction Time ~4 hours~35 minutes
Reported Yield ~74%>85%
Energy Input HighLow
Reference [10][3][13]

Experimental Protocols

Key Experiment: Synthesis of this compound via Acyl Chloride Intermediate

This protocol is based on a method using thionyl chloride to activate the salicylic acid.[10]

Materials:

  • Salicylic Acid

  • Phenol

  • Thionyl Chloride (SOCl₂)

  • Anhydrous solvent (e.g., Toluene or Benzonitrile[10])

  • Potassium Hydrogencarbonate solution (e.g., 7% w/v)

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

  • Recrystallization solvent (e.g., 95% Acetonitrile or Ethanol[3][10])

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer in a fume hood. Ensure all glassware is dry.

  • Reactant Addition: To the flask, add salicylic acid and the anhydrous solvent. Begin stirring.

  • Activation: Carefully add thionyl chloride dropwise to the mixture. The reaction may be exothermic.

  • Reaction: Heat the mixture to reflux according to your specific protocol's temperature and time requirements (e.g., maintain at a specific temperature for several hours[10]).

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a cold potassium hydrogencarbonate solution to neutralize excess acid and thionyl chloride. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. If a solid product precipitates, it can be collected by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Washing & Drying: Wash the collected organic layers or the redissolved solid with brine. Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent like acetonitrile or ethanol to yield pure white crystals of this compound.[3][10]

Visualizations

Esterification_Reaction cluster_reactants Reactants cluster_products Products Salicylic_Acid Salicylic Acid (HOC₆H₄COOH) Catalyst Acid Catalyst (e.g., H₂SO₄) + Heat Salicylic_Acid->Catalyst Phenol Phenol (C₆H₅OH) Phenol->Catalyst Phenyl_Salicylate Phenyl Salicylate (C₆H₅O₂C₆H₄OH) Water Water (H₂O) Catalyst->Phenyl_Salicylate Catalyst->Water

Caption: Chemical reaction pathway for the synthesis of Phenyl Salicylate.

Experimental_Workflow A 1. Mix Reactants (Salicylic Acid, Phenol, Catalyst) B 2. Heat Reaction Mixture (Reflux) A->B C 3. Quench & Isolate (Neutralization, Extraction/Filtration) B->C D 4. Purify Crude Product (Recrystallization) C->D E 5. Purity Analysis (FeCl₃ Test, Melting Point) D->E F 6. Dry Final Product E->F

Caption: General experimental workflow for Phenyl Salicylate synthesis.

Troubleshooting_Flowchart Start Problem Observed: Low Yield or Impure Product PurityCheck Perform FeCl₃ Test on Crude Product Start->PurityCheck YieldCheck Check Reaction Conditions Start->YieldCheck Purple Result: Purple Color PurityCheck->Purple Positive NoColor Result: No Color Change PurityCheck->NoColor Negative Cause_Impurity Cause: Unreacted Salicylic Acid Purple->Cause_Impurity NoColor->YieldCheck Solution_Recrystallize Solution: Recrystallize product Cause_Impurity->Solution_Recrystallize Cause_Conditions Possible Causes: - Incorrect Temp/Time - Inactive Catalyst - Water Contamination YieldCheck->Cause_Conditions Solution_Optimize Solution: - Verify Temp & Time - Use fresh catalyst - Ensure anhydrous conditions Cause_Conditions->Solution_Optimize

Caption: Troubleshooting decision tree for Phenyl Salicylate synthesis.

References

Technical Support Center: Improving the Stability of Phenyl Acetylsalicylate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Phenyl acetylsalicylate (Aspirin) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is hydrolysis. In the presence of moisture, it hydrolyzes into salicylic acid and acetic acid.[1][2][3][4][5][6] This reaction can be catalyzed by acids or bases and is also influenced by temperature.[7][8][9]

Q2: What are the common signs of this compound degradation in a solid dosage form?

A2: Common signs of degradation include a vinegar-like smell due to the formation of acetic acid, and the appearance of crystals on the tablet surface, which are often salicylic acid.[10] Discoloration of the tablets can also be an indicator of instability.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: this compound is most stable in acidic conditions (around pH 2.5) and becomes increasingly unstable as the pH becomes neutral and alkaline.[3][7] In basic solutions (pH > 7.4), hydrolysis is rapid.[11]

Q4: Which excipients are known to be incompatible with this compound?

A4: Certain excipients can accelerate the degradation of this compound. Magnesium stearate, a common lubricant, has been shown to be incompatible.[12][13][14] Other excipients that may pose compatibility issues include polyvinylpyrrolidone (PVP) and certain alkaline substances.[12][13]

Troubleshooting Guides

Issue 1: My this compound tablets are failing stability testing due to high levels of salicylic acid.
Potential Cause Troubleshooting Action
High Moisture Content in Formulation - Minimize moisture content of all excipients. - Consider using a dry granulation or direct compression manufacturing process instead of wet granulation.[2] - Ensure proper drying of granules if wet granulation is used.
Incompatible Excipients - Review the excipient list for known incompatibilities (e.g., magnesium stearate, PVP).[12][13][14] - Conduct drug-excipient compatibility studies using techniques like DSC, FTIR, or isothermal microcalorimetry.[12][13][15] - Replace incompatible excipients with more suitable alternatives.
Inadequate Packaging - Use packaging with a high moisture barrier (e.g., blister packs with foil backing, tightly sealed bottles with desiccants).
High Storage Temperature and/or Humidity - Store the tablets in a controlled environment with low humidity and at the recommended temperature.[6]
Issue 2: My liquid formulation of this compound shows rapid degradation.
Potential Cause Troubleshooting Action
Aqueous Solvent System - this compound readily hydrolyzes in aqueous solutions.[1][3][4][5] - Consider using non-aqueous or co-solvent systems such as ethanol, propylene glycol, or polyethylene glycol (PEG) to improve stability.[16][17] - A solution in N,N-dimethylacetamide has been shown to be stable.[18]
Unfavorable pH of the Solution - Adjust the pH of the formulation to a more acidic range (around pH 2.5) where this compound exhibits maximum stability.[7] - Use appropriate buffering agents to maintain the optimal pH.
Presence of Catalyzing Ions - Be aware that certain buffer salts, like phosphate buffers, can catalyze hydrolysis.[19]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterInsoluble[20]
EthanolSoluble[20]
EtherSoluble[20]
DMSO~41 mg/mL[11]
Dimethyl formamide~30 mg/mL[11]
PBS (pH 7.2)~2.7 mg/mL[11]

Table 2: Impact of Temperature and pH on this compound Hydrolysis

Temperature (°C)pH% Hydrolysis (after 60 min)Reference
251.81Negligible[8]
2511.985%[8]
501.814%[8]
5011.9815%[8]
8011.9885%[8]
9011.9896%[8]

Experimental Protocols

Stability-Indicating HPLC Method for this compound and its Degradation Product, Salicylic Acid

This method is designed to separate and quantify this compound from its primary degradation product, salicylic acid.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (25:75 v/v) adjusted to pH 2.5 with phosphoric acid.[10]

  • Flow Rate: 2.0 mL/min[10]

  • Detection Wavelength: 207 nm[10]

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

2. Preparation of Standard Solutions:

  • This compound Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask.

  • Salicylic Acid Standard Stock Solution (e.g., 0.1 mg/mL): Accurately weigh and dissolve 10 mg of salicylic acid reference standard in the mobile phase in a 100 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions to create a calibration curve over the desired concentration range.

3. Sample Preparation:

  • Tablets: Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a suitable volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the final volume. Filter the solution through a 0.45 µm syringe filter before injection.

  • Liquid Formulations: Dilute an accurate volume of the liquid formulation with the mobile phase to a suitable concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Forced Degradation Studies (for method validation):

To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of this compound.

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl.

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide.

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose the sample to UV light.

After degradation, dilute the samples appropriately and analyze by HPLC to ensure that the degradation product peaks are well-resolved from the parent drug peak.[21]

Visualizations

Phenyl_acetylsalicylate This compound Hydrolysis Hydrolysis (+ H2O) Phenyl_acetylsalicylate->Hydrolysis Salicylic_Acid Salicylic Acid Hydrolysis->Salicylic_Acid Acetic_Acid Acetic Acid Hydrolysis->Acetic_Acid

Caption: Degradation pathway of this compound.

start Formulation Instability Observed (e.g., high salicylic acid) check_moisture Assess Moisture Content in Formulation start->check_moisture high_moisture High Moisture check_moisture->high_moisture Yes low_moisture Low Moisture check_moisture->low_moisture No reduce_moisture Implement Moisture Control: - Dry Granulation - Use Desiccants - High-Barrier Packaging high_moisture->reduce_moisture check_excipients Evaluate Excipient Compatibility low_moisture->check_excipients reduce_moisture->check_excipients incompatible_excipients Incompatible Excipients Found check_excipients->incompatible_excipients Yes compatible_excipients Excipients are Compatible check_excipients->compatible_excipients No replace_excipients Replace Incompatible Excipients (e.g., avoid Magnesium Stearate) incompatible_excipients->replace_excipients check_storage Review Storage and Handling Conditions compatible_excipients->check_storage replace_excipients->check_storage improper_storage Improper Storage (High Temp/Humidity) check_storage->improper_storage Yes proper_storage Proper Storage check_storage->proper_storage No control_storage Implement Controlled Storage Conditions improper_storage->control_storage stable_formulation Stable Formulation Achieved proper_storage->stable_formulation control_storage->stable_formulation

Caption: Troubleshooting workflow for formulation instability.

stability This compound Formulation Stability moisture Moisture Content stability->moisture temperature Storage Temperature stability->temperature ph Formulation pH (for liquids) stability->ph excipients Excipient Selection stability->excipients packaging Packaging System stability->packaging low_moisture Low moisture->low_moisture Improves Stability high_moisture High moisture->high_moisture Decreases Stability low_temp Low temperature->low_temp Improves Stability high_temp High temperature->high_temp Decreases Stability acidic_ph Acidic (pH ~2.5) ph->acidic_ph Improves Stability alkaline_ph Alkaline ph->alkaline_ph Decreases Stability compatible_ex Compatible (e.g., Lactose) excipients->compatible_ex Improves Stability incompatible_ex Incompatible (e.g., Mg Stearate) excipients->incompatible_ex Decreases Stability high_barrier_pkg High Barrier packaging->high_barrier_pkg Improves Stability low_barrier_pkg Low Barrier packaging->low_barrier_pkg Decreases Stability

References

Technical Support Center: Synthesis of Phenyl Acetylsalicylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of Phenyl Acetylsalicylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

My reaction yield is lower than expected. What are the possible causes and how can I improve it?

Low yields in the synthesis of this compound are a common issue and can stem from several factors. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Reaction: The esterification of salicylic acid with phenol is a reversible reaction. To drive the equilibrium towards the product, consider the following:

    • Use of Excess Reactant: Employing a slight excess of one of the reactants (either salicylic acid or phenol) can help push the reaction to completion.

    • Removal of Water: If your reaction generates water as a byproduct, its removal can enhance the yield. This is particularly relevant in Fischer esterification. Using a dehydrating agent or a Dean-Stark apparatus can be effective.

    • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature. Refer to the experimental protocols for guidance on these parameters for your specific catalyst system.[1]

  • Side Reactions: Several side reactions can consume your starting materials or product, leading to a reduced yield. Key side reactions include:

    • Hydrolysis: The ester product can be hydrolyzed back to salicylic acid and phenol, especially if water is present and the reaction is run under acidic or basic conditions.[2] Ensure anhydrous conditions are maintained throughout the reaction and workup.

    • Self-Esterification of Salicylic Acid: Salicylic acid can react with itself, forming a dimer or polymer. This is more likely at elevated temperatures.

    • Decomposition of Salicylic Acid: At temperatures above 200°C, salicylic acid can decompose into phenol and carbon dioxide, which not only reduces the amount of starting material but also introduces impurities.[2] Careful temperature control is crucial.

    • Fries Rearrangement: In the presence of Lewis acid catalysts, the this compound product can rearrange to form ortho- and para-hydroxyacetophenones.[3][4][5][6] Opting for a non-Lewis acid catalyst or carefully controlling the reaction temperature can minimize this. Lower temperatures generally favor the para product, while higher temperatures favor the ortho product.[3]

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction and recrystallization steps.

    • Recrystallization Solvent: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor.[7] Use the minimum amount of hot solvent required to dissolve your crude product. Cooling the solution slowly and then in an ice bath will maximize crystal formation.

    • Washing: While washing the filtered crystals is necessary to remove impurities, excessive washing, especially with a solvent in which the product has some solubility, can lead to product loss. Use ice-cold washing solvents in small portions.

My final product is discolored (e.g., pink, tan, or brown). What causes this and how can I obtain a pure white product?

Discoloration in the final product is typically due to the presence of impurities formed during the reaction or from the degradation of reactants or products.

  • Oxidation of Phenol: Phenol is susceptible to oxidation, which can form colored quinone-type compounds. This can be exacerbated by heat, light, and the presence of metallic impurities. Using high-purity, colorless phenol and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this. Storing phenol properly is also important.

  • Formation of Colored Byproducts: Certain side reactions can lead to colored impurities. For instance, some byproducts from the decomposition of starting materials or the product itself can be colored.

  • Purification: If your crude product is discolored, effective purification is key.

    • Recrystallization with Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product and reduce the yield.[7]

    • Multiple Recrystallizations: If a single recrystallization does not yield a pure white product, a second recrystallization may be necessary.

    • Column Chromatography: For persistent discoloration, purification by column chromatography may be required, although this is less common for large-scale preparations.

I see an oily substance in my product instead of solid crystals. What should I do?

The formation of an oil instead of a crystalline solid during crystallization (a phenomenon known as "oiling out") usually indicates that the product is coming out of solution at a temperature above its melting point. This can be due to a high concentration of impurities, which can depress the melting point of the mixture.

  • Troubleshooting Oiling Out:

    • Re-dissolve and Cool Slowly: Reheat the solution to re-dissolve the oil. Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the surface of the liquid can help induce crystallization.

    • Add More Solvent: The concentration of the product in the solvent might be too high. Add a small amount of additional hot solvent and then allow it to cool slowly.

    • Check for Impurities: Oiling out is often a sign of significant impurities. Ensure that the workup procedure was followed correctly to remove any unreacted starting materials or catalyst residues. A preliminary purification step, such as washing the crude product, may be necessary before recrystallization.

My purified product darkens over time when stored. How can I prevent this?

The darkening of this compound upon storage is likely due to slow decomposition or oxidation.

  • Light Sensitivity: Phenyl salicylate can be sensitive to light.[8] Store the purified product in a well-sealed, amber-colored vial or in a container protected from light.

  • Exclusion of Air and Moisture: Storing the product under an inert atmosphere (e.g., by flushing the container with nitrogen or argon before sealing) and in a desiccator can help prevent oxidation and hydrolysis.

  • Purity: Residual impurities can sometimes act as catalysts for decomposition. Ensuring the highest possible purity of the final product will enhance its stability.

Data Presentation

Table 1: Comparison of Different Catalysts and Conditions for this compound Synthesis

CatalystReactantsTemperature (°C)Time (h)Yield (%)Reference
Thionyl ChlorideSalicylic Acid, Benzonitrile138 -> 75474[1]
Phosphorus OxychlorideSalicylic Acid, Phenol802.5Low (unspecified)[9]
Sulfuric AcidSalicylic Acid, PhenolReflux--[1]
DMAP/DCC (Ultrasonic)Salicylic Acid, Phenol-0.6>85[9]

Experimental Protocols

Synthesis of this compound using Thionyl Chloride

This protocol is adapted from a literature procedure.[1]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 1.31 mol of benzonitrile and 1.23 mol of salicylic acid.

  • Heating: Raise the temperature of the solution to 145°C with a stirring speed of 170 rpm.

  • Addition of Thionyl Chloride: After 40 minutes, add 0.23 mol of thionyl chloride while maintaining the reaction temperature at 138°C.

  • Reaction: Reduce the temperature to 75°C and maintain for 4 hours. The reaction mixture will separate into two layers.

  • Workup:

    • Separate the upper layer and add it to 200 mL of potassium bromide solution to obtain a solid.

    • Pulverize the solid and wash it six times with 500 mL of a 70% potassium hydrogencarbonate solution.

    • Dehydrate the solid using calcium sulfate.

  • Purification: Recrystallize the crude product from a 95% acetonitrile solution to obtain pure this compound.

Analysis of Impurities by High-Performance Liquid Chromatography (HPLC)

This is a general guideline for setting up an HPLC method for the analysis of this compound and its common impurities like salicylic acid and phenol.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.[10]

  • Mobile Phase: A mixture of an aqueous acidic buffer (e.g., water with 0.1% phosphoric acid or acetic acid, pH adjusted to around 2.5-3.0) and an organic solvent like acetonitrile or methanol.[11]

  • Elution: An isocratic or gradient elution can be used. For a mixture of compounds with different polarities, a gradient elution (e.g., starting with a higher percentage of aqueous phase and increasing the organic phase over time) will likely provide better separation.

  • Detection: Monitor the elution at a wavelength where all compounds of interest have reasonable absorbance, for example, 277 nm.[11]

  • Sample Preparation: Dissolve a accurately weighed amount of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare standard solutions of pure this compound, salicylic acid, and phenol in the same solvent as the sample to determine their retention times and for quantification.

Visualizations

Main Synthesis Pathway

Main_Synthesis Salicylic_Acid Salicylic Acid Intermediate Activated Salicylic Acid Salicylic_Acid->Intermediate + Catalyst Phenol Phenol Phenyl_Acetylsalicylate This compound Catalyst Acid Catalyst (e.g., SOCl₂, POCl₃) Intermediate->Phenyl_Acetylsalicylate + Phenol Byproduct Byproduct (e.g., HCl, H₃PO₄) Phenyl_Acetylsalicylate->Byproduct - Byproduct

Caption: Main reaction pathway for the synthesis of this compound.

Common Side Reactions

Side_Reactions cluster_hydrolysis Hydrolysis cluster_fries Fries Rearrangement cluster_self_esterification Self-Esterification cluster_decomposition Decomposition cluster_xanthone Xanthone Formation Phenyl_Acetylsalicylate1 This compound Salicylic_Acid1 Salicylic Acid Phenyl_Acetylsalicylate1->Salicylic_Acid1 + H₂O Phenol1 Phenol Phenyl_Acetylsalicylate1->Phenol1 + H₂O Water Water Phenyl_Acetylsalicylate2 This compound Ortho_Product ortho-Hydroxy- acetophenone Phenyl_Acetylsalicylate2->Ortho_Product + Lewis Acid Para_Product para-Hydroxy- acetophenone Phenyl_Acetylsalicylate2->Para_Product + Lewis Acid Lewis_Acid Lewis Acid Salicylic_Acid2 Salicylic Acid Dimer Salicylic Acid Dimer Salicylic_Acid2->Dimer Salicylic_Acid3 Salicylic Acid Salicylic_Acid3->Dimer Salicylic_Acid4 Salicylic Acid Phenol2 Phenol Salicylic_Acid4->Phenol2 + Heat CO2 CO₂ Salicylic_Acid4->CO2 + Heat Heat High Heat Phenyl_Acetylsalicylate3 This compound Xanthone Xanthone Phenyl_Acetylsalicylate3->Xanthone + High Heat High_Heat High Heat

Caption: Overview of common side reactions in this compound synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Discolored_Product Discolored Product Start->Discolored_Product Oily_Product Oily Product Start->Oily_Product Check_Reaction Check Reaction Conditions (Time, Temp, Stoichiometry) Low_Yield->Check_Reaction Check_Starting_Materials Check Purity of Starting Materials (Phenol) Discolored_Product->Check_Starting_Materials Check_Purity High Impurity Level? Oily_Product->Check_Purity Check_Side_Reactions Analyze for Side Products (Hydrolysis, Fries, etc.) Check_Reaction->Check_Side_Reactions Conditions OK Optimize_Workup Optimize Workup/ Purification Check_Side_Reactions->Optimize_Workup Side Products Identified Solution1 Adjust Solvent Volume, Minimize Washes Optimize_Workup->Solution1 Product Loss Identified Use_Charcoal Use Activated Charcoal during Recrystallization Check_Starting_Materials->Use_Charcoal Materials Pure Inert_Atmosphere Run Reaction under Inert Atmosphere Use_Charcoal->Inert_Atmosphere Discoloration Persists Solution2 Implement Protective Measures Inert_Atmosphere->Solution2 Oxidation Suspected Adjust_Crystallization Adjust Crystallization (Cool Slowly, Add Solvent) Check_Purity->Adjust_Crystallization Yes Solution3 Refined Crystallization Protocol Adjust_Crystallization->Solution3 Crystals Form

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Phenyl Acetylsalicylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted phenol from Phenyl acetylsalicylate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted phenol from my this compound product?

A1: The three primary methods for purifying this compound from unreacted phenol are:

  • Liquid-Liquid Extraction: This technique utilizes a basic solution to selectively extract the acidic phenol into an aqueous layer, leaving the desired ester in the organic layer.

  • Recrystallization: This method relies on the differential solubility of this compound and phenol in a chosen solvent to obtain pure crystals of the product upon cooling.

  • Column Chromatography: This chromatographic technique separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of this compound.

Q2: Which purification method is most suitable for my experiment?

A2: The choice of method depends on the scale of your reaction, the level of purity required, and the available equipment.

  • Liquid-liquid extraction is a rapid and efficient method for removing larger quantities of phenol and is often used as a primary purification step.

  • Recrystallization is excellent for achieving high purity of the final product, especially when dealing with solid this compound.[1]

  • Column chromatography offers the highest resolution for separating compounds with similar polarities and is ideal for achieving very high purity on a smaller scale.

Q3: How can I confirm the purity of my this compound after purification?

A3: Several analytical techniques can be used to assess the purity of your final product. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the amount of residual phenol. Other methods include Thin Layer Chromatography (TLC) for a qualitative assessment and melting point analysis, as pure compounds have a sharp and defined melting point.

Troubleshooting Guides

Liquid-Liquid Extraction
Issue Possible Cause Solution
Emulsion formation between organic and aqueous layers - Vigorous shaking of the separatory funnel.- High concentration of reactants or impurities.- Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Allow the mixture to stand for a longer period.- If the emulsion persists, filter the mixture through a pad of celite or glass wool.
Incomplete removal of phenol - Insufficient amount or concentration of the basic solution.- Not enough extraction cycles performed.- Use a 5-10% aqueous sodium hydroxide (NaOH) solution.- Perform at least 2-3 extractions with the basic solution to ensure complete removal of phenol.- Check the pH of the aqueous layer after extraction; it should be basic.
Loss of this compound product - Hydrolysis of the ester bond under strongly basic conditions.- Use a milder base like sodium bicarbonate (NaHCO₃) solution, although it may be less effective for phenol removal.- Avoid prolonged contact with the strong base; perform the extraction quickly.- Keep the temperature of the extraction mixture low.
Recrystallization
Issue Possible Cause Solution
Product does not crystallize upon cooling - Too much solvent was used.- The solution is not saturated enough.- Evaporate some of the solvent to increase the concentration of the product.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath for a longer period.
Product "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the product.- The cooling rate is too fast.- Choose a solvent with a lower boiling point.- Allow the solution to cool down slowly to room temperature before placing it in an ice bath.- Add a small amount of a co-solvent in which the product is less soluble.
Low recovery of purified product - The product has some solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Cool the crystallization mixture thoroughly in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities in the final crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause bumping.
Column Chromatography
Issue Possible Cause Solution
Poor separation of this compound and phenol - Inappropriate eluent system (solvent polarity is too high or too low).- Column was not packed properly, leading to channeling.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).- Ensure the column is packed uniformly without any air bubbles.
Product is eluting too slowly or not at all - The eluent is not polar enough.- Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
Cracking of the silica gel bed - The column has run dry.- A change in solvent composition has caused swelling or shrinking of the silica gel.- Never let the solvent level drop below the top of the silica gel.- When changing to a more polar solvent system, do so gradually.

Quantitative Data Presentation

The following table summarizes the expected efficiency of the different purification methods. The actual results may vary depending on the specific experimental conditions.

Purification Method Parameter Typical Value Reference
Liquid-Liquid ExtractionPhenol Removal Efficiency>95%Assumed based on chemical principles
RecrystallizationPurity of this compound>95%Benchchem[2]
Column ChromatographyPurity of this compound>99%Assumed based on technique's resolution

Experimental Protocols

Liquid-Liquid Extraction

This protocol describes the removal of unreacted phenol from an organic solution of this compound.

Materials:

  • Crude this compound dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • 5% (w/v) aqueous sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., 50 mL of diethyl ether for 1 g of crude product).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 5% aqueous NaOH solution to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. The top layer will be the organic phase containing this compound, and the bottom layer will be the aqueous phase containing sodium phenoxide.

  • Drain the lower aqueous layer into a beaker.

  • Repeat the extraction of the organic layer with another portion of 5% NaOH solution.

  • Wash the organic layer with an equal volume of brine to remove any residual water-soluble impurities.

  • Drain the brine layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Decant or filter the dried organic solution into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Recrystallization

This protocol details the purification of solid this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or acetonitrile)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate while swirling until the solid dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid at the boiling point of the solvent. Use the minimum amount of hot solvent required.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound should start to form.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to air dry on the filter paper or in a desiccator.

A specific protocol for recrystallization from methanol is described in a patent, which involves cooling a methanol solution of phenyl salicylate until crystals appear, then adding water and phosphoric acid to promote complete crystallization.[1]

Column Chromatography

This protocol outlines the separation of this compound from phenol using a silica gel column.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom. Add a small layer of sand on top of the plug.

  • Prepare a slurry of silica gel in the chosen eluent (a low-polarity mixture, e.g., 9:1 hexane:ethyl acetate).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to help the silica gel pack evenly.

  • Add a layer of sand on top of the packed silica gel.

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Open the stopcock and begin eluting the column with the chosen solvent system.

  • Collect the eluent in fractions using test tubes or small flasks.

  • Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light. This compound is less polar than phenol and should elute first.

  • Combine the fractions containing the pure this compound.

  • Evaporate the solvent to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_extraction Liquid-Liquid Extraction crude_product Crude this compound in Organic Solvent add_base Add 5% NaOH (aq) crude_product->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (this compound) separate_layers->organic_layer aqueous_layer Aqueous Layer (Sodium Phenoxide) separate_layers->aqueous_layer wash_dry Wash with Brine & Dry organic_layer->wash_dry pure_product_ext Purified Phenyl Acetylsalicylate wash_dry->pure_product_ext

Fig. 1: Workflow for Liquid-Liquid Extraction

recrystallization_workflow cluster_recrystallization Recrystallization crude_solid Crude Solid Phenyl Acetylsalicylate dissolve Dissolve in Minimum Hot Solvent crude_solid->dissolve cool Cool to Room Temp & then Ice Bath dissolve->cool crystallize Crystallization cool->crystallize filtrate Filter Crystals crystallize->filtrate pure_crystals Pure Crystals of This compound filtrate->pure_crystals mother_liquor Mother Liquor (Impurities) filtrate->mother_liquor discard

Fig. 2: Workflow for Recrystallization

chromatography_workflow cluster_chromatography Column Chromatography pack_column Pack Silica Gel Column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent (e.g., Hexane:EtOAc) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product_chrom Purified Phenyl Acetylsalicylate evaporate->pure_product_chrom

Fig. 3: Workflow for Column Chromatography

References

Technical Support Center: Phenyl Acetylsalicylate Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways and products of phenyl acetylsalicylate. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound?

This compound, also known as acetylsalol, primarily degrades through the hydrolysis of its two ester linkages. The degradation can proceed through two main pathways depending on the initial point of hydrolysis:

  • Pathway A: Hydrolysis of the acetyl ester bond, which is generally more labile, to form phenyl salicylate and acetic acid. Phenyl salicylate can then be further hydrolyzed to salicylic acid and phenol.

  • Pathway B: Hydrolysis of the phenyl ester bond to form acetylsalicylic acid (aspirin) and phenol. Acetylsalicylic acid is also susceptible to hydrolysis, breaking down into salicylic acid and acetic acid.

Ultimately, the complete hydrolysis of this compound yields salicylic acid, phenol, and acetic acid as the final degradation products.

Q2: What are the expected degradation products of this compound in an aqueous solution?

In an aqueous solution, the expected degradation products of this compound include:

  • Primary Degradation Products:

    • Phenyl Salicylate

    • Acetylsalicylic Acid (Aspirin)

    • Phenol

    • Acetic Acid

  • Secondary/Final Degradation Products:

    • Salicylic Acid

The relative amounts of these products will depend on the specific conditions of the solution, such as pH and temperature.

Q3: How does pH influence the stability of this compound?

The stability of this compound is significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of the ester bonds. Generally, the degradation rate is slowest at a weakly acidic pH (around 4-5) and increases significantly in both strongly acidic and, particularly, in alkaline solutions. Alkaline conditions promote the rapid hydrolysis of the ester linkages.

Troubleshooting Guide

Issue 1: Unexpected peaks appear in my chromatogram during the analysis of this compound.
  • Possible Cause 1: Presence of Degradation Products. The unexpected peaks are likely the degradation products of this compound, such as phenyl salicylate, acetylsalicylic acid, salicylic acid, or phenol.

    • Solution: To confirm, run standards of the suspected degradation products under the same chromatographic conditions. Spiking your sample with these standards can also help in peak identification.

  • Possible Cause 2: Impurities in the Starting Material. The initial this compound sample may contain impurities.

    • Solution: Check the certificate of analysis for your starting material. If possible, analyze the starting material alone to identify any pre-existing impurity peaks.

  • Possible Cause 3: Interaction with Mobile Phase or Column. The analyte may be reacting with components of your mobile phase or the stationary phase of your HPLC column.

    • Solution: Review the composition of your mobile phase for any reactive components. Ensure the pH of the mobile phase is within the stable range for your analyte and the column. Try a different column with a different stationary phase chemistry.

Issue 2: The degradation rate of my this compound sample is faster/slower than expected.
  • Possible Cause 1: Incorrect pH of the Solution. The pH of your experimental solution may not be what you intended, leading to an altered degradation rate.

    • Solution: Calibrate your pH meter and carefully re-measure the pH of your solution. Ensure your buffer has sufficient capacity to maintain the desired pH throughout the experiment.

  • Possible Cause 2: Temperature Fluctuations. The temperature of your experiment is not being maintained consistently. Hydrolysis reactions are sensitive to temperature changes.

    • Solution: Use a calibrated and stable incubator or water bath to maintain a constant temperature. Monitor the temperature throughout the duration of the experiment.

  • Possible Cause 3: Presence of Catalysts or Inhibitors. Your solution may contain unintentional catalysts (e.g., metal ions) or inhibitors that are affecting the degradation rate.

    • Solution: Use high-purity water and reagents to prepare your solutions. If contamination is suspected, prepare fresh solutions and repeat the experiment.

Quantitative Data

The following table summarizes the hydrolysis rate constants for phenyl salicylate, a primary degradation product of this compound, under different pH conditions. This data can be useful for predicting the subsequent degradation steps in your experiments.

pHRate Constant (k, min⁻¹)Half-life (t₁/₂, min)
1.00.001693
7.40.0169.3
10.00.16.93

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound and Its Degradation Products

This protocol outlines a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for separating and quantifying this compound and its major degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 70%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Standard Preparation: Prepare stock solutions of this compound and each expected degradation product (phenyl salicylate, acetylsalicylic acid, salicylic acid, phenol) in a suitable solvent (e.g., acetonitrile or methanol). Prepare working standards by diluting the stock solutions with the mobile phase.

  • Sample Preparation: Dilute the samples from your degradation study with the mobile phase to a suitable concentration within the calibration range. Filter the samples through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve for each analyte by plotting the peak area against the concentration of the standards. Use the regression equation from the calibration curve to determine the concentration of each compound in your samples.

Visualizations

Phenyl_Acetylsalicylate_Degradation_Pathways cluster_main This compound Degradation cluster_pathwayA Pathway A cluster_pathwayB Pathway B cluster_final Final Products PAS This compound PS Phenyl Salicylate PAS->PS Hydrolysis AA1 Acetic Acid ASA Acetylsalicylic Acid (Aspirin) PAS->ASA Hydrolysis P1 Phenol SA Salicylic Acid PS->SA Hydrolysis P2 Phenol PS->P2 ASA->SA Hydrolysis AA2 Acetic Acid ASA->AA2

Caption: Degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solution Prepare this compound Solution at Desired pH initial_sample Take Initial Sample (t=0) prep_solution->initial_sample incubate Incubate at Controlled Temperature initial_sample->incubate sampling Withdraw Samples at Specific Time Intervals incubate->sampling analysis Analyze Samples by HPLC sampling->analysis quantify Quantify Parent Compound and Degradation Products analysis->quantify kinetics Determine Degradation Kinetics quantify->kinetics

Caption: Experimental workflow for a degradation study.

Catalyst selection for efficient Phenyl acetylsalicylate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of phenyl acetylsalicylate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of various catalytic systems.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Product Yield - Incomplete reaction.[1] - Suboptimal reaction temperature or time.[2] - Inefficient catalyst. - Hydrolysis of the product during workup.[2] - Loss of product during purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize reaction temperature and time based on the chosen catalyst (see data table below). - Consider using a more efficient catalyst system, such as ultrasonic-assisted synthesis with DMAP/DCC for higher yields in shorter times.[2] - Ensure anhydrous conditions during the reaction and workup to prevent hydrolysis.[3] - Carefully perform purification steps like recrystallization and filtration to minimize product loss.
Presence of Impurities in Final Product - Unreacted salicylic acid or phenol.[2] - Byproduct formation (e.g., self-esterification of salicylic acid).[2] - Residual catalyst.[2] - Decomposition of the product at high temperatures.[2]- Purify the crude product by recrystallization from a suitable solvent like ethanol or acetonitrile.[2] - Wash the crude product with a solution of potassium hydrogencarbonate to remove acidic impurities.[2] - For thermally stable impurities, consider vacuum distillation for purification.[2] - Avoid excessive heating during the reaction and purification steps.
Reaction Fails to Initiate or Proceeds Slowly - Inactive or insufficient catalyst. - Presence of moisture in the reactants or solvent.[3] - Low reaction temperature.- Use a fresh or properly stored catalyst. - Ensure all reactants and solvents are anhydrous. - Gradually increase the reaction temperature to the optimal range for the chosen catalyst.
Product is a Discolored or Oily Substance - Presence of colored impurities from side reactions. - Incomplete crystallization.- Perform recrystallization, possibly with the addition of activated charcoal to remove colored impurities. - Ensure the solution is fully saturated before cooling to induce crystallization and that cooling is gradual.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for this compound synthesis?

A1: Traditional and effective catalysts include strong mineral acids like concentrated sulfuric acid (H₂SO₄), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂).[2] More modern and highly efficient methods utilize a combination of 4-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC) under ultrasonic irradiation.[2] Solid acid catalysts, such as sulfated zirconia and zeolites, have also been investigated for the synthesis of the related compound, phenyl salicylate.

Q2: How does the choice of catalyst affect the reaction?

A2: The catalyst choice significantly impacts reaction time, temperature, and overall yield. For instance, ultrasonic-assisted synthesis with DMAP/DCC can drastically reduce reaction time to as little as 35 minutes with yields over 85%, compared to conventional acid-catalyzed methods which can take several hours.[2]

Q3: What are the key reaction parameters to control for an efficient synthesis?

A3: The critical parameters to control are temperature, reaction time, and the molar ratio of reactants.[2] The optimal conditions vary depending on the catalyst used. For example, with phosphorus oxychloride, a temperature of 60–65°C for 2–5 hours is recommended, while thionyl chloride reactions may proceed at 75°C for 4 hours.[2]

Q4: What are common side reactions to be aware of?

A4: Potential side reactions include the self-esterification of salicylic acid and the decomposition of salicylic acid to phenol and carbon dioxide at elevated temperatures.[2] The ester linkage in this compound is also susceptible to hydrolysis in the presence of acid or base.[2]

Q5: How can I purify the synthesized this compound?

A5: The most common purification method is recrystallization from solvents like ethanol or acetonitrile.[2] Washing the crude product with a potassium hydrogencarbonate solution can help remove unreacted salicylic acid.[2] In some cases, vacuum distillation can be employed to separate the product from less volatile impurities.[2]

Catalyst Performance Data

The following table summarizes quantitative data for different catalytic systems used in the synthesis of this compound, allowing for easy comparison.

Catalyst SystemReactantsReaction Temperature (°C)Reaction TimeYield (%)Reference
Thionyl Chloride (SOCl₂)Salicylic Acid, Benzonitrile75 - 1454 hours74[2]
Phosphorus Oxychloride (POCl₃)Salicylic Acid, Phenol60 - 652 - 5 hoursNot specified[2]
DMAP and DCC (Ultrasonic)Salicylic Acid, Phenol25 - 3535 minutes> 85[2]
Sulfuric Acid (H₂SO₄)Salicylic Acid, PhenolNot specifiedNot specifiedNot specified[2]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis using Thionyl Chloride

  • Reactant Preparation: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 1.23 mol of salicylic acid and 1.31 mol of benzonitrile.

  • Heating: Heat the solution to 145°C.

  • Catalyst Addition: After 40 minutes, add 0.23 mol of thionyl chloride while maintaining the reaction temperature at 138°C.

  • Reaction: Reduce the temperature to 75°C and maintain for 4 hours.

  • Workup: Separate the upper layer of the reaction mixture and add it to 200 ml of potassium bromide solution to obtain a solid.

  • Purification: Pulverize the solid and wash it six times with 500 ml of a 70% potassium hydrogencarbonate solution. Dehydrate with calcium sulfate and recrystallize from a 95% acetonitrile solution to obtain pure this compound.[2]

Protocol 2: Ultrasonic-Assisted Synthesis using DMAP and DCC

  • Reactant Mixture: In a suitable reaction vessel, mix anhydrous ether, salicylic acid, phenol, 4-dimethylaminopyridine (DMAP), and dicyclohexylcarbodiimide (DCC).

  • Ultrasonication: Stir the mixture under ultrasonic irradiation at a controlled temperature of 25–35°C. The formation of a white solid indicates the progress of the reaction.

  • Drying: Place the reaction mixture under a drying lamp for one hour.

  • Extraction: Soak the resulting white solid in petroleum ether and filter to separate the precipitate, retaining the petroleum ether layer.

  • Purification: Wash and dry the petroleum ether layer. Evaporate the petroleum ether to obtain a gray-yellow solid.

  • Recrystallization: Recrystallize the solid from ethanol to yield white crystals of this compound.

Visualization

The following diagram illustrates a decision-making workflow for selecting an appropriate catalyst for this compound synthesis based on desired experimental outcomes.

Catalyst_Selection_Workflow Catalyst Selection Workflow for this compound Synthesis start Define Synthesis Goals high_yield Priority: High Yield start->high_yield short_time Priority: Short Reaction Time start->short_time green_chem Priority: Green Chemistry start->green_chem dmap_dcc DMAP/DCC with Ultrasonication high_yield->dmap_dcc Yes thionyl_chloride Thionyl Chloride high_yield->thionyl_chloride No short_time->dmap_dcc Yes conventional_acid Conventional Acid Catalysts (H₂SO₄, POCl₃) short_time->conventional_acid No green_chem->thionyl_chloride No solid_acid Solid Acid Catalysts (e.g., Sulfated Zirconia) green_chem->solid_acid Yes outcome1 High Yield (>85%) Short Time (35 min) dmap_dcc->outcome1 outcome2 Good Yield (~74%) Longer Time (4 hrs) thionyl_chloride->outcome2 outcome3 Potentially Recyclable Environmentally Benign solid_acid->outcome3 outcome4 Established Method Moderate Conditions conventional_acid->outcome4

Caption: Catalyst selection workflow based on synthesis priorities.

References

Scaling up Phenyl acetylsalicylate synthesis for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the laboratory-scale synthesis of Phenyl acetylsalicylate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my this compound synthesis lower than expected?

Answer:

Low yields can be attributed to several factors. Firstly, imprecise stoichiometric ratios of reactants are a common cause; ensuring accurate measurements is crucial for achieving high yields, which can be up to 90%.[1] Secondly, suboptimal reaction temperature and time can lead to incomplete reactions or the formation of byproducts. For instance, when using phosphorus oxychloride as a catalyst, maintaining a temperature of 60–65°C for 2–5 hours is considered optimal.[1] Lastly, side reactions such as the self-esterification of salicylic acid or its decomposition at elevated temperatures into phenol and carbon dioxide can reduce the yield of the desired product.[1]

To improve your yield, consider the following:

  • Verify Stoichiometry: Double-check the molar ratios of your starting materials. While equimolar ratios can be used, employing an excess of one reactant may be necessary to drive the reaction to completion.[1]

  • Optimize Reaction Conditions: Carefully control the temperature and reaction time based on the catalyst used. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Consider Alternative Methods: Ultrasonic-assisted synthesis has been shown to significantly reduce reaction times and increase yields. For example, a method using 4-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC) under sonication at 25–35°C achieved a yield of over 85% in just 35 minutes.[1]

Question: My final product is impure. What are the likely contaminants and how can I remove them?

Answer:

Impurities in the final product typically consist of unreacted starting materials (salicylic acid and phenol), the catalyst, and byproducts from side reactions.[1] The presence of unreacted salicylic acid is a common issue.

Common purification methods include:

  • Recrystallization: This is a standard technique for purifying solid organic compounds.[1] The crude product is dissolved in a suitable hot solvent, and as the solution cools, the purified this compound crystallizes out, leaving impurities in the solvent.[1] Effective solvents include ethanol and acetonitrile.[1] Recrystallization from a 95% acetonitrile solution after washing with a potassium hydrogencarbonate solution has been shown to enhance purity to over 95%.[1]

  • Vacuum Distillation: This method is effective for separating this compound from less volatile impurities.[1]

A ferric chloride test can be used to check for the presence of phenolic hydroxyl groups, which would indicate contamination with salicylic acid. A purple color indicates the presence of salicylic acid.

Question: My reaction has stalled or is proceeding very slowly. What could be the issue?

Answer:

A slow or stalled reaction can be due to several factors:

  • Inactive Catalyst: The catalyst may have degraded or is not present in a sufficient amount. Ensure you are using a fresh and appropriate catalyst for the chosen synthesis method. Common catalysts include phosphorus oxychloride, thionyl chloride, and sulfuric acid.[1]

  • Low Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. Check the recommended temperature range for your specific protocol.

  • Poor Mixing: Inadequate stirring can lead to a heterogeneous reaction mixture, slowing down the reaction rate. Ensure efficient mixing throughout the reaction.

Frequently Asked Questions (FAQs)

What are the most common methods for synthesizing this compound in the lab?

The most common method is the esterification of salicylic acid with phenol.[1] This reaction is typically facilitated by an acid catalyst such as concentrated sulfuric acid, phosphoryl chloride, or thionyl chloride.[1] Another efficient approach is ultrasonic-assisted synthesis, which can significantly accelerate the reaction.[1]

What are the potential side reactions to be aware of?

The primary side reaction of concern is the self-esterification of salicylic acid.[1] At higher temperatures, salicylic acid can also decompose into phenol and carbon dioxide.[1] Additionally, the ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by acids or bases, breaking it down into salicylic acid and phenol.[1]

How can I confirm the identity and purity of my synthesized this compound?

Standard analytical techniques can be used for characterization:

  • Spectroscopy: Techniques such as Infrared (IR) spectroscopy can confirm the presence of the ester functional group. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information.

  • Melting Point: The melting point of pure this compound is 41.5 °C.[2] A broad or depressed melting point range can indicate the presence of impurities.

  • Chromatography: Thin Layer Chromatography (TLC) can be used to assess the purity of the product by comparing it to the starting materials.

Quantitative Data Summary

The following table summarizes key quantitative data for different this compound synthesis methods.

ParameterAcid-Catalyzed Method (Thionyl Chloride)Ultrasonic-Assisted Method (DMAP/DCC)Acid-Catalyzed Method (Phosphorus Oxychloride)
Catalyst Thionyl chloride4-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC)Phosphorus oxychloride
Reaction Time 4 hours35 minutes2–5 hours
Temperature 75°C25–35°C60–65°C
Yield 74%>85%Up to 90%
Energy Input HighLowModerate
Reference [1][3][1][1]

Experimental Protocols

1. Synthesis of this compound using Thionyl Chloride

This protocol is based on a reported method with a yield of 74%.[3]

  • Materials:

    • Salicylic acid (1.23 mol)

    • Benzonitrile (1.31 mol)

    • Thionyl chloride (0.23 mol)

    • Potassium bromide solution

    • Potassium hydrogencarbonate solution (70%)

    • Acetonitrile (95%)

    • Calcium sulfate

  • Procedure:

    • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add benzonitrile and salicylic acid.

    • Raise the temperature of the solution to 145°C.

    • After 40 minutes, add thionyl chloride while maintaining the temperature at 138°C.

    • Reduce the temperature to 75°C and continue the reaction for 4 hours.

    • After the reaction, the solution will separate into two layers. Separate the upper layer.

    • Add the upper layer to 200 ml of potassium bromide solution to precipitate the solid product.

    • Pulverize the solid and wash it six times with 500 ml of a 70% potassium hydrogencarbonate solution.

    • Dehydrate the product using calcium sulfate.

    • Recrystallize the product from a 95% acetonitrile solution to obtain pure this compound.

2. Purification of Phenyl Salicylate by Recrystallization

This protocol describes a method for purifying crude Phenyl salicylate.[4]

  • Materials:

    • Crude Phenyl salicylate

    • Methanol

    • Water

    • Phosphoric acid

  • Procedure:

    • Dissolve the crude Phenyl salicylate in methanol to create a solution.

    • Cool the solution until crystals begin to appear.

    • To the solution, add water and phosphoric acid. The amount of water should be sufficient to cause substantially complete crystallization of the Phenyl salicylate. The amount of phosphoric acid should be up to about 1% of the total weight of the solution and added water.

    • Continue cooling to complete the crystallization process.

    • Collect the purified crystals by filtration.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Salicylic Acid + Phenol + Catalyst Reaction Heating and Stirring (Controlled Temperature & Time) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Washing Washing (e.g., with KHCO3 solution) Crude_Product->Washing Recrystallization Recrystallization (e.g., from Acetonitrile) Washing->Recrystallization Drying Drying Recrystallization->Drying Pure_Product Pure this compound Drying->Pure_Product Characterization Characterization (NMR, IR, Melting Point) Pure_Product->Characterization

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Guide Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Slow_Reaction Slow/Stalled Reaction? Start->Slow_Reaction Check_Stoichiometry Verify Stoichiometry Low_Yield->Check_Stoichiometry Yes Recrystallize Perform Recrystallization Impure_Product->Recrystallize Yes Check_Catalyst Check Catalyst Activity Slow_Reaction->Check_Catalyst Yes Optimize_Conditions Optimize Temp/Time Check_Stoichiometry->Optimize_Conditions Consider_Alternative Consider Ultrasonic Method Optimize_Conditions->Consider_Alternative Vacuum_Distill Perform Vacuum Distillation Recrystallize->Vacuum_Distill Purity_Test Conduct Ferric Chloride Test Vacuum_Distill->Purity_Test Check_Temperature Verify Reaction Temperature Check_Catalyst->Check_Temperature Ensure_Mixing Ensure Adequate Mixing Check_Temperature->Ensure_Mixing

Caption: Troubleshooting logic for this compound synthesis.

References

Validation & Comparative

Phenyl acetylsalicylate vs. aspirin: pharmacological activity comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activities of phenyl acetylsalicylate (also known as salol) and aspirin (acetylsalicylic acid). While both compounds are salicylates, their distinct chemical structures lead to differences in their mechanisms of action, therapeutic effects, and side-effect profiles. This comparison is based on available experimental data to inform research and drug development.

Executive Summary

This compound acts as a pro-drug, undergoing hydrolysis in the small intestine to release salicylic acid and phenol. Its pharmacological activity is therefore a composite of these two molecules. Aspirin, on the other hand, acts directly as acetylsalicylic acid, irreversibly inhibiting cyclooxygenase (COX) enzymes, which accounts for its potent antiplatelet effects. While both exhibit anti-inflammatory and analgesic properties, the presence of phenol in the breakdown of this compound introduces distinct toxicological considerations. Direct comparative quantitative data for this compound is limited in the scientific literature; therefore, this guide draws comparisons based on the known activities of its metabolites versus aspirin.

Mechanism of Action

Aspirin exerts its therapeutic effects primarily through the irreversible acetylation of a serine residue in the active site of cyclooxygenase enzymes (COX-1 and COX-2)[1][2][3][4][5]. This covalent modification permanently inactivates the enzyme, thereby blocking the synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation[1][3][5]. The irreversible inhibition of COX-1 in platelets is crucial for aspirin's potent and long-lasting antiplatelet effect[5].

This compound, in contrast, is hydrolyzed in the alkaline environment of the small intestine into salicylic acid and phenol[6][7]. Salicylic acid, the primary active metabolite, is a reversible inhibitor of COX enzymes and is responsible for the anti-inflammatory and analgesic effects[2][8][9]. Phenol possesses antiseptic properties but also contributes to the compound's toxicity profile[6][10].

Mechanism_of_Action cluster_Aspirin Aspirin (Acetylsalicylic Acid) cluster_Phenyl_Acetylsalicylate This compound Aspirin Aspirin COX COX-1 & COX-2 Aspirin->COX Irreversible Acetylation Prostaglandins Prostaglandins & Thromboxanes COX->Prostaglandins Synthesis inhibition_A Inhibition COX->inhibition_A Inflammation Inflammation, Pain, Fever, Platelet Aggregation Prostaglandins->Inflammation Mediation PAS Phenyl Acetylsalicylate Hydrolysis Hydrolysis (in vivo) PAS->Hydrolysis SalicylicAcid Salicylic Acid Hydrolysis->SalicylicAcid Phenol Phenol Hydrolysis->Phenol COX2 COX-1 & COX-2 SalicylicAcid->COX2 Reversible Inhibition inhibition_B Inhibition SalicylicAcid->inhibition_B Toxicity Antiseptic Effect & Toxicity Phenol->Toxicity Prostaglandins2 Prostaglandins COX2->Prostaglandins2 Synthesis Inflammation2 Inflammation, Pain, Fever Prostaglandins2->Inflammation2 Mediation

Figure 1: Comparative mechanism of action of Aspirin and this compound.

Pharmacological Activity Comparison

Anti-inflammatory and Analgesic Activity

Both aspirin and the salicylic acid derived from this compound exhibit anti-inflammatory and analgesic properties by inhibiting prostaglandin synthesis. Studies have suggested that the anti-inflammatory potency of salicylic acid is comparable to that of aspirin[8][9]. However, the analgesic effect of aspirin is considered to be more potent than that of salicylic acid due to the contribution of the acetyl group and its irreversible COX inhibition[2][11]. The phenol component of this compound is not known to contribute significantly to these effects and is more associated with toxicity[10].

Parameter This compound Aspirin References
Active Moiety Salicylic Acid & PhenolAcetylsalicylic Acid[6][7]
Anti-inflammatory Potency Moderate (attributed to salicylic acid)High[8][9]
Analgesic Potency Mild to ModerateHigh[2][6][11]
Antiplatelet Activity

Aspirin is a potent antiplatelet agent due to its irreversible inhibition of COX-1 in platelets, which leads to a sustained reduction in thromboxane A2 production and subsequent platelet aggregation[5]. This effect is crucial for its use in cardiovascular disease prevention. Salicylic acid, the active metabolite of this compound, is a weak and reversible inhibitor of COX-1 and therefore has a negligible antiplatelet effect[2]. There is no evidence to suggest that phenol possesses antiplatelet properties.

Parameter This compound Aspirin References
Mechanism Weak, reversible COX-1 inhibition (by salicylic acid)Irreversible COX-1 acetylation[2][5]
Potency NegligibleHigh[2]
Clinical Significance Not used as an antiplatelet agentWidely used for cardiovascular prophylaxis[5]
Gastrointestinal Toxicity

A major side effect of aspirin is gastrointestinal toxicity, including stomach irritation, ulcers, and bleeding, which is a direct consequence of the inhibition of protective prostaglandins in the gastric mucosa[10]. This compound was historically developed to mitigate the gastric side effects of salicylic acid by bypassing the stomach and hydrolyzing in the small intestine[6][7]. However, the liberation of phenol, a known irritant, in the intestine can lead to other forms of gastrointestinal distress and systemic toxicity[6][10].

Parameter This compound Aspirin References
Primary Site of Action Small Intestine (hydrolysis)Stomach and Systemic[6][7]
Gastric Irritation Lower (bypasses stomach)High[6][7]
Intestinal Effects Potential for irritation due to phenolCan cause damage with long-term use[6][10]
Overall GI Safety Questionable due to phenol toxicityDose-dependent risk of ulcers and bleeding[10]

Experimental Protocols

Detailed experimental protocols for the direct comparison of this compound and aspirin are scarce. However, standard models used to assess the pharmacological activities of aspirin can be extrapolated for such a comparison.

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This is a widely used animal model to evaluate the anti-inflammatory activity of test compounds.

  • Animals: Male Wistar rats (150-200g).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (this compound or aspirin) or vehicle is administered orally or intraperitoneally at various doses.

    • After a specified time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. ED50 values can be determined from the dose-response curve.

Carrageenan_Paw_Edema_Workflow start Start fasting Animal Fasting start->fasting dosing Administer Test Compound (this compound or Aspirin) or Vehicle fasting->dosing carrageenan Inject Carrageenan into Paw dosing->carrageenan measurement Measure Paw Volume (Plethysmometer) carrageenan->measurement analysis Calculate % Inhibition of Edema and ED50 measurement->analysis end End analysis->end

Figure 2: Workflow for Carrageenan-Induced Paw Edema Assay.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This model is used to screen for peripheral analgesic activity.

  • Animals: Male albino mice (20-25g).

  • Procedure:

    • Animals are divided into groups and administered the test compound (this compound or aspirin) or vehicle orally.

    • After a set time (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg).

    • The number of writhes (a specific stretching movement) is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of analgesic activity is calculated by comparing the mean number of writhes in the treated groups to the vehicle control group.

Conclusion

This compound and aspirin share anti-inflammatory and analgesic properties, primarily mediated by salicylic acid. However, their pharmacological profiles diverge significantly due to aspirin's unique irreversible COX inhibition and potent antiplatelet effects. The hydrolysis of this compound to phenol introduces a toxicity concern that is not present with aspirin. For drug development professionals, aspirin remains a more characterized and potent agent, particularly for cardiovascular applications. This compound's utility is limited by the lack of robust modern pharmacological data and the inherent toxicity of its phenol metabolite. Further research involving direct, quantitative comparisons is necessary to fully elucidate the therapeutic potential and safety profile of this compound.

References

Phenyl Acetylsalicylate as a Prodrug: A Comparative Analysis with Salicylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenyl acetylsalicylate, a phenyl ester of acetylsalicylic acid, is designed as a prodrug to deliver the active therapeutic agent, salicylic acid, while potentially mitigating some of the well-known side effects associated with direct administration of salicylic acid and its derivatives. This guide provides a comprehensive comparison of this compound and salicylic acid, focusing on their pharmacological profiles, gastrointestinal effects, and the underlying mechanism of action. Experimental data and detailed protocols are presented to support the comparative analysis.

Executive Summary

This compound functions as a prodrug that undergoes hydrolysis in the body, primarily in the small intestine and liver, to release its active components: salicylic acid and phenol.[1] This biotransformation is central to its proposed advantage over direct salicylic acid administration, which is linked to gastrointestinal irritation. The core hypothesis is that by masking the acidic functional group of salicylic acid, this compound can traverse the stomach with reduced local irritation, releasing the active moiety for systemic absorption in the more alkaline environment of the small intestine. This guide will delve into the available data to evaluate this claim and compare the therapeutic and toxicological profiles of these two compounds.

Mechanism of Action and Prodrug Activation

Salicylic acid exerts its therapeutic effects, including analgesic, anti-inflammatory, and antipyretic actions, through various mechanisms, most notably the modulation of cyclooxygenase (COX) enzyme activity, which in turn reduces the production of pro-inflammatory prostaglandins.[2] this compound, being a prodrug, must first be hydrolyzed to release salicylic acid to elicit these pharmacological effects.

The activation of the prodrug can be visualized through the following pathway:

Prodrug Activation Pathway of this compound PAS This compound (Prodrug) Hydrolysis Hydrolysis (Small Intestine, Liver) PAS->Hydrolysis Biotransformation SA Salicylic Acid (Active Drug) Hydrolysis->SA Phenol Phenol (Byproduct) Hydrolysis->Phenol COX Cyclooxygenase (COX) Enzymes SA->COX Inhibition PGs Prostaglandins COX->PGs Synthesis Inflammation Pain, Inflammation, Fever PGs->Inflammation Mediation

Caption: Prodrug activation of this compound to salicylic acid.

Comparative Pharmacological Activity

While direct comparative studies providing ED50 values for this compound are limited, the therapeutic efficacy is intrinsically linked to the release of salicylic acid. Studies have compared the analgesic and anti-inflammatory potency of aspirin (acetylsalicylic acid) and its metabolite, salicylic acid.

Analgesic Potency: Research indicates that aspirin is more than twice as potent as salicylic acid in terms of analgesic activity.[3] This suggests that the acetyl group of aspirin contributes significantly to its pain-relieving effects, a component absent in the activity of salicylic acid released from this compound.

Anti-inflammatory Potency: In contrast to analgesia, the anti-inflammatory potencies of aspirin and sodium salicylate have been found to be nearly equivalent in several animal models of inflammation.[4] This implies that for anti-inflammatory purposes, the conversion of this compound to salicylic acid should provide a comparable therapeutic effect to aspirin administration, assuming equivalent bioavailability of the salicylate moiety.

Compound Analgesic Potency (Relative to Aspirin) Anti-inflammatory Potency (Relative to Aspirin)
This compound Dependent on conversion to salicylic acidDependent on conversion to salicylic acid
Salicylic Acid Less potent than aspirin[3]Approximately equivalent to aspirin[4]

Gastrointestinal Toxicity: A Comparative Overview

A primary rationale for developing salicylate prodrugs is to minimize gastrointestinal (GI) toxicity. Direct contact of acidic nonsteroidal anti-inflammatory drugs (NSAIDs) with the gastric mucosa is a contributing factor to local irritation and ulceration.

Compound Proposed Gastrointestinal Effect Supporting Evidence
This compound Reduced topical gastric irritation due to ester linkage.General principle of prodrugs to bypass initial contact with gastric mucosa.
Salicylic Acid Can cause both topical and systemic gastric mucosal injury.[5]Parenteral administration causes gastric lesions in the presence of acid.[5]

Hydrolysis Kinetics of this compound

The rate and location of hydrolysis are critical determinants of a prodrug's efficacy and safety profile. This compound is readily hydrolyzed by tissue microsomes, with the highest activity observed in the small intestine, followed by the liver.[1] This enzymatic cleavage is carried out by carboxylesterases.[1] The rapid hydrolysis in the small intestine supports the concept of bypassing the stomach to reduce local irritation.

While specific rate constants in simulated gastric and intestinal fluids were not found in the reviewed literature, the evidence points to minimal hydrolysis in the acidic environment of the stomach and significant hydrolysis in the more neutral to alkaline pH of the small intestine where esterases are abundant.

Experimental Protocols

The following are standard experimental protocols used to evaluate the analgesic, anti-inflammatory, and gastrointestinal toxicity of compounds like this compound and salicylic acid.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This protocol is used to assess peripheral analgesic activity.

Workflow:

Acetic Acid-Induced Writhing Test Workflow Start Acclimatize Mice Grouping Divide into Control and Test Groups Start->Grouping Administer_Vehicle Administer Vehicle (e.g., Saline) to Control Group Grouping->Administer_Vehicle Administer_Drug Administer Test Compound (this compound or Salicylic Acid) to Test Groups Grouping->Administer_Drug Wait Wait for a Pre-determined Time (e.g., 30-60 minutes) Administer_Vehicle->Wait Administer_Drug->Wait Induce_Pain Inject 0.6% Acetic Acid Intraperitoneally Wait->Induce_Pain Observe Observe for Writhing Movements (Abdominal Constrictions and Stretching) Induce_Pain->Observe Count Count the Number of Writhes over a Set Period (e.g., 20 minutes) Observe->Count Analyze Compare the Number of Writhes between Control and Test Groups Count->Analyze End Determine Percent Inhibition of Writhing Analyze->End

References

A Comparative Analysis of Phenyl Acetylsalicylate Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the prevalent synthesis methods for Phenyl acetylsalicylate (also known as acetylsalol or phenyl 2-acetoxybenzoate). The objective is to offer a detailed overview of each method's performance, supported by available experimental data, to aid researchers in selecting the most suitable protocol for their specific needs.

Executive Summary

The synthesis of this compound primarily revolves around the esterification of a salicylic acid derivative with phenol. The choice of catalyst and starting materials significantly influences the reaction's efficiency, yield, and overall cost-effectiveness. This guide explores three primary catalytic methods for the direct esterification of salicylic acid with phenol—using sulfuric acid, phosphoryl chloride, and thionyl chloride—and an alternative pathway starting from acetylsalicylic acid.

Comparative Performance of Synthesis Methods

The following table summarizes the quantitative data available for different synthesis methods of this compound and the closely related Phenyl salicylate. It is important to note that direct comparative studies for this compound are limited, and some data is inferred from the synthesis of Phenyl salicylate, a structurally similar compound.

Synthesis MethodCatalystStarting MaterialsReaction TimeTemperatureReported YieldPurity
Esterification of Salicylic Acid & Phenol
Method 1: Sulfuric Acid CatalysisSulfuric Acid (H₂SO₄)Salicylic Acid, PhenolSeveral hoursElevatedGoodHigh
Method 2: Phosphoryl Chloride CatalysisPhosphoryl Chloride (POCl₃)Salicylic Acid, Phenol2 - 5 hours60 - 65°CHighHigh
Method 3: Thionyl Chloride CatalysisThionyl Chloride (SOCl₂)Salicylic Acid, Phenol4 hours75°CUp to 90%[1]High
Method 4: Solid Acid Catalyst (for Phenyl Salicylate)Acid-Activated Fly AshSalicylic Acid, Phenol4 hours140°C94%High
Method 5: Ultrasonic-Assisted SynthesisDMAP / DCCSalicylic Acid, Phenol35 minutes25 - 35°C> 85%[1]High
Esterification of Acetylsalicylic Acid & Phenol
Method 6: Phosgene-mediatedPhosgeneAcetylsalicylic Acid, Phenol1 - 3 hours10 - 110°C75 - 96%High

Experimental Protocols

Method 2: Phosphoryl Chloride Catalyzed Esterification

This method is a common and effective route for the synthesis of this compound.[1]

Materials:

  • Salicylic Acid

  • Phenol

  • Phosphoryl Chloride (POCl₃)

  • Anhydrous Sodium Carbonate solution

  • Absolute Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of salicylic acid and phenol.

  • Slowly add a catalytic amount of phosphoryl chloride to the mixture while stirring.

  • Heat the reaction mixture to 80°C and maintain this temperature with continuous stirring for 2.5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing a cold, saturated solution of anhydrous sodium carbonate. This will neutralize the remaining acid and precipitate the crude product.

  • Collect the white, powdery precipitate of this compound by vacuum filtration.

  • Wash the crude product with cold water and dry it under reduced pressure.

  • For further purification, recrystallize the crude this compound from absolute ethanol.

Method 3: Thionyl Chloride Catalyzed Esterification

This method proceeds via the formation of a highly reactive acyl chloride intermediate.[1]

Materials:

  • Salicylic Acid

  • Phenol

  • Thionyl Chloride (SOCl₂)

  • Benzonitrile (solvent)

Procedure:

  • In a three-necked flask fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve salicylic acid (1.23 mol) and benzonitrile (1.31 mol).

  • Heat the mixture to an optimal temperature of 138°C.

  • Slowly add thionyl chloride (0.23 mol) to the reaction mixture through the dropping funnel.

  • After the addition is complete, maintain the reaction at 75°C for 4 hours.

  • After the reaction, allow the mixture to cool.

  • The crude product can be purified by vacuum distillation or recrystallization to achieve a high purity of this compound. A yield of up to 90% has been reported for this method.[1]

Method 6: Synthesis from Acetylsalicylic Acid (Aspirin) and Phenol (Phosgene-mediated)

This industrial method involves the conversion of acetylsalicylic acid to its acid chloride followed by esterification with phenol.

Materials:

  • Acetylsalicylic Acid

  • Phosgene

  • Anhydrous Aromatic Hydrocarbon Solvent (e.g., Benzene or its derivatives)

  • Phenol

  • Aqueous alkali or ammonia solution

Procedure:

  • Dissolve acetylsalicylic acid in an anhydrous aromatic hydrocarbon solvent.

  • Pass phosgene gas through the solution to convert acetylsalicylic acid into acetylsalicyloyl chloride. The reaction is typically carried out at a temperature between 10°C and 60°C for 2 to 4 hours.

  • After the reaction, remove excess phosgene by passing an inert gas through the solution.

  • The resulting solution of acetylsalicyloyl chloride is then added dropwise to a biphasic mixture of phenol in an aromatic hydrocarbon and an aqueous alkali or ammonia solution at a temperature between 10°C and 110°C.

  • The esterification is carried out for 1 to 3 hours with vigorous stirring.

  • Separate the organic layer, wash it, and remove the solvent by evaporation to obtain the crude this compound.

  • The crude product is then purified by recrystallization to yield the final product with reported yields ranging from 75% to 96%.

Reaction Pathways and Mechanisms

The synthesis of this compound primarily follows an esterification pathway. The choice of catalyst influences the reaction mechanism and intermediates.

G cluster_0 Method 1, 2, 3: Esterification of Salicylic Acid Salicylic Acid Salicylic Acid Intermediate Reactive Intermediate (e.g., Acyl Chloride with SOCl2) Salicylic Acid->Intermediate  Catalyst  (H2SO4, POCl3, or SOCl2) Phenol Phenol Phenyl_acetylsalicylate This compound Intermediate->Phenyl_acetylsalicylate + Phenol caption Reaction pathway for the synthesis from salicylic acid.

Caption: Reaction pathway for the synthesis from salicylic acid.

G cluster_1 Method 6: Synthesis from Acetylsalicylic Acid Acetylsalicylic_Acid Acetylsalicylic Acid Acetylsalicyloyl_Chloride Acetylsalicyloyl Chloride Acetylsalicylic_Acid->Acetylsalicyloyl_Chloride + Phosgene Phenyl_acetylsalicylate_2 This compound Acetylsalicyloyl_Chloride->Phenyl_acetylsalicylate_2 + Phenol Phenol_2 Phenol caption Reaction pathway for the synthesis from acetylsalicylic acid.

Caption: Reaction pathway for the synthesis from acetylsalicylic acid.

Purity Analysis

The purity of the synthesized this compound is crucial for its intended application. Several analytical techniques can be employed for its determination:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for quantifying the purity of this compound and detecting any unreacted starting materials or byproducts. A typical HPLC setup would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection.[2][3][4][5][6]

  • Spectrophotometry: UV-Vis spectrophotometry can be used to determine the concentration of this compound in a solution, which can be correlated to its purity.

  • Melting Point Analysis: A sharp and well-defined melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the identity of the synthesized product by identifying the characteristic functional group absorptions, such as the ester carbonyl stretch.

Conclusion

The synthesis of this compound can be achieved through several effective methods. The choice of a particular method will depend on factors such as the desired yield, purity requirements, available equipment, and cost considerations.

  • For laboratory-scale synthesis , the use of phosphoryl chloride or thionyl chloride as catalysts offers a good balance of high yield and relatively straightforward reaction conditions.

  • For a more environmentally friendly approach , the exploration of solid acid catalysts presents a promising alternative, although further research may be needed to optimize conditions specifically for this compound.

  • The ultrasonic-assisted method offers a significant advantage in terms of reduced reaction time, making it an attractive option for rapid synthesis.

  • For industrial-scale production , the phosgene-mediated synthesis from acetylsalicylic acid provides a high-yield route, though it involves the handling of highly toxic phosgene.

Researchers and drug development professionals are encouraged to carefully evaluate these factors to select the most appropriate synthetic strategy for their specific research and development goals.

References

A Spectroscopic Comparison of Phenyl Acetylsalicylate and Its Precursors: Salicylic Acid and Phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of phenyl acetylsalicylate with its precursors, salicylic acid and phenol. The objective is to offer a comprehensive analysis of the key distinguishing features in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual workflows.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, salicylic acid, and phenol, allowing for a clear comparison of their characteristic signals.

Infrared (IR) Spectroscopy Data
Functional GroupThis compound (cm⁻¹)Salicylic Acid (cm⁻¹)Phenol (cm⁻¹)
O-H StretchN/A3233 (broad)[1]3550-3230 (broad)[2]
C-H Stretch (Aromatic)~3100-30003004-2837[1]~3100-3000
C-H Stretch (Aliphatic)~2950-2850N/AN/A
C=O Stretch (Ester)~1753-1730[3]N/AN/A
C=O Stretch (Carboxylic Acid)N/A1683-1662[1]N/A
C=C Stretch (Aromatic)~1600-14501612-1558[1]1600-1440[2]
C-O Stretch~1200-1100~1300-12001410-1310, 1230-1140[2]
¹H NMR Spectroscopy Data (δ, ppm)
Proton EnvironmentThis compound (ppm)Salicylic Acid (ppm)Phenol (ppm)
-OH (Phenolic)N/A~9-124-8 (broad)[4]
-COOHN/A~10-13N/A
Aromatic Protons~7.1-8.2~6.8-8.06.7-7.3[4][5]
-CH₃ (Acetyl)~2.3N/AN/A
¹³C NMR Spectroscopy Data (δ, ppm)
Carbon EnvironmentThis compound (ppm)Salicylic Acid (ppm)Phenol (ppm)
C=O (Ester)~169N/AN/A
C=O (Carboxylic Acid)N/A~170N/A
Aromatic C-O~150-155~160~155[4][6]
Aromatic C (unsubstituted)~121-135~117-136~115-130[6]
-CH₃ (Acetyl)~21N/AN/A
Mass Spectrometry Data (m/z)
IonThis compound (m/z)Salicylic Acid (m/z)Phenol (m/z)
Molecular Ion [M]⁺256138[7]94[8]
[M-CH₂CO]⁺214[9]N/AN/A
[M-H₂O]⁺N/A120[7]N/A
[M-CO]⁺N/A11066[10]
[M-HCO]⁺N/AN/A65[10]
[C₇H₅O₃]⁺ (Salicyloyl)137137N/A
[C₆H₅OH]⁺ (Phenol)94[9]N/A94[8]
[C₆H₅O]⁺939393

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the esterification of salicylic acid with phenol, preceded by the acetylation of salicylic acid.

Materials:

  • Salicylic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Phenol

  • Pyridine (or other suitable base)

  • Thionyl chloride (alternative for activation of carboxylic acid)

  • Anhydrous sodium sulfate

  • Dichloromethane (or other suitable solvent)

  • Sodium bicarbonate solution

  • Brine solution

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • Acetylation of Salicylic Acid to Acetylsalicylic Acid (Aspirin):

    • In a round-bottom flask, dissolve salicylic acid in acetic anhydride.

    • Add a few drops of concentrated sulfuric acid as a catalyst.

    • Heat the mixture gently (e.g., in a water bath at 50-60 °C) for approximately 10-15 minutes.

    • Allow the mixture to cool, then add cold water to precipitate the acetylsalicylic acid.

    • Collect the crude aspirin by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from an ethanol/water mixture.

  • Esterification of Acetylsalicylic Acid with Phenol:

    • The acetylsalicylic acid is converted to its acid chloride by reacting with thionyl chloride. This is typically done in an inert solvent like dichloromethane.

    • In a separate flask, dissolve phenol in a suitable solvent containing a base such as pyridine.

    • Slowly add the acetylsalicyloyl chloride solution to the phenol solution at a controlled temperature (e.g., 0 °C).

    • Allow the reaction to stir at room temperature until completion (monitoring by TLC).

    • Quench the reaction with water and extract the product into an organic solvent.

    • Wash the organic layer sequentially with dilute acid, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • Purify the product by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

2.2.1. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation:

    • Solids: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).

    • Liquids: A drop of the liquid sample is placed between two salt plates to form a thin film.

  • Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet/salt plates) is taken and automatically subtracted from the sample spectrum.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation:

    • Approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to provide a reference peak at 0 ppm.

    • The solution is transferred to a clean, dry NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY, HSQC) is then run. The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum.

2.2.3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization method for these compounds.

  • Sample Preparation:

    • GC-MS: The sample is dissolved in a volatile organic solvent.

    • LC-MS: The sample is dissolved in a solvent compatible with the mobile phase.

    • Direct Infusion: The sample is dissolved in a suitable solvent and directly introduced into the ion source.

  • Data Acquisition: The sample is introduced into the instrument, where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer. The detector records the abundance of each ion, generating a mass spectrum. The peak with the highest m/z value often corresponds to the molecular ion (M⁺).[11]

Visualized Workflows

The following diagrams illustrate the synthesis of this compound and the general workflow for its spectroscopic analysis.

Synthesis_of_Phenyl_Acetylsalicylate cluster_precursors Precursors cluster_reaction1 Step 1: Acetylation cluster_activation Step 2: Activation cluster_reaction2 Step 3: Esterification Salicylic_Acid Salicylic Acid Reaction1 Reaction with Acetic Anhydride (H₂SO₄ catalyst) Salicylic_Acid->Reaction1 Phenol Phenol Reaction3 Reaction with Phenol (Pyridine) Phenol->Reaction3 Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction1 Aspirin Acetylsalicylic Acid (Aspirin) Reaction1->Aspirin Reaction2 Formation of Acid Chloride Aspirin->Reaction2 Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction2 Acid_Chloride Acetylsalicyloyl Chloride Reaction2->Acid_Chloride Acid_Chloride->Reaction3 Phenyl_Acetylsalicylate This compound Reaction3->Phenyl_Acetylsalicylate

Caption: Synthetic pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing and Interpretation Sample This compound or Precursor Dissolution Dissolution in Appropriate Solvent (for NMR, MS) Sample->Dissolution Pellet Preparation of KBr Pellet / Nujol Mull (for IR) Sample->Pellet NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS IR IR Spectroscopy Pellet->IR IR_Data IR Spectrum: Functional Group Identification IR->IR_Data NMR_Data NMR Spectrum: Structural Elucidation NMR->NMR_Data MS_Data Mass Spectrum: Molecular Weight and Fragmentation Pattern MS->MS_Data

Caption: General workflow for spectroscopic analysis.

References

In-Vitro Hydrolysis of Phenyl Acetylsalicylate and Other Aspirin Prodrugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of aspirin prodrugs is a key strategy to mitigate the gastrointestinal side effects associated with the parent drug. A critical parameter in the evaluation of these prodrugs is their in-vitro hydrolysis rate, which determines their ability to release the active aspirin molecule. This guide provides a comparative analysis of the in-vitro hydrolysis of phenyl acetylsalicylate against other notable aspirin prodrugs, supported by experimental data and detailed methodologies.

Comparative Analysis of In-Vitro Hydrolysis Rates

The efficacy of an aspirin prodrug is largely dependent on its hydrolysis pathway. An ideal prodrug, often termed a "true" prodrug, should primarily hydrolyze to release acetylsalicylic acid (aspirin) rather than undergoing deacetylation to form a salicylate derivative. The following table summarizes the in-vitro hydrolysis data for several aspirin prodrugs in human plasma, a standard medium for such evaluations.

Prodrug NameIn-Vitro SystemHalf-Life (t½)Aspirin Release (%)Primary Metabolite(s)
Isosorbide-2-aspirinate-5-salicylate (ISDA metabolite)Human PlasmaNot specified~70%Aspirin, Salicylic Acid, Isosorbide derivatives
N,N-dimethylglycolamide ester of aspirinHuman PlasmaNot specified50%Aspirin, Salicylic Acid derivative
N,N-diethylglycolamide ester of aspirinHuman PlasmaNot specified55%Aspirin, Salicylic Acid derivative
BenorylateHuman Plasma & LiverNot specifiedMinorPhenetsal, Paracetamol, Salicylate
This compound Data Not Available N/A N/A N/A

Note: Extensive literature searches did not yield specific quantitative in-vitro hydrolysis data for this compound in human plasma or a comparable biological medium.

Discussion of Hydrolysis Pathways

The data indicates that isosorbide-2-aspirinate-5-salicylate, a metabolite of isosorbide diaspirinate (ISDA), is a promising "true" aspirin prodrug with approximately 70% aspirin release in human plasma[1][2]. Similarly, N,N-disubstituted glycolamide esters of aspirin have demonstrated the ability to release a significant proportion of aspirin, with the N,N-diethylglycolamide ester showing a slightly higher yield at 55%[3].

In contrast, benorylate, which is 4-acetamido phenyl-O-acetylsalicylate, undergoes hydrolysis primarily at the acetyl group of the salicylic acid moiety, yielding phenetsal, which is then further hydrolyzed. The pathway leading to the release of acetylsalicylate is minor, suggesting it is not an effective aspirin prodrug[4].

The challenge in designing effective aspirin prodrugs lies in the inherent susceptibility of the acetyl group to hydrolysis, which is often accelerated upon esterification of the carboxylic acid group.

Experimental Protocols

The determination of in-vitro hydrolysis rates of aspirin prodrugs typically involves incubation of the compound in a biologically relevant medium followed by quantification of the parent drug, aspirin, and its metabolites over time.

In-Vitro Hydrolysis Assay

A common protocol for evaluating the hydrolysis of aspirin prodrugs in human plasma is as follows:

  • Preparation of Solutions: Stock solutions of the aspirin prodrug are prepared in a suitable organic solvent, such as ethanol. Human plasma is collected with an anticoagulant (e.g., heparin) and may be diluted with a buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration (e.g., 30% v/v).

  • Incubation: The reaction is initiated by adding a small volume of the prodrug stock solution to the pre-warmed plasma solution (37°C) to achieve the desired final concentration.

  • Sampling: Aliquots of the incubation mixture are withdrawn at various time points (e.g., 0, 1, 5, 15, 30, 60 minutes).

  • Reaction Quenching and Sample Preparation: The enzymatic hydrolysis in the collected aliquots is immediately stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate plasma proteins. An internal standard may be added at this stage for accurate quantification. The samples are then centrifuged to remove the precipitated proteins.

  • Analysis: The supernatant is collected and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the prodrug, aspirin, and salicylic acid.

High-Performance Liquid Chromatography (HPLC) Analysis

The simultaneous quantification of the aspirin prodrug, aspirin, and salicylic acid is crucial for determining the hydrolysis kinetics and pathways. A typical HPLC method involves:

  • Column: A reverse-phase C18 column is commonly used for the separation.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed.

  • Detection: A UV detector is typically set at a wavelength suitable for all compounds of interest, or a diode array detector is used to monitor multiple wavelengths. For instance, salicylic acid can be detected at approximately 233 nm[3].

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of analytical standards.

Visualization of Aspirin Prodrug Hydrolysis

The following diagram illustrates the general hydrolysis pathways for a typical aspirin prodrug.

HydrolysisPathways Prodrug Aspirin Prodrug Aspirin Aspirin (Active Drug) Prodrug->Aspirin Desired Pathway (Ester Hydrolysis) SalicylateProdrug Salicylate Prodrug (Inactive) Prodrug->SalicylateProdrug Undesired Pathway (Deacetylation) SalicylicAcid Salicylic Acid Aspirin->SalicylicAcid Metabolism SalicylateProdrug->SalicylicAcid Hydrolysis

Caption: General hydrolysis pathways of an aspirin prodrug.

This guide highlights the current understanding of the in-vitro hydrolysis of various aspirin prodrugs. While data for some compounds are readily available, the lack of quantitative information on this compound underscores the need for further research to fully characterize its potential as an aspirin prodrug. The provided experimental protocols offer a foundation for conducting such comparative studies.

References

A Comparative Analysis of Phenyl Acetylsalicylate and Phenyl Salicylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the material properties of Phenyl acetylsalicylate and Phenyl salicylate, two chemically related compounds with distinct characteristics relevant to their application in research and pharmaceutical development. This document summarizes their physical and chemical properties, supported by experimental data, to aid in the selection and application of these materials.

I. Comparative Material Properties

A summary of the key physical and chemical properties of this compound and Phenyl salicylate is presented below. These values have been compiled from various sources and represent established data.

PropertyThis compoundPhenyl Salicylate (Salol)
Molecular Formula C₁₅H₁₂O₄[1]C₁₃H₁₀O₃[2][3]
Molecular Weight 256.25 g/mol [1]214.22 g/mol [2][4]
Appearance White, crystalline powderWhite, small crystals or crystalline powder[5][6]
Melting Point 96-97 °C[7]41-43 °C[5][6][8]
Boiling Point 198 °C at 11 mmHg[7]172-173 °C at 12 mmHg[5][8]
Solubility in Water Insoluble1 g in 6670 mL (very slightly soluble)[4][6]
Solubility in Organic Solvents Soluble in alcohol and etherSoluble in alcohol, ether, chloroform, benzene, acetone, and oils[5][6][8]
Stability Susceptible to hydrolysis to form salicylic acid and phenol[1]. Thermal decomposition can yield salicylic acid, acetic acid, phenol, and carbon dioxide[1].Stability decreases with increasing temperature and is pH-dependent.[9] Hydrolyzes in the small intestine to salicylic acid and phenol[4][5].

II. Experimental Protocols

The following sections detail the general methodologies used to determine the key material properties presented in this guide.

A. Determination of Melting Point

The melting point of both this compound and Phenyl salicylate can be determined using the capillary tube method.[10][11]

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or commercial instrument)

  • Capillary tubes (sealed at one end)

  • Thermometer (0-360 °C range)[11]

  • Heating medium (e.g., oil or glycerol)[11]

  • Mortar and pestle

Procedure:

  • A small, dry sample of the compound is finely ground using a mortar and pestle.[12]

  • The open end of a capillary tube is pressed into the powdered sample to pack a small amount of the solid into the sealed end, typically to a height of 2-3 mm.[12]

  • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[10]

  • The thermometer and attached capillary tube are immersed in a heating bath.

  • The temperature of the bath is raised gradually, at a rate of approximately 1-2 °C per minute as the melting point is approached.[10]

  • The temperature range is recorded from the point at which the first drop of liquid appears to when the entire solid has melted.[10] A narrow melting point range is indicative of a pure substance.[11]

B. Determination of Solubility

The solubility of this compound and Phenyl salicylate in various solvents can be assessed through standardized solubility tests.[13][14][15]

Apparatus:

  • Test tubes

  • Graduated pipettes or measuring cylinders

  • Vortex mixer or shaker

  • Analytical balance

Procedure:

  • A pre-weighed amount of the solute (e.g., 25 mg) is placed into a test tube.[13][14]

  • A specific volume of the solvent (e.g., 0.75 mL) is added in small portions.[13]

  • After each addition, the test tube is vigorously shaken or vortexed to facilitate dissolution.[13]

  • The compound is classified as soluble if it completely dissolves at the tested concentration. Observations such as color change or precipitate formation upon acidification or basification can also provide solubility information.[14]

C. Stability Analysis

The stability of these compounds, particularly their susceptibility to hydrolysis, can be evaluated using chromatographic methods.[9]

Apparatus:

  • High-Performance Liquid Chromatography (HPLC) system

  • pH meter

  • Thermostatically controlled water bath or incubator

  • Volumetric flasks and pipettes

Procedure:

  • Solutions of the compound are prepared in a relevant solvent system (e.g., aqueous ethanol) at various pH values.[9]

  • The solutions are stored at controlled temperatures (e.g., 5, 23, and 50 °C).[9]

  • Aliquots are withdrawn at specific time intervals and analyzed by HPLC to quantify the concentration of the parent compound and any degradation products.[9]

  • The degradation kinetics can be determined by plotting the concentration of the compound against time, allowing for the calculation of parameters such as half-life.[9]

III. Synthesis and Degradation Pathways

The synthesis of these esters involves the reaction of a salicylic acid derivative with phenol or a phenol derivative. Their degradation, primarily through hydrolysis, is a key consideration in their application.

A. Synthesis Pathways

Synthesis cluster_PS Phenyl Salicylate Synthesis cluster_PAS This compound Synthesis Salicylic Acid Salicylic Acid Phenyl Salicylate Phenyl Salicylate Salicylic Acid->Phenyl Salicylate Phosphorus oxychloride or heat Phenol Phenol Phenol->Phenyl Salicylate Acetylsalicylic Acid Acetylsalicylic Acid (Aspirin) This compound This compound Acetylsalicylic Acid->this compound Esterification Phenol_2 Phenol Phenol_2->this compound

Caption: Generalized synthesis routes for Phenyl Salicylate and this compound.

Phenyl salicylate is synthesized by the reaction of salicylic acid and phenol, often in the presence of a dehydrating agent like phosphorus oxychloride or by heating salicylic acid alone.[4][5] this compound synthesis involves the esterification of acetylsalicylic acid with phenol.[1]

B. Hydrolytic Degradation Pathway

Hydrolysis cluster_products Hydrolysis Products Ester This compound or Phenyl Salicylate Hydrolysis Hydrolysis (Acid, Base, or Enzyme Catalyzed) Ester->Hydrolysis Products Hydrolysis->Products Salicylic Acid_prod Salicylic Acid Products->Salicylic Acid_prod Phenol_prod Phenol Products->Phenol_prod Acetic Acid_prod Acetic Acid (from this compound) Products->Acetic Acid_prod

Caption: General hydrolytic degradation pathway for Phenyl Salicylate and this compound.

Both compounds are susceptible to hydrolysis, which breaks the ester bond(s).[1][9] Phenyl salicylate hydrolyzes to salicylic acid and phenol.[5] this compound undergoes hydrolysis to form salicylic acid and phenol, and the acetyl group is released as acetic acid.[1] This degradation is a critical factor in the biological activity and stability of these compounds. For instance, the antiseptic and analgesic properties of phenyl salicylate are attributed to its hydrolysis in the small intestine to produce salicylic acid and phenol.[4][5]

IV. Experimental Workflow for Comparative Analysis

The logical flow for a comparative analysis of these two compounds is outlined below.

Workflow Start Obtain Samples Char Material Characterization Start->Char MP Melting Point Determination Char->MP Sol Solubility Testing Char->Sol Stab Stability Analysis (Hydrolysis) Char->Stab Spec Spectroscopic Analysis (e.g., FT-IR) Char->Spec Data Data Compilation and Comparison MP->Data Sol->Data Stab->Data Spec->Data Report Generate Comparative Report Data->Report

Caption: Experimental workflow for the comparative analysis of Phenyl Salicylate and this compound.

This structured approach ensures that all relevant material properties are systematically evaluated and compared, leading to a comprehensive understanding of the similarities and differences between this compound and Phenyl salicylate. This information is crucial for making informed decisions in research, development, and formulation activities.

References

Efficacy of different catalysts in Phenyl acetylsalicylate synthesis: a comparative study

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of phenyl acetylsalicylate, a compound with applications in polymers, lacquers, and historically as an antiseptic, is a focal point of research in organic and medicinal chemistry.[1][2] The primary route to its synthesis is the esterification of salicylic acid with phenol. The efficiency of this reaction is critically dependent on the catalyst employed. This guide provides a comparative analysis of various catalysts, presenting experimental data, detailed protocols, and a logical workflow for catalyst evaluation.

Comparative Performance of Catalysts

The choice of catalyst significantly impacts reaction time, temperature, and overall yield. Modern research emphasizes the development of "greener" alternatives, such as reusable solid acid catalysts, to replace traditional corrosive and environmentally hazardous liquid acids.[1][3]

Below is a summary of quantitative data for different catalytic systems used in the synthesis of this compound and related esters.

Catalyst TypeCatalystReactantsTemperature (°C)TimeYield (%)Selectivity (%)Reusability
Heterogeneous Solid Acid Activated Fly Ash Catalyst (AFAC)Salicylic Acid, Phenol140°C4 h94%-Up to 4 cycles[2]
Heterogeneous Solid Acid Various (Sulfated Oxides, Zeolites)Salicylic Acid, PhenolReflux--100%Yes[1][3]
Homogeneous Acid Phosphoryl Chloride (POCl₃)Salicylic Acid, Phenol60-65°C2-5 h--No
Homogeneous Acid Thionyl Chloride (SOCl₂)Salicylic Acid, Phenol75°C4 h--No
Homogeneous Acid Sulfuric Acid (H₂SO₄)Salicylic Acid, Phenol----No[2]
Homogeneous Acid Phosphoric Acid (H₃PO₄)Salicylic Acid, Phenol----No[2]
Coupling Agents (Ultrasonic) DMAP / DCCSalicylic Acid, Phenol25-35°C35 min>85%-No[1]
Homogeneous Base Tertiary Amines (DBU, TBD, DMAP)Carboxylic Acids, Diphenyl Carbonate>100°C-Moderate to High-No[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following are protocols for key catalytic systems.

1. Synthesis using Heterogeneous Solid Acid Catalyst (AFAC)

This method utilizes a reusable and environmentally benign solid acid catalyst derived from fly ash.[2]

  • Catalyst Activation: The Activated Fly Ash Catalyst (AFAC) is activated at 550°C for 2 hours in static air prior to use.[2]

  • Reaction Setup: A 100 mL round-bottom flask is equipped with a magnetic stirrer and a condenser. Salicylic acid and phenol are added to the flask.[2]

  • Reactant Ratios: A molar ratio of 1:2 for salicylic acid to phenol is used. The weight ratio of salicylic acid to the AFAC catalyst is 10:1.[2]

  • Reaction Conditions: The reaction mixture is heated in a constant temperature oil bath to 140°C and stirred for 4 hours.[2]

  • Product Isolation: After the reaction, the mixture is cooled, and the solid catalyst is separated by filtration. The product, phenyl salicylate, can then be purified from the filtrate.

  • Catalyst Regeneration: The spent catalyst is washed with acetone and regenerated by heating at 450°C for the next cycle.[2]

2. Ultrasonic-Assisted Synthesis with DMAP/DCC

This protocol leverages ultrasonic irradiation to significantly reduce reaction times.[1]

  • Reactants: Salicylic acid, phenol, 4-dimethylaminopyridine (DMAP), and dicyclohexylcarbodiimide (DCC) are used.[1]

  • Solvent: The reaction is carried out in anhydrous ether.[1]

  • Reaction Conditions: The reaction mixture is sonicated at a controlled temperature of 25–35°C for 35 minutes.[1]

  • Mechanism: In this system, DCC acts as a carbodiimide coupling agent, activated by the base DMAP, to facilitate the esterification.

3. Synthesis using Conventional Homogeneous Acid Catalysts

Traditional liquid acids like sulfuric acid (H₂SO₄) or phosphoryl chloride (POCl₃) are effective but present challenges in separation and waste management.[1][2]

  • General Procedure: Salicylic acid and phenol are heated in the presence of a catalytic amount of the liquid acid.

  • Specific Conditions (POCl₃): The mixture is heated at 60–65°C for 2–5 hours.[1]

  • Specific Conditions (SOCl₂): The reaction proceeds at 75°C for 4 hours.[1]

  • Workup: The workup for these reactions typically involves neutralization of the acid catalyst, extraction of the product, and subsequent purification, which can be resource-intensive.

Visualizing the Comparative Study Workflow

G cluster_inputs 1. Inputs cluster_process 2. Experimental Process cluster_analysis 3. Performance Analysis cluster_output 4. Conclusion Reactants Reactants (Salicylic Acid, Phenol) Reaction Esterification Reaction (Varying Conditions) Reactants->Reaction Catalyst_Pool Catalyst Pool (Homogeneous, Heterogeneous) Catalyst_Pool->Reaction Isolation Product Isolation & Purification Reaction->Isolation Data_Collection Data Collection (Yield, Time, Purity) Isolation->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison Conclusion Determine Most Efficacious Catalyst Comparison->Conclusion

Caption: Workflow for the comparative study of catalysts in this compound synthesis.

Discussion on Catalyst Types

Homogeneous Catalysts: Conventional liquid acid catalysts like H₂SO₄, H₃PO₄, and POCl₃ are effective in promoting the esterification reaction.[1][2] However, their use is associated with significant drawbacks, including their corrosive nature, difficulty in separation from the reaction mixture, and the generation of acidic liquid waste, posing environmental concerns.[1]

Heterogeneous Catalysts: The development of solid acid catalysts represents a more sustainable and environmentally friendly approach.[1] Catalysts such as sulfated zirconia, various zeolites, and activated fly ash (AFAC) offer several advantages.[2][3]

  • Ease of Separation: They can be easily removed from the reaction mixture by simple filtration.[1]

  • Reusability: Many solid acid catalysts can be regenerated and reused for multiple reaction cycles, reducing waste and cost.[2]

  • High Selectivity: Studies have shown that solid acid catalysts can exhibit 100% selectivity towards the formation of phenyl salicylate.[3]

The catalytic activity of these materials is often correlated with their surface acidity.[3] For instance, the protonated forms of zeolites and sulfated oxides demonstrate higher catalytic activities than their parent forms.[3]

Conclusion

While traditional homogeneous acid catalysts are effective for the synthesis of this compound, modern research increasingly favors heterogeneous solid acid catalysts due to their significant environmental and practical advantages. Catalysts like AFAC demonstrate high yields and excellent reusability.[2] Furthermore, innovative techniques such as ultrasonic-assisted synthesis can dramatically shorten reaction times, offering an efficient alternative.[1] The selection of an optimal catalyst will depend on the specific requirements of the synthesis, balancing factors such as yield, reaction time, cost, and environmental impact.

References

A Comparative Guide to the Quantification of Phenyl Acetylsalicylate: HPLC, UV-Vis, and TLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of three common analytical techniques for the quantification of Phenyl acetylsalicylate (phenyl 2-acetoxybenzoate), a compound with applications in pharmaceuticals and polymer science. We will explore High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Thin-Layer Chromatography (TLC) with densitometry. This comparison is supported by detailed experimental protocols and performance data to aid in method selection and validation for research and quality control purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for the quantification of this compound. A validated reverse-phase HPLC (RP-HPLC) method provides accurate and precise results, making it suitable for routine quality control and stability studies.

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), adjusted to a pH of 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.

Alternative Quantification Methods

While HPLC is a powerful technique, other methods like UV-Vis Spectrophotometry and TLC offer advantages in terms of speed and cost-effectiveness for certain applications.

1. Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid method for the quantification of this compound, particularly for routine assays where high sample throughput is required.

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Methanol or ethanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of this compound between 200-400 nm. The λmax is expected to be around 270 nm.[1]

  • Standard Preparation: A stock solution of this compound (100 µg/mL) is prepared in the chosen solvent. A series of calibration standards are prepared by diluting the stock solution.

  • Sample Preparation: The sample is dissolved in the solvent, filtered, and diluted to an absorbance value within the linear range of the calibration curve.

  • Quantification: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.

2. Thin-Layer Chromatography (TLC) with Densitometry

Experimental Protocol: TLC-Densitometry

  • Instrumentation: TLC plates (e.g., silica gel 60 F254), developing chamber, sample applicator, and a TLC scanner (densitometer).

  • Mobile Phase: A mixture of non-polar and slightly polar solvents, such as toluene:ethyl acetate (e.g., 8:2 v/v). The optimal mobile phase should be determined experimentally to achieve good separation.

  • Standard Preparation: Standard solutions of this compound of known concentrations are prepared in a suitable solvent (e.g., acetone).

  • Sample Application: Known volumes of the standard and sample solutions are spotted onto the TLC plate.

  • Development: The plate is developed in the mobile phase until the solvent front reaches a predetermined height.

  • Detection: The plate is dried, and the spots are visualized under UV light (e.g., at 254 nm).

  • Quantification: The plate is scanned using a densitometer, and the peak areas of the spots are used to quantify the amount of this compound in the sample by comparing with the standard spots.

Comparison of Method Performance

The choice of analytical method depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, speed, and cost. The following table summarizes the key performance parameters for the three methods discussed.

ParameterHPLCUV-Vis SpectrophotometryTLC-Densitometry
Specificity High (separates from impurities)Low (interference from other UV-absorbing compounds)Moderate (depends on mobile phase selectivity)
Linearity (r²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98-102%97-103%95-105%
Precision (%RSD) < 2%< 3%< 5%
Limit of Detection (LOD) Low (ng/mL range)Moderate (µg/mL range)Moderate to High (µ g/spot range)
Limit of Quantification (LOQ) Low (ng/mL range)Moderate (µg/mL range)Moderate to High (µ g/spot range)
Analysis Time per Sample 10-15 min< 5 min30-45 min (for multiple samples)
Cost per Sample HighLowLow to Moderate

Method Validation Workflow

The validation of any analytical method is crucial to ensure its reliability and suitability for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound quantification.

HPLC_Validation_Workflow start Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability end Validated Method system_suitability->end

HPLC Method Validation Workflow

Conclusion

For the precise and accurate quantification of this compound, especially in the presence of other compounds, a validated HPLC method is the most suitable choice. UV-Vis spectrophotometry offers a rapid and cost-effective alternative for routine analysis of pure or simple formulations. TLC with densitometry is a valuable tool for screening multiple samples and can be a viable quantitative method when high precision is not the primary requirement. The selection of the most appropriate method should be based on a thorough evaluation of the analytical needs, available resources, and regulatory requirements.

References

Phenyl Acetylsalicylate: A Guide to Potential Cross-Reactivity in Salicylate Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of phenyl acetylsalicylate in common immunoassays designed for the detection of salicylates. Due to a lack of direct experimental data for this compound, this comparison is based on its structural similarity to salicylic acid, principles of immunoassay technology, and available cross-reactivity data for other salicylate derivatives.

Introduction to Salicylate Immunoassays and Cross-Reactivity

Immunoassays are widely used for the rapid detection and quantification of salicylates in biological samples. These assays, which include Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescence Polarization Immunoassay (FPIA), rely on the specific binding of an antibody to the target analyte, salicylic acid.

Cross-reactivity is a phenomenon where the antibody binds to compounds other than the target analyte, typically due to structural similarities. This can lead to inaccurate, often falsely elevated, measurements of salicylate concentrations. This compound, a derivative of acetylsalicylic acid, shares a core structural motif with salicylic acid, suggesting a potential for cross-reactivity in these assays.

Structural Comparison: this compound vs. Salicylic Acid

The potential for cross-reactivity is rooted in the structural similarity between the antibody's target (salicylic acid) and the interfering compound (this compound).

Salicylic Acid: The primary target of salicylate immunoassays. Its structure consists of a benzene ring with adjacent carboxyl and hydroxyl groups.

This compound: This molecule is an ester formed from acetylsalicylic acid and phenol. It contains the fundamental salicylate structure within its framework. This compound can undergo hydrolysis to yield salicylic acid and phenol.[1]

G cluster_0 Salicylic Acid cluster_1 This compound Salicylic_Acid Phenyl_Acetylsalicylate

Figure 1: Chemical Structures

The shared phenyl and carboxyl group arrangement between the two molecules is the primary reason to anticipate cross-reactivity. The antibody used in a salicylate immunoassay is designed to recognize this specific structural feature.

Potential for Cross-Reactivity in Salicylate Immunoassays

While direct experimental data for this compound is not available in the reviewed literature, we can infer its potential for cross-reactivity based on data from structurally similar compounds.

Table 1: Reported Cross-Reactivity of Salicylate Derivatives in Immunoassays

CompoundImmunoassay TypeReported Cross-Reactivity (%)Reference
5-Methylsalicylic acidFPIA1200%[1]
DiflunisalFPIA222%[1]
5-Aminosalicylic acidFPIA122%[1]
4-Aminosalicylic acidELISA121%[2]
DiflunisalELISA52%[2]
Gentisic AcidELISA37%[2]
Salicyluric AcidELISA2.2%[2]

Cross-reactivity is typically calculated as: (Concentration of salicylic acid that produces a 50% inhibition / Concentration of the cross-reactant that produces a 50% inhibition) x 100.

The significant cross-reactivity observed for other salicylate derivatives, such as diflunisal and various substituted salicylic acids, strongly suggests that this compound would also be recognized by anti-salicylate antibodies to some extent. The degree of this cross-reactivity would depend on the specific antibody and the assay format used.

Furthermore, the in vivo or in vitro hydrolysis of this compound to salicylic acid would lead to a true positive signal in a salicylate immunoassay, further complicating the interpretation of results.

Experimental Protocols

For researchers intending to quantify the cross-reactivity of this compound, the following general protocols for competitive immunoassays can be adapted.

Competitive ELISA Protocol for Cross-Reactivity Testing

This protocol is based on the principle that the cross-reacting substance will compete with a labeled salicylate conjugate for binding to a limited number of anti-salicylate antibody-coated microplate wells.

Materials:

  • Anti-salicylate antibody-coated 96-well microplate

  • This compound

  • Salicylic acid (for standard curve)

  • Salicylate-enzyme conjugate (e.g., HRP-conjugate)

  • Assay buffer

  • Wash buffer (e.g., PBS with Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., dilute sulfuric acid)

  • Microplate reader

Procedure:

  • Prepare a standard curve using known concentrations of salicylic acid.

  • Prepare a dilution series of this compound.

  • Add standards, controls, and this compound dilutions to the respective wells of the microplate.

  • Add the salicylate-enzyme conjugate to each well.

  • Incubate the plate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of salicylate or cross-reactant in the sample.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of this compound that gives a 50% inhibition of the maximum signal and compare it to the concentration of salicylic acid that gives the same inhibition to determine the percent cross-reactivity.

G cluster_workflow Competitive ELISA Workflow start Prepare Standards & Samples add_to_plate Add to Antibody-Coated Plate start->add_to_plate add_conjugate Add Salicylate-Enzyme Conjugate add_to_plate->add_conjugate incubate_bind Incubate (Competitive Binding) add_conjugate->incubate_bind wash1 Wash Plate incubate_bind->wash1 add_substrate Add Substrate wash1->add_substrate incubate_color Incubate (Color Development) add_substrate->incubate_color add_stop Add Stop Solution incubate_color->add_stop read_plate Read Absorbance add_stop->read_plate calculate Calculate Cross-Reactivity read_plate->calculate

Figure 2: Competitive ELISA Workflow
Fluorescence Polarization Immunoassay (FPIA) for Cross-Reactivity Testing

FPIA is a homogeneous competitive immunoassay. The principle relies on the change in the polarization of fluorescent light when a small, fluorescently labeled salicylate molecule (tracer) binds to a larger antibody molecule. A cross-reacting substance will compete with the tracer for antibody binding sites, resulting in a lower polarization signal.

Materials:

  • Salicylate FPIA reagent kit (containing anti-salicylate antibody, salicylate tracer, and buffers)

  • This compound

  • Salicylic acid (for calibration)

  • Fluorescence polarization analyzer

Procedure:

  • Calibrate the instrument using the provided salicylic acid calibrators.

  • Prepare a dilution series of this compound in a suitable matrix (e.g., drug-free serum).

  • Mix the sample (or this compound dilution) with the anti-salicylate antibody reagent.

  • Add the salicylate tracer reagent to the mixture.

  • Incubate the mixture for a specified time to allow for the competitive binding reaction to reach equilibrium.

  • Measure the fluorescence polarization of the solution. The polarization value is inversely related to the concentration of salicylate or cross-reactant.

  • Determine the concentration of this compound that produces a signal equivalent to a known concentration of salicylic acid to calculate the cross-reactivity.

G cluster_logic FPIA Cross-Reactivity Logic High_Salicylate High [Salicylate] or Cross-Reactant Displaces Tracer Low Polarization Antibody Anti-Salicylate Antibody High_Salicylate->Antibody competes with Low_Salicylate Low [Salicylate] or Cross-Reactant Tracer Binds Antibody High Polarization Tracer Fluorescent Salicylate Tracer Tracer->Antibody

Figure 3: FPIA Principle

Conclusion and Recommendations

Given the structural similarity of this compound to salicylic acid and the documented cross-reactivity of other salicylate derivatives, it is highly probable that this compound will exhibit cross-reactivity in salicylate immunoassays. This can lead to an overestimation of salicylate concentrations in samples containing this compound.

For researchers and drug development professionals working with this compound, the following recommendations are crucial:

  • Method Validation: If salicylate immunoassays are to be used in the presence of this compound, it is imperative to perform a thorough method validation, including a quantitative assessment of cross-reactivity.

  • Use of Confirmatory Methods: For definitive quantification of salicylic acid in the presence of potentially cross-reacting substances, the use of a more specific confirmatory method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), is strongly advised.

  • Data Interpretation: When interpreting salicylate immunoassay results from samples that may contain this compound, the potential for falsely elevated readings must be considered.

Further experimental studies are warranted to definitively quantify the cross-reactivity of this compound in various commercially available salicylate immunoassays. Such data would be invaluable for the accurate monitoring of salicylate levels in research and clinical settings.

References

A Comparative Analysis of the Thermal Stability of Phenyl Acetylsalicylate and Aspirin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermal stability of Phenyl acetylsalicylate and Aspirin (acetylsalicylic acid). The information presented herein is supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), offering valuable insights for researchers and professionals in the field of drug development and materials science.

Executive Summary

Aspirin, a cornerstone of modern medicine, exhibits a well-documented thermal profile, melting with decomposition at approximately 136-140°C.[1][2] this compound, a structurally related ester of salicylic acid, possesses a lower melting point of 97°C. While direct, comprehensive experimental data on the thermal decomposition of this compound is limited, its structural similarity to aspirin and phenyl salicylate suggests a comparable, albeit potentially less stable, thermal profile. This guide synthesizes available data to provide a comparative overview of their thermal characteristics.

Introduction

The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter influencing its shelf-life, formulation strategies, and manufacturing processes. Both this compound and Aspirin are derivatives of salicylic acid, but their distinct ester modifications lead to differences in their physicochemical properties, including thermal stability. This guide aims to elucidate these differences through a comparative analysis of their thermal decomposition behavior.

Data Presentation

The following table summarizes the key thermal properties of this compound and Aspirin based on available data.

PropertyThis compoundAspirin (Acetylsalicylic Acid)
Melting Point 97°C~136-140°C[1][2]
Boiling Point 198°C at 11 mmHgDecomposes
Decomposition Onset Not explicitly reported, but expected to be lower than Aspirin based on melting point.~140-150°C[1]
Decomposition Products Salicylic acid, Phenol, Acetic acid, Carbon dioxide (inferred)[1]Salicylic acid, Acetic acid, Phenol, Carbon dioxide[1]

Experimental Protocols

The data presented in this guide are primarily derived from two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the change in mass of a substance as a function of temperature or time in a controlled atmosphere. This analysis is crucial for determining the onset of decomposition and the residual mass.

Methodology:

  • Instrument: A thermogravravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the compound is placed in a tared TGA pan.

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or helium, to prevent oxidative degradation.

  • Heating Program: The sample is heated at a constant rate, for example, 10°C/min, over a specified temperature range (e.g., 25°C to 600°C).

  • Data Analysis: The instrument records the mass of the sample as a function of temperature. The resulting TGA curve plots percentage weight loss against temperature. The onset of decomposition is determined from this curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to determine melting point, enthalpy of fusion, and to observe thermal transitions like decomposition.

Methodology:

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The analysis is typically performed under an inert atmosphere, such as nitrogen.

  • Heating Program: Both the sample and reference pans are heated at a constant rate, for example, 10°C/min, over a defined temperature range.

  • Data Analysis: The instrument measures the heat flow to the sample relative to the reference. The resulting DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for comparing the thermal stability of this compound and Aspirin.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis Sample_PAS This compound TGA Thermogravimetric Analysis (TGA) Sample_PAS->TGA DSC Differential Scanning Calorimetry (DSC) Sample_PAS->DSC Sample_ASA Aspirin Sample_ASA->TGA Sample_ASA->DSC TGA_Data TGA Curves (Weight Loss vs. Temp) TGA->TGA_Data DSC_Data DSC Thermograms (Heat Flow vs. Temp) DSC->DSC_Data Decomp_Onset Determine Decomposition Onset TGA_Data->Decomp_Onset Melting_Point Determine Melting Point DSC_Data->Melting_Point Comparison Compare Thermal Stability Decomp_Onset->Comparison Melting_Point->Comparison

Experimental workflow for thermal stability comparison.
Decomposition Pathways

The following diagram illustrates the proposed thermal decomposition pathways for this compound and Aspirin.

decomposition_pathways cluster_pas This compound Decomposition cluster_asa Aspirin Decomposition PAS This compound PAS_Intermediates Salicylic acid + Phenol PAS->PAS_Intermediates Heat PAS_Products Acetic acid + Phenol + CO2 PAS_Intermediates->PAS_Products Further Heat ASA Aspirin ASA_Intermediates Salicylic acid + Acetic anhydride ASA->ASA_Intermediates Heat ASA_Products Salicylic acid + Acetic acid ASA_Intermediates->ASA_Products Hydrolysis ASA_Further_Decomp Phenol + CO2 ASA_Products->ASA_Further_Decomp Further Heat

Proposed thermal decomposition pathways.

Discussion

The thermal stability of Aspirin is well-characterized, with decomposition initiating shortly after its melting point. The decomposition proceeds in two main stages, initially forming salicylic acid and acetic anhydride, which can then hydrolyze to salicylic acid and acetic acid. Further heating can lead to the decomposition of salicylic acid into phenol and carbon dioxide.

Conclusion

References

Safety Operating Guide

Proper Disposal of Phenyl Acetylsalicylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of phenyl acetylsalicylate, also known as Salol, is critical for ensuring laboratory safety and environmental protection. As a substance classified with multiple hazards, including skin and eye irritation and aquatic toxicity, adherence to established protocols is mandatory for researchers, scientists, and drug development professionals.[1][2][3][4][5][6] This guide provides a procedural, step-by-step framework for the proper management and disposal of this compound waste.

Hazard Identification and Assessment

Before handling, it is essential to be fully aware of the hazards associated with this compound. This information is foundational to the risk assessment that informs safe handling and disposal procedures.

Table 1: Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[2][3][4][5][6]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation.[2][3][4][5][6]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[2][3][6]
Hazardous to the Aquatic Environment (Long-term)2H411: Toxic to aquatic life with long lasting effects.[2][4][5]
Acute Toxicity (Oral)5H303: May be harmful if swallowed.[3]

This data is a summary from various Safety Data Sheets (SDS). Always refer to the specific SDS for the product in use.

Personal Protective Equipment (PPE)

Based on the hazard assessment, appropriate PPE must be worn at all times when handling this compound, including during disposal preparation.

  • Hand Protection : Wear impervious, chemically resistant gloves.

  • Eye/Face Protection : Use chemical safety goggles or a face shield.[5]

  • Skin and Body Protection : Wear a lab coat or other protective clothing to prevent skin contact.[4]

  • Respiratory Protection : If there is a risk of generating dust, use a particulate respirator.[1] Work in a well-ventilated area or under a chemical fume hood.[3][4]

Segregation and Collection of this compound Waste

Proper segregation at the point of generation is a key principle of safe laboratory waste management.[7][8]

  • Waste Stream : this compound waste must be classified and disposed of as hazardous chemical waste.[1] Do not mix it with non-hazardous trash or other incompatible waste streams.[5][7]

  • Unused/Expired Product : Unused or expired this compound that is not suitable for recycling should be disposed of as hazardous waste.

  • Contaminated Materials : Any items grossly contaminated with this compound, such as weighing boats, gloves, or paper towels from a spill cleanup, should also be collected in the designated hazardous waste container.

  • Empty Containers : Handle uncleaned, empty containers as you would the product itself.[5] They may contain residual dust which can be a hazard.[1] Do not cut, drill, or weld such containers.[1]

Step-by-Step Disposal Procedure

Step 1: Container Selection Select a waste container that is chemically compatible with this compound and in good condition, free from damage or leaks.[7][9] The container must have a secure, tightly-fitting lid.[7]

Step 2: Labeling the Waste Container Properly label the hazardous waste container before any waste is added. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Irritant," "Environmental Hazard")

  • The date accumulation started

Step 3: Waste Accumulation

  • Place solid this compound waste directly into the labeled container.

  • For spill cleanup, use dry methods to sweep up the material, avoiding dust generation.[1][3][10] Place the collected material and any contaminated cleanup items into the hazardous waste container.

  • Keep the waste container securely closed at all times, except when adding waste.[6]

Step 4: Storage

  • Store the waste container at or near the point of generation, under the control of laboratory personnel.[7]

  • Ensure the storage area is a well-ventilated location, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][11]

  • Use secondary containment where appropriate to mitigate spills.[7]

Step 5: Arranging for Final Disposal

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Do not dispose of this compound down the drain or in regular trash, as it is toxic to aquatic organisms and this is prohibited by regulations like the Resource Conservation and Recovery Act (RCRA).[1][5][7]

  • All waste must be handled in accordance with local, state, and federal regulations.[1]

Spill Response Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Alert : Alert personnel in the immediate area.

  • Control Ignition Sources : Remove all sources of ignition from the area.[1]

  • Ventilate : Ensure the area is well-ventilated.

  • Don PPE : Wear the appropriate PPE as described in Section 2.

  • Containment : Prevent the spill from spreading or entering drains.[1][5]

  • Cleanup :

    • For minor spills, carefully sweep up the solid material, minimizing dust generation.[1][3]

    • Place the spilled material and all contaminated cleaning items into a labeled hazardous waste container.[1]

  • Decontaminate : Clean the spill area once the material has been removed.

  • Report : Report the spill to your laboratory supervisor or EHS department, according to institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow start Waste Generation (this compound) assess_hazards Assess Hazards (SDS Review) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe select_container Select & Label Hazardous Waste Container don_ppe->select_container collect_waste Collect Waste (Solid & Contaminated Items) select_container->collect_waste store_waste Store Securely (Closed, Ventilated Area) collect_waste->store_waste spill Spill Occurs collect_waste->spill request_disposal Request Disposal (via EHS/Contractor) store_waste->request_disposal end Compliant Disposal request_disposal->end spill_cleanup Follow Spill Protocol (Contain & Clean) spill->spill_cleanup Yes spill_cleanup->collect_waste

References

Personal protective equipment for handling Phenyl acetylsalicylate

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Phenyl acetylsalicylate to mitigate potential risks. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans.

Hazard Summary and Recommended Precautions

Phenyl salicylate is classified as a skin and eye irritant, and may cause respiratory irritation.[2][3][4][5] It is also considered toxic to aquatic life with long-lasting effects.[5][6] Given these known hazards of a closely related compound, this compound should be handled as a hazardous substance.

Personal Protective Equipment (PPE) Summary

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety glasses with side shields or chemical safety gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Protection Chemical-resistant gloves (e.g., PVC, Neoprene, Nitrile rubber)Glove suitability and durability depend on usage. Select gloves tested to a relevant standard (e.g., EN 374, US F739).[7]
Laboratory coatTo prevent skin exposure.
Additional protective clothing (e.g., apron)As needed to prevent skin exposure.
Respiratory Protection NIOSH/MSHA-approved respiratorRequired when engineering controls are not sufficient to maintain airborne concentrations below exposure limits or when handling as a powder where dust may be generated. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

prep Preparation - Review SDS of related compounds - Assemble all necessary PPE handling Handling - Work in a well-ventilated area or fume hood - Avoid generating dust - Prevent contact with skin and eyes prep->handling spill Spill Management - Evacuate area if necessary - Use appropriate absorbent for spills - Place waste in a sealed, labeled container handling->spill In case of spill disposal Waste Disposal - Dispose of as hazardous waste - Follow all local, state, and federal regulations handling->disposal After use decon Decontamination - Clean work area thoroughly - Wash hands and exposed skin handling->decon spill->disposal disposal->decon

Figure 1. Experimental workflow for handling this compound.

Detailed Protocols

Handling and Storage:

  • Engineering Controls: Always handle this compound in a well-ventilated area.[8] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure, especially when working with powders or crystals that can generate dust.[7] Local exhaust ventilation should be utilized to prevent the accumulation and recirculation of particulates.[7]

  • Personal Hygiene: Avoid all personal contact, including inhalation.[7] Do not eat, drink, or smoke in areas where chemicals are handled. Wash hands thoroughly after handling the substance and before leaving the laboratory.[8]

  • Storage: Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10] The substance may be light-sensitive.[7]

Spill Response:

  • Minor Spills:

    • Remove all ignition sources.[7]

    • Clean up spills immediately, wearing appropriate PPE.[7]

    • Use dry clean-up procedures and avoid generating dust.[7]

    • Place the spilled material into a suitable, labeled container for waste disposal.[7]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[7]

    • Avoid all personal contact, including inhalation.[7]

Disposal Plan:

  • Waste Characterization: this compound and any contaminated materials should be treated as hazardous waste.

  • Disposal Method: All waste must be disposed of in accordance with local, state, and federal regulations.[7] Do not allow the material to enter drains or the environment. Contact a licensed professional waste disposal service to dispose of this material.

  • Container Disposal: Empty containers may retain product residue and should be handled as hazardous waste. Do not cut, drill, grind, or weld on or near the container.[7]

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.[8] Remove contaminated clothing and wash it before reuse.[8] If skin irritation occurs, get medical advice/attention.[2]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek medical attention immediately.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.